Carbetocin acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
acetic acid;(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(3R,6S,9S,12S,15S)-6-(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-12-[(2S)-butan-2-yl]-15-[(4-methoxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H69N11O12S.C2H4O2/c1-6-25(4)38-44(66)51-28(15-16-34(46)57)40(62)52-31(21-35(47)58)41(63)54-32(23-69-18-8-10-37(60)50-30(42(64)55-38)20-26-11-13-27(68-5)14-12-26)45(67)56-17-7-9-33(56)43(65)53-29(19-24(2)3)39(61)49-22-36(48)59;1-2(3)4/h11-14,24-25,28-33,38H,6-10,15-23H2,1-5H3,(H2,46,57)(H2,47,58)(H2,48,59)(H,49,61)(H,50,60)(H,51,66)(H,52,62)(H,53,65)(H,54,63)(H,55,64);1H3,(H,3,4)/t25-,28-,29-,30-,31-,32-,33-,38-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSBRHKQUFVWPU-AJDWMHSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OC)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSCCCC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)OC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H73N11O14S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1048.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Deep Dive into the Molecular Interactions of Carbetocin Acetate with Oxytocin Receptors
For Immediate Release
This technical whitepaper provides a comprehensive analysis of the mechanism of action of carbetocin acetate, a long-acting synthetic analogue of oxytocin, at the human oxytocin receptor (OTR). Tailored for researchers, scientists, and professionals in drug development, this document elucidates the nuanced molecular interactions and downstream signaling pathways that differentiate carbetocin from endogenous oxytocin.
Executive Summary
This compound is a potent uterotonic agent utilized in the prevention of postpartum hemorrhage.[1][2] Its efficacy is rooted in its specific interaction with oxytocin receptors in the myometrium, leading to sustained uterine contractions.[1][3] However, its pharmacological profile extends beyond simple agonism, exhibiting unique characteristics in terms of receptor binding, signal transduction, and receptor fate. This guide details these molecular intricacies, presenting quantitative data, experimental methodologies, and visual representations of the underlying biological processes.
Receptor Binding and Affinity
Carbetocin binds with high affinity to the human oxytocin receptor, a class A G-protein coupled receptor (GPCR).[4][5] While its affinity is slightly lower than that of native oxytocin, it is highly selective for the OTR over the structurally related vasopressin V1a and V1b receptors, at which it may act as a competitive antagonist.[6][7] This selectivity is a key feature distinguishing it from oxytocin, which can activate vasopressin receptors.[6]
Quantitative Binding Data
| Compound | Receptor | Binding Affinity (Ki) | Reference |
| Carbetocin | Human Oxytocin Receptor (hOTR) | 7.0 nM | [6] |
| Carbetocin | Human Oxytocin Receptor (hOTR) | 7.1 nM | [4] |
| Oxytocin | Human Oxytocin Receptor (hOTR) | 0.71 nM | [6] |
| Carbetocin | Rat V1a Receptor | 7.24 nM | [6] |
| Carbetocin | Rat V2 Receptor | 61.3 nM | [8] |
Signal Transduction: A Tale of Functional Selectivity
Upon binding to the OTR, carbetocin initiates a cascade of intracellular events. The OTR primarily couples to Gαq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 triggers the release of intracellular calcium, culminating in smooth muscle contraction.[2]
A pivotal aspect of carbetocin's mechanism is its functional selectivity. Unlike oxytocin, which can activate OTR coupling to multiple G-protein subtypes (Gq, Gi, and Go), carbetocin selectively activates the Gq pathway.[6][10] This biased agonism contributes to its distinct physiological effects. Furthermore, carbetocin acts as a partial agonist at the OTR/Gq coupling, inducing a maximal response that is approximately 45-50% of that achieved by oxytocin.[6][8]
Functional Potency and Efficacy
| Compound | Pathway | Potency (EC50) | Efficacy (relative to Oxytocin) | Reference |
| Carbetocin | OTR/Gq Activation | 48.8 ± 16.09 nM | ~45% | [6] |
| Oxytocin | OTR/Gq Activation | 9.7 ± 4.43 nM | 100% | [6] |
| Carbetocin | Uterine Contraction | 48.0 ± 8.20 nM | ~50% | [8] |
| Oxytocin | Uterine Contraction | 5.62 ± 1.22 nM | 100% | [8] |
Receptor Internalization and Recycling: A Divergent Path
A striking difference between carbetocin and oxytocin lies in the regulation of the oxytocin receptor following agonist binding. Oxytocin-induced OTR activation leads to receptor desensitization and internalization through a classical β-arrestin-dependent pathway.[11][12] This process is crucial for attenuating the signal and is followed by receptor recycling back to the plasma membrane.[6]
In stark contrast, carbetocin promotes OTR internalization via a novel, β-arrestin-independent mechanism.[6][7][10] This unique pathway has significant implications for the duration of carbetocin's action. Following carbetocin-induced internalization, the OTR does not recycle back to the cell surface and remains within the cell.[6][7] This lack of recycling may contribute to the prolonged therapeutic effect of carbetocin.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and their distinctions.
Figure 1: Comparative signaling pathways of oxytocin and carbetocin at the oxytocin receptor.
Experimental Protocols
Radioligand Binding Assay for OTR
This protocol outlines the determination of binding affinity (Ki) of carbetocin for the human oxytocin receptor.
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human oxytocin receptor.
-
Harvest cells and resuspend in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4).
-
Homogenize the cell suspension and centrifuge at 500 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and determine protein concentration.[9]
-
-
Competition Binding Assay:
-
In a 96-well plate, add a constant concentration of radiolabeled oxytocin (e.g., [3H]-oxytocin).
-
Add increasing concentrations of unlabeled carbetocin (competitor).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
Figure 2: Workflow for a competitive radioligand binding assay.
Bioluminescence Resonance Energy Transfer (BRET) Assay for G-protein Activation
This protocol details the measurement of Gq protein activation by carbetocin using a BRET-based biosensor.
-
Cell Culture and Transfection:
-
Culture HEK293 cells.
-
Co-transfect the cells with plasmids encoding the human oxytocin receptor and a BRET-based Gq biosensor. The biosensor typically consists of a Gαq subunit fused to a Renilla luciferase (Rluc) and a Gγ subunit fused to a green fluorescent protein (GFP).[6]
-
-
BRET Assay:
-
Plate the transfected cells in a 96-well plate.
-
Wash the cells with assay buffer.
-
Add the luciferase substrate (e.g., coelenterazine h).
-
Add varying concentrations of carbetocin or oxytocin.
-
Measure the light emission at two wavelengths corresponding to the luciferase and GFP using a plate reader capable of BRET measurements.
-
-
Data Analysis:
-
Calculate the BRET ratio (emission of GFP / emission of Rluc).
-
A decrease in the BRET ratio indicates G-protein activation due to a conformational change in the G-protein complex upon receptor activation.[6]
-
Plot the change in BRET ratio against the logarithm of the agonist concentration.
-
Determine the EC50 value from the resulting dose-response curve.
-
Figure 3: Workflow for a BRET assay to measure G-protein activation.
Conclusion
This compound's mechanism of action at the oxytocin receptor is multifaceted and distinct from that of endogenous oxytocin. Its high selectivity, biased agonism towards the Gq pathway, and unique β-arrestin-independent internalization and lack of recycling contribute to its prolonged and effective clinical profile. Understanding these molecular details is paramount for the development of novel therapeutics targeting the oxytocin system and for optimizing the clinical application of existing drugs. This guide provides a foundational understanding for researchers and drug development professionals engaged in this field.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Carbetocin? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Carbetocin | Oxytocin receptor agonist | Probechem Biochemicals [probechem.com]
- 6. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β-Arrestin-Independent Internalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. β-Arrestin mediates oxytocin receptor signaling, which regulates uterine contractility and cellular migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. β-Arrestin mediates oxytocin receptor signaling, which regulates uterine contractility and cellular migration - PMC [pmc.ncbi.nlm.nih.gov]
What is the chemical structure of Carbetocin acetate?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbetocin acetate is a long-acting synthetic analogue of the human hormone oxytocin. It is a potent agonist of the oxytocin receptor (OTR) and is primarily used for the prevention of uterine atony and postpartum hemorrhage. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. It details the signaling pathways activated upon receptor binding and provides an overview of key experimental methodologies used in its characterization.
Chemical Structure and Identity
Carbetocin is a cyclic nonapeptide with a disulfide bridge replaced by a thioether linkage, which contributes to its longer half-life compared to endogenous oxytocin. The acetate salt is the common pharmaceutical form.
-
Chemical Name: (S)-1-((3R,6S,9S,12S,15S)-6-(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-12-((S)-sec-butyl)-15-(4-methoxybenzyl)-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentaazacycloicosane-3-carbonyl)-N-((S)-1-((2-amino-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)pyrrolidine-2-carboxamide acetate[1]
Physicochemical and Pharmacological Properties
This compound exhibits distinct physicochemical and pharmacological properties that underpin its clinical utility. The following table summarizes key quantitative data.
| Property | Value | References |
| Receptor Binding Affinity (Ki) | ||
| Oxytocin Receptor (OTR) | 7.1 nM | [4][5][7][8] |
| Vasopressin V1a Receptor | 7.24 nM (rat) | [9] |
| Vasopressin V2 Receptor | 61.3 nM (rat) | [3][6][9] |
| Functional Activity | ||
| OTR/Gq Coupling (EC50) | 48.8 ± 16.09 nM | [10] |
| Uterine Contraction (EC50) | 48.0 ± 8.20 nM (rat myometrial strips) | [9] |
| Antagonism of Oxytocin-induced Contraction (pA2) | 8.21 | [3][6][9] |
| Pharmacokinetics (Human) | ||
| Half-life (t1/2) | ~40 minutes | [11] |
| Bioavailability (Intramuscular) | ~80% | [12] |
| Onset of Action (Intravenous) | Within 1.2 ± 0.5 minutes | [13] |
| Duration of Action | Approximately 1 hour | [13] |
Mechanism of Action and Signaling Pathway
Carbetocin exerts its effects primarily through selective binding to and activation of the oxytocin receptor, a G-protein coupled receptor (GPCR). Upon binding, Carbetocin selectively activates the Gq alpha subunit of the heterotrimeric G-protein complex. This initiates a downstream signaling cascade that leads to the physiological effects of the drug, most notably the contraction of uterine smooth muscle.
A key feature of Carbetocin's action is its functional selectivity. Unlike oxytocin, which can couple to multiple G-proteins and recruit β-arrestins, Carbetocin demonstrates a strong preference for the Gq pathway. Furthermore, Carbetocin induces OTR internalization through a β-arrestin-independent mechanism and does not promote receptor recycling back to the plasma membrane.[10] This unique signaling profile may contribute to its prolonged duration of action.
Caption: Carbetocin Signaling Pathway via Gq Activation.
Experimental Protocols
The characterization of Carbetocin's pharmacological profile involves a variety of in vitro and in vivo experimental techniques. Below are overviews of key methodologies.
Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of Carbetocin for the oxytocin receptor and other related receptors, such as vasopressin receptors.
General Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the receptor of interest (e.g., CHO cells transfected with the human oxytocin receptor).
-
Radioligand Binding: A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-Oxytocin) is incubated with the prepared membranes.
-
Competitive Binding: The radioligand is co-incubated with increasing concentrations of unlabeled Carbetocin.
-
Separation and Detection: The reaction is terminated, and bound radioligand is separated from unbound radioligand, typically by rapid filtration. The amount of bound radioactivity is then quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of Carbetocin that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
A more advanced technique, Bioluminescence Resonance Energy Transfer (BRET), can also be used to study ligand-receptor interactions in live cells in real-time.[10]
In Vitro Uterine Contraction Assays
Objective: To assess the functional activity (EC50 and intrinsic activity) of Carbetocin in inducing smooth muscle contraction.
General Methodology:
-
Tissue Preparation: Strips of myometrium are dissected from the uterus of a suitable animal model (e.g., rat) and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
Isometric Tension Recording: The muscle strips are connected to an isometric force transducer to record changes in tension.
-
Cumulative Concentration-Response Curve: After an equilibration period, cumulative concentrations of Carbetocin are added to the organ bath, and the resulting contractile responses are recorded.
-
Data Analysis: The magnitude of the contraction is plotted against the logarithm of the Carbetocin concentration to generate a concentration-response curve. From this curve, the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response) can be determined.
To assess antagonistic properties, the same procedure is followed, but the tissue is pre-incubated with Carbetocin before generating a concentration-response curve for oxytocin.[9]
Caption: General Experimental Workflows.
Conclusion
This compound is a well-characterized oxytocin receptor agonist with a distinct pharmacological profile that confers a prolonged duration of action. Its selective activation of the Gq signaling pathway and its unique receptor interaction dynamics are key to its clinical efficacy in preventing postpartum hemorrhage. The experimental methodologies outlined in this guide provide a framework for the continued investigation and development of novel oxytocic agents.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 1631754-28-3 [chemicalbook.com]
- 4. medkoo.com [medkoo.com]
- 5. abmole.com [abmole.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | CAS#:37025-55-1 | Chemsrc [chemsrc.com]
- 8. tga.gov.au [tga.gov.au]
- 9. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. anesthesiology.queensu.ca [anesthesiology.queensu.ca]
- 12. portal.research.lu.se [portal.research.lu.se]
- 13. ferring.ca [ferring.ca]
A Deep Dive into the Molecular Distinctions Between Carbetocin Acetate and Oxytocin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbetocin acetate, a synthetic analogue of oxytocin, is a uterotonic agent engineered for enhanced stability and prolonged duration of action. While both molecules exert their primary physiological effects through the oxytocin receptor (OTR), their nuanced molecular differences lead to distinct pharmacological profiles. This in-depth technical guide elucidates the core molecular, structural, and signaling distinctions between this compound and oxytocin, providing a comprehensive resource for researchers and drug development professionals. This guide details the structural modifications of carbetocin, presents comparative quantitative data on their receptor binding and functional activity, outlines detailed experimental protocols for their characterization, and visualizes the key signaling pathways involved.
Introduction
Oxytocin is a nonapeptide hormone pivotal in uterine contraction during labor and lactation. However, its clinical utility is hampered by a short half-life. Carbetocin was developed to overcome this limitation, incorporating key structural modifications that confer resistance to enzymatic degradation and prolong its therapeutic effect. Understanding the molecular underpinnings of these differences is crucial for optimizing clinical applications and guiding the development of novel OTR-targeting therapeutics.
Molecular and Structural Differences
The primary structure of oxytocin is a cyclic nonapeptide with a disulfide bridge between the cysteine residues at positions 1 and 6. Carbetocin incorporates several critical modifications to this foundational structure:
-
Deamination at Position 1: The N-terminal cysteine of oxytocin is deaminated in carbetocin. This modification removes the free amino group, rendering the molecule resistant to degradation by aminopeptidases.
-
Carba-1 Substitution: The disulfide bond between cysteine-1 and cysteine-6 in oxytocin is replaced with a more stable carba-1 (thioether) bridge in carbetocin. This enhances the molecule's stability and resistance to reduction.
-
Methylation of Tyrosine at Position 2: The hydroxyl group of the tyrosine residue at position 2 is methylated. This modification is thought to contribute to the prolonged half-life of carbetocin.
These modifications collectively enhance the pharmacokinetic profile of carbetocin, resulting in a significantly longer duration of action compared to oxytocin.
Comparative Pharmacological Data
The structural alterations in carbetocin translate to distinct pharmacological properties. The following tables summarize the key quantitative differences between carbetocin and oxytocin.
Table 1: Receptor Binding Affinity
| Ligand | Receptor | Ki (nM) | Reference |
| Oxytocin | Human OTR | ~0.71 | [1] |
| Carbetocin | Human OTR | ~7 | [1] |
| Oxytocin | Rat V1aR | - | [1] |
| Carbetocin | Rat V1aR | ~7.24 | [1] |
| Carbetocin | Rat V2R | ~61.3 | [2] |
Table 2: Functional Activity at the Oxytocin Receptor
| Parameter | Oxytocin | Carbetocin | Reference |
| Gq Protein Activation (BRET Assay) | |||
| EC50 | ~9.7 ± 4.43 nM | ~48.8 ± 16.09 nM | [1] |
| Maximal Activation (BRETmax) | 100% (Reference) | ~45 ± 6% | [1] |
| Myometrial Contraction (in vitro) | |||
| EC50 | ~5.62 ± 1.22 nM | ~48.0 ± 8.20 nM | [2] |
| Maximal Contractile Effect (Emax) | ~5.22 ± 0.26 g | ~2.70 ± 0.12 g | [2] |
Table 3: Pharmacokinetic Properties
| Parameter | Oxytocin | Carbetocin | Reference |
| Half-life | 4-10 minutes | ~40 minutes | [3][4] |
Signaling Pathways
Both oxytocin and carbetocin mediate their effects through the oxytocin receptor, a G-protein coupled receptor (GPCR). However, evidence suggests a biased agonism for carbetocin.
Oxytocin Receptor Signaling Cascade
Upon ligand binding, the OTR primarily couples to Gαq/11 proteins, initiating the phospholipase C (PLC) signaling cascade. PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ is a key driver of myometrial contraction. Oxytocin can also activate other G-proteins and recruit β-arrestins, leading to receptor desensitization and internalization.
Carbetocin's Biased Agonism
Recent studies indicate that carbetocin acts as a functionally selective agonist at the OTR.[1][5] It preferentially activates the Gq signaling pathway while showing significantly reduced or no recruitment of β-arrestins.[3][6] This biased agonism may contribute to its prolonged effect by avoiding rapid receptor desensitization and internalization that is typically mediated by β-arrestin.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize and compare carbetocin and oxytocin.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of carbetocin and oxytocin to the OTR.
Workflow Diagram:
Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human oxytocin receptor.
-
Harvest cells and resuspend in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4 with protease inhibitors).
-
Homogenize the cell suspension and centrifuge at 500 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet with lysis buffer and resuspend in binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Determine protein concentration using a BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of radioligand ([³H]-Oxytocin, final concentration ~1 nM), and 50 µL of competing ligand (carbetocin or unlabeled oxytocin) at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
For total binding, add 50 µL of binding buffer instead of a competitor.
-
For non-specific binding, add a high concentration of unlabeled oxytocin (e.g., 1 µM).
-
Initiate the binding reaction by adding 100 µL of the membrane preparation (e.g., 20-40 µg protein/well).
-
Incubate at 30°C for 60 minutes with gentle agitation.
-
-
Filtration and Quantification:
-
Terminate the reaction by rapid filtration through GF/C filter plates pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and add scintillation cocktail.
-
Measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve.
-
Determine the IC₅₀ value (concentration of competitor that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inositol Phosphate (IP) Accumulation Assay
This assay measures the functional consequence of OTR activation via the Gq pathway.
Methodology:
-
Cell Culture and Labeling:
-
Plate HEK293 cells expressing the OTR in 24-well plates.
-
Label the cells by incubating overnight with myo-[³H]-inositol (1 µCi/mL) in inositol-free DMEM.
-
-
Assay Performance:
-
Wash the cells with serum-free DMEM.
-
Pre-incubate the cells with assay buffer (e.g., HBSS containing 20 mM LiCl) for 15 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Stimulate the cells with varying concentrations of carbetocin or oxytocin for 60 minutes at 37°C.
-
-
Extraction and Quantification of Inositol Phosphates:
-
Terminate the stimulation by adding ice-cold 0.5 M trichloroacetic acid (TCA).
-
Incubate on ice for 30 minutes.
-
Separate the total inositol phosphates from free inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).
-
Elute the total IPs with 1 M ammonium formate / 0.1 M formic acid.
-
Measure the radioactivity of the eluate by scintillation counting.
-
-
Data Analysis:
-
Plot the radioactivity (counts per minute, CPM) against the log concentration of the agonist.
-
Determine the EC₅₀ value (concentration of agonist that produces 50% of the maximal response) using non-linear regression.
-
Ex Vivo Uterine Strip Contractility Assay
This assay assesses the physiological effect of carbetocin and oxytocin on uterine muscle contraction.
Methodology:
-
Tissue Preparation:
-
Obtain myometrial biopsies from consenting patients undergoing cesarean section.
-
Dissect the myometrium into longitudinal strips (e.g., 2 x 10 mm) in Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.1 mM glucose) gassed with 95% O₂ / 5% CO₂.
-
-
Organ Bath Setup:
-
Mount the myometrial strips in organ baths containing Krebs-Henseleit solution at 37°C, gassed with 95% O₂ / 5% CO₂.
-
Connect one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply a resting tension of 1-2 g and allow the strips to equilibrate for at least 60 minutes, with regular washing, until spontaneous contractions stabilize.
-
-
Experimental Procedure:
-
Record baseline spontaneous contractile activity.
-
Add carbetocin or oxytocin in a cumulative, concentration-dependent manner (e.g., 10⁻¹⁰ to 10⁻⁶ M) to the organ baths.
-
Allow the tissue to respond to each concentration for a set period (e.g., 15 minutes) before adding the next concentration.
-
-
Data Analysis:
-
Measure the amplitude and frequency of contractions.
-
Calculate the area under the curve (AUC) as an integrated measure of contractility.
-
Construct concentration-response curves by plotting the contractile response (e.g., % of maximal response) against the log concentration of the agonist.
-
Determine the EC₅₀ and Emax values from the concentration-response curves.
-
Conclusion
The molecular modifications of this compound confer a distinct pharmacological profile compared to its parent compound, oxytocin. Its enhanced stability and prolonged duration of action are direct consequences of its altered chemical structure. Furthermore, the emerging evidence of biased agonism at the oxytocin receptor, favoring the Gq signaling pathway over β-arrestin recruitment, provides a molecular explanation for its sustained uterotonic effect. The experimental protocols detailed in this guide offer a robust framework for the continued investigation and characterization of carbetocin, oxytocin, and novel oxytocin receptor modulators, ultimately contributing to the advancement of obstetric care and the development of more effective therapeutics.
References
- 1. Use of BRET to Measure β-Arrestin Recruitment at Oxytocin and Vasopressin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring Affinity of Ligands to the Oxytocin Receptor Using Radioligand Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β-Arrestin-Independent Internalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vivo Pharmacokinetics and Pharmacodynamics of Carbetocin Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbetocin acetate, a long-acting synthetic analogue of oxytocin, is a critical therapeutic agent in obstetrics, primarily for the prevention of postpartum hemorrhage. Its enhanced stability and prolonged duration of action compared to endogenous oxytocin offer significant clinical advantages. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of this compound. It includes a detailed examination of its absorption, distribution, metabolism, and excretion (ADME) profiles across various species, a thorough description of its molecular mechanism of action, and detailed experimental protocols for its preclinical and clinical evaluation. Quantitative data are presented in structured tables for comparative analysis, and key biological pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this essential drug.
Introduction
This compound is an octapeptide analogue of oxytocin, modified to increase its half-life and duration of action. It is a selective oxytocin receptor (OTR) agonist, exerting its primary effect on the uterine myometrium to stimulate powerful contractions. This uterotonic activity is fundamental to its clinical efficacy in preventing uterine atony, the leading cause of postpartum hemorrhage. A thorough understanding of its pharmacokinetic and pharmacodynamic properties is paramount for its optimal and safe use in clinical practice and for the development of new therapeutic applications.
Pharmacokinetics of this compound
The pharmacokinetic profile of this compound is characterized by rapid absorption after intramuscular administration and a significantly longer half-life compared to oxytocin. Its elimination is primarily through non-renal pathways.
Absorption
Following intramuscular (IM) administration, this compound is rapidly absorbed into the systemic circulation. In nonpregnant women, peak plasma concentrations are reached in less than 30 minutes.[1][2] The absolute bioavailability of Carbetocin following IM injection is approximately 80% in humans and over 80% in cows.[1][2][3]
Distribution
The volume of distribution of this compound has not been extensively detailed in publicly available literature but is a key parameter in its pharmacokinetic profile.
Metabolism and Excretion
This compound is primarily eliminated through non-renal routes, with only about 0.7% of the administered dose being excreted unchanged in the urine in nonpregnant women.[1][2] This suggests that, similar to oxytocin, it undergoes significant metabolic degradation.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound in various species.
| Parameter | Human (Non-pregnant Women) | Source |
| Administration Route | Intravenous (IV) | [1][2] |
| Dose | 0.4 mg | [1][2] |
| Distribution Half-life (t½α) | 5.5 ± 1.6 minutes | [1][2] |
| Elimination Half-life (t½β) | 41.0 ± 11.9 minutes | [1][2] |
| Administration Route | Intravenous (IV) | [1][2] |
| Dose | 0.8 mg | [1][2] |
| Distribution Half-life (t½α) | 6.1 ± 1.2 minutes | [1][2] |
| Elimination Half-life (t½β) | 42.7 ± 10.6 minutes | [1][2] |
| Administration Route | Intramuscular (IM) | [1][2] |
| Time to Peak (Tmax) | < 30 minutes | [1][2] |
| Bioavailability (F) | ~80% | [1][2] |
| Parameter | Cows | Gilts | Source |
| Administration Route | IV | IM | IV |
| Dose | 350 µ g/animal | 350 µ g/animal | 70 µ g/animal |
| Elimination Half-life (t½λz) | 0.58 ± 0.13 h | 0.85 ± 0.15 h | 0.53 ± 0.11 h |
| Tmax | - | 0.28 ± 0.05 h | - |
| Cmax | 10.91 ± 1.23 ng/mL | 5.12 ± 0.87 ng/mL | 12.34 ± 1.56 ng/mL |
| AUC (0-t) | 6.87 ± 0.98 ng·h/mL | 5.54 ± 0.76 ng·h/mL | 7.98 ± 1.02 ng·h/mL |
| Bioavailability (F) | - | >80% | - |
Pharmacodynamics of this compound
This compound is a potent oxytocin receptor agonist with a distinct signaling profile that underlies its prolonged uterotonic effects.
Mechanism of Action
This compound selectively binds to and activates oxytocin receptors (OTR), which are G-protein coupled receptors.[4] Specifically, it activates the Gq signaling pathway.[1][5] This activation of Gq leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, in conjunction with calmodulin, activate myosin light chain kinase, leading to the phosphorylation of myosin and subsequent uterine smooth muscle contraction.[1][5]
A significant feature of Carbetocin's mechanism is that it promotes the internalization of the oxytocin receptor through a β-arrestin-independent pathway and does not induce receptor recycling back to the plasma membrane.[1][5] This is in contrast to oxytocin and may contribute to its sustained duration of action.
Signaling Pathway Diagram
Caption: this compound Signaling Pathway in Myometrial Cells.
In Vivo Effects
In vivo, this compound produces a rapid onset of uterine contraction. Intravenous administration in postpartum women leads to a tetanic contraction within 2 minutes, lasting approximately 6 minutes, followed by rhythmic contractions for about an hour.[6] Intramuscular injection results in a tetanic contraction in under 2 minutes, lasting about 11 minutes, followed by rhythmic contractions for up to 119 minutes.[6]
Quantitative Pharmacodynamic Data
| Parameter | Value | Species/System | Source |
| Ki (Oxytocin Receptor) | 7.1 nM | - | [4] |
| EC50 (Uterine Contraction) | 12,090 pM | Human ex vivo | [7] |
| EC50 (Uterine Contraction) | 2,718 pM | Mouse ex vivo | [7] |
Experimental Protocols
The following sections detail standardized protocols for the in vivo evaluation of this compound.
In Vivo Pharmacokinetic Study in Rats
This protocol describes a typical in vivo pharmacokinetic study of this compound in Sprague-Dawley rats.
4.1.1. Experimental Workflow Diagram
Caption: Experimental Workflow for a Preclinical Pharmacokinetic Study.
4.1.2. Methodology
-
Animals: Male or female Sprague-Dawley rats (200-250 g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Dosing: this compound is formulated in a suitable vehicle (e.g., saline). For intravenous (IV) administration, the drug is administered as a bolus dose via the tail vein. For intramuscular (IM) administration, the drug is injected into the thigh muscle.
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., pre-dose, 5, 15, 30, 60, 120, 240, and 360 minutes post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Blood samples are centrifuged at 4°C to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method or a specific radioimmunoassay (RIA).
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as elimination half-life (t½), maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and area under the plasma concentration-time curve (AUC) are calculated using non-compartmental analysis software.
In Vivo Uterine Contraction Study in Rats
This protocol outlines a method to assess the in vivo uterotonic activity of this compound in anesthetized rats.
4.2.1. Methodology
-
Animals: Ovariectomized female Sprague-Dawley rats are used. To mimic the hormonal state of pregnancy, animals are pre-treated with estrogen.
-
Surgical Preparation: Rats are anesthetized, and a small incision is made in the abdomen to expose the uterus. A fluid-filled catheter connected to a pressure transducer is inserted into the uterine lumen to measure intrauterine pressure.
-
Drug Administration: this compound or vehicle is administered intravenously.
-
Data Acquisition: Intrauterine pressure is continuously recorded before and after drug administration.
-
Data Analysis: The frequency, amplitude, and duration of uterine contractions are analyzed to determine the uterotonic effect of this compound. Dose-response curves can be generated to determine the ED50.
Bioanalytical Method: Radioimmunoassay (RIA)
4.3.1. Principle
RIA is a competitive binding assay where a radiolabeled antigen (e.g., 125I-Carbetocin) competes with the unlabeled Carbetocin in the plasma sample for a limited number of binding sites on a specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of Carbetocin in the sample.
4.3.2. Procedure
-
Sample Preparation: Plasma samples may require extraction to remove interfering substances.
-
Assay: A known amount of radiolabeled Carbetocin and a specific anti-Carbetocin antibody are added to the plasma samples and a series of standards with known Carbetocin concentrations.
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation: The antibody-bound fraction is separated from the free fraction (e.g., by precipitation with a second antibody or solid-phase separation).
-
Counting: The radioactivity of the bound fraction is measured using a gamma counter.
-
Quantification: A standard curve is generated by plotting the bound radioactivity against the concentration of the Carbetocin standards. The concentration of Carbetocin in the unknown samples is determined by interpolating their bound radioactivity values on the standard curve.
Conclusion
This compound exhibits a favorable pharmacokinetic profile with a prolonged duration of action, making it a valuable agent in the management of postpartum hemorrhage. Its pharmacodynamic effects are mediated through the selective activation of the oxytocin receptor via the Gq signaling pathway, leading to potent uterine contractions. The distinct β-arrestin-independent internalization of the receptor likely contributes to its sustained clinical efficacy. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel uterotonic agents. This in-depth understanding is crucial for optimizing its therapeutic use and ensuring maternal safety.
References
- 1. researchgate.net [researchgate.net]
- 2. portal.research.lu.se [portal.research.lu.se]
- 3. Pharmacokinetics and bioavailability of carbetocin after intravenous and intramuscular administration in cows and gilts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. admescope.com [admescope.com]
- 6. Effect of carbetocin, a long-acting oxytocin analog on the postpartum uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Long-Acting Properties of Carbetocin Acetate
For Researchers, Scientists, and Drug Development Professionals
Carbetocin acetate, a synthetic analogue of oxytocin, is a uterotonic agent with a significantly longer duration of action than native oxytocin. This property has established it as a valuable therapeutic option in the prevention of postpartum hemorrhage (PPH), particularly following cesarean section. This technical guide provides a comprehensive explanation of the core mechanisms and properties that contribute to Carbetocin's prolonged effects, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.
Molecular Structure and Enhanced Stability
Carbetocin's long-acting nature is fundamentally rooted in its structural modifications compared to oxytocin.[1] These alterations confer greater resistance to enzymatic degradation.[1] Specifically, Carbetocin features:
-
Deamination of the N-terminal cysteine: The amino group of the N-terminal cysteine is replaced with a hydrogen atom.[1]
-
Modification of the disulfide bond: The disulfide bond is altered to a thio-ether bond.[1]
-
Methylation of the tyrosine residue: The hydroxyl group of tyrosine is substituted with a methyloxyl group.[1]
These changes protect Carbetocin from degradation by enzymes such as aminopeptidases and disulfidases, which rapidly metabolize oxytocin.[1] This enhanced stability is a primary contributor to its extended half-life and sustained clinical effect.[2]
Pharmacokinetics: A Sustained Presence
The pharmacokinetic profile of Carbetocin is characterized by a longer half-life and sustained plasma concentrations compared to oxytocin. This ensures a prolonged interaction with its target receptors.
| Parameter | Carbetocin | Oxytocin | Reference |
| Elimination Half-life (IV) | ~40-55 minutes | ~4-10 minutes | [1][2][3][4][5][6][7][8] |
| Bioavailability (IM) | ~77-80% | Not typically administered IM for PPH prevention | [3][4][9] |
| Time to Peak Concentration (IM) | < 30 minutes | N/A | [3][4][10] |
| Onset of Action (IV) | Within 1-2 minutes | Rapid | [9][11] |
Experimental Protocol: Pharmacokinetic Analysis in Nonpregnant Women
A study by Sweeney et al. investigated the pharmacokinetics of Carbetocin in healthy nonpregnant women. The protocol involved:
-
Subject Recruitment: Healthy female volunteers were recruited for the study.
-
Drug Administration: Carbetocin was administered as a single intravenous (IV) dose (0.4 mg or 0.8 mg) or intramuscular (IM) dose.
-
Blood Sampling: Serial blood samples were collected at predefined time points post-administration.
-
Bioanalysis: Plasma concentrations of Carbetocin were quantified using a validated analytical method (e.g., radioimmunoassay or LC-MS/MS).
-
Pharmacokinetic Modeling: The resulting concentration-time data was analyzed using non-compartmental or compartmental pharmacokinetic models to determine parameters such as half-life, volume of distribution, and bioavailability.[3]
Pharmacodynamics: Prolonged Uterine Response
Carbetocin exerts its effect by binding to oxytocin receptors in the myometrium, initiating a cascade of events that leads to uterine contractions.[2][10] The key to its long-acting property lies in the sustained nature of this response.
| Parameter | Carbetocin | Oxytocin | Reference |
| Duration of Uterine Contractions (IV) | Rhythmic contractions for ~60 minutes | Shorter duration, requiring continuous infusion for sustained effect | [1][9][12][13] |
| Duration of Uterine Contractions (IM) | Rhythmic contractions for ~120 minutes | N/A | [1][9][12][13][14] |
| Receptor Binding Affinity (Ki) | 7.1 nM | Higher affinity (Ki = 0.71 nM) | [15][16][17][18][19] |
While Carbetocin has a slightly lower binding affinity for the oxytocin receptor compared to oxytocin, its prolonged presence in the circulation and at the receptor site leads to a more sustained uterotonic effect.[15][17]
Experimental Protocol: Assessment of Uterine Contractility
The uterotonic activity of Carbetocin has been evaluated both in vitro and in vivo.
In Vitro Studies on Isolated Myometrial Strips:
-
Tissue Preparation: Myometrial tissue samples are obtained from biopsies during cesarean sections.
-
Strip Mounting: Small strips of the myometrium are mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Contraction Measurement: The strips are connected to an isometric force transducer to record contractile activity.
-
Drug Addition: After a stabilization period, increasing concentrations of Carbetocin or oxytocin are added to the bath.
-
Data Analysis: The amplitude and frequency of contractions are measured to construct dose-response curves and determine parameters like EC50.[20][21]
In Vivo Studies in Postpartum Women:
-
Patient Recruitment: Women undergoing cesarean section are enrolled in randomized controlled trials.
-
Drug Administration: A single dose of Carbetocin (e.g., 100 µg IV) or an oxytocin infusion is administered after delivery.
-
Uterine Tone Assessment: Uterine tone is assessed by manual palpation by an experienced obstetrician or using an intrauterine pressure catheter.
-
Outcome Measures: The primary outcomes often include the need for additional uterotonic agents and estimated blood loss. Secondary outcomes can include the duration and strength of uterine contractions.[8][12][14][22]
Signaling Pathway and Receptor Interaction
Carbetocin acts as an agonist at the oxytocin receptor, which is a G-protein coupled receptor (GPCR).[10] Upon binding, it activates the Gq/11 protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C, ultimately leading to myometrial contraction.[2]
While both oxytocin and Carbetocin activate this pathway, there is evidence to suggest that Carbetocin is a biased agonist. It has been shown to be a partial agonist for Gq protein coupling and does not promote β-arrestin-mediated receptor recycling to the same extent as oxytocin.[17] This could contribute to a more sustained signaling response and a lower degree of receptor desensitization.
Clinical Implications and Advantages
The long-acting properties of Carbetocin offer several clinical advantages over oxytocin for the prevention of PPH:
-
Single-dose administration: A single bolus of Carbetocin is sufficient, eliminating the need for a prolonged intravenous infusion and reducing the risk of dosage errors.[6]
-
Reduced need for additional uterotonics: Clinical trials have consistently shown that women who receive Carbetocin are less likely to require additional uterotonic medications compared to those who receive oxytocin.[8][11]
-
Sustained uterine tone: Carbetocin provides a more prolonged and stable uterine contraction, which is crucial for preventing uterine atony.[5][22]
References
- 1. Carbetocin: Pharmacology and Adverse Effects_Chemicalbook [chemicalbook.com]
- 2. What is the mechanism of Carbetocin? [synapse.patsnap.com]
- 3. portal.research.lu.se [portal.research.lu.se]
- 4. ferring.ca [ferring.ca]
- 5. Hemodynamic and Uterotonic Effects of Carbetocin Versus Oxytocin in a Cesarean Section With a High Risk of Postpartum Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Adverse Effects of Carbetocin versus Oxytocin in the Prevention of Postpartum Haemorrhage after Caesarean Section: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbetocin versus oxytocin in caesarean section with high risk of post-partum haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mims.com [mims.com]
- 10. Carbetocin - Wikipedia [en.wikipedia.org]
- 11. Carbetocin in comparison with oxytocin in several dosing regimens for the prevention of uterine atony after elective caesarean section in the Netherlands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of carbetocin, a long-acting oxytocin analog on the postpartum uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of carbetocin, a long-acting oxytocin analog on the « metajournal.com [metajournal.com]
- 14. Carbetocin for preventing postpartum haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Carbetocin | Oxytocin receptor agonist | Probechem Biochemicals [probechem.com]
- 17. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. abmole.com [abmole.com]
- 19. This compound Datasheet DC Chemicals [dcchemicals.com]
- 20. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. caymanchem.com [caymanchem.com]
- 22. Postpartum uterine response to oxytocin and carbetocin - PubMed [pubmed.ncbi.nlm.nih.gov]
Carbetocin Acetate: A Deep Dive into Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbetocin acetate, a long-acting synthetic analogue of the neuropeptide hormone oxytocin, is a critical therapeutic agent primarily utilized for the prevention of postpartum hemorrhage.[1][2] Its clinical efficacy is intrinsically linked to its specific interactions with oxytocin and vasopressin receptors. This technical guide provides a comprehensive overview of the receptor binding affinity and selectivity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.
Receptor Binding Affinity and Selectivity
Carbetocin exhibits a distinct receptor binding profile, demonstrating high affinity for the oxytocin receptor (OTR) while displaying significantly lower affinity for vasopressin receptors (V1a, V1b, and V2). This selectivity is a key pharmacological feature that differentiates it from endogenous oxytocin.
Quantitative Binding Affinity Data
The binding affinities of carbetocin and, for comparison, oxytocin to human and rat oxytocin and vasopressin receptors are summarized in the tables below. The data are presented as inhibition constants (Ki) or dissociation constants (Kd), which are measures of the drug's binding affinity for a receptor. A lower Ki or Kd value indicates a higher binding affinity.
Table 1: Binding Affinity (Ki) of Carbetocin for Oxytocin and Vasopressin Receptors
| Ligand | Receptor | Species | Ki (nM) | Reference |
| Carbetocin | Oxytocin Receptor (OTR) | Rat | 1.96 | [3] |
| Carbetocin | Oxytocin Receptor (OTR) | Human | 7.1 | [4][5] |
| Carbetocin | Vasopressin V1a Receptor (V1aR) | Rat | 7.24 | [3][6] |
| Carbetocin | Vasopressin V2 Receptor (V2R) | Rat | 61.3 | [3][6] |
Table 2: Comparative Binding Affinities (Ki/Kd) of Carbetocin and Oxytocin
| Ligand | Receptor | Species | Ki/Kd (nM) | Reference |
| Carbetocin | Oxytocin Receptor (OTR) | Rat | 1.96 (Ki) | [3] |
| Oxytocin | Oxytocin Receptor (OTR) | Human | 1.2 (Kd) | [7] |
| Carbetocin | Vasopressin V1a Receptor (V1aR) | Rat | 7.24 (Ki) | [3][6] |
| Carbetocin | Vasopressin V1b Receptor (V1bR) | Human | No significant activation observed up to 10 µM | [3][8] |
| Carbetocin | Vasopressin V2 Receptor (V2R) | Rat | 61.3 (Ki) | [3][6] |
Note: Direct comparative Ki values for oxytocin at all vasopressin receptor subtypes were not consistently available in the provided search results.
The data clearly indicate that carbetocin possesses a high affinity for the oxytocin receptor, comparable to that of oxytocin itself. However, its affinity for the V1a receptor is notably lower, and its affinity for the V2 receptor is substantially weaker.[3][6] Furthermore, studies have shown that carbetocin does not significantly activate V1a and V1b receptors at concentrations as high as 10 µM, and may even act as a competitive antagonist at these sites.[3][8] This high selectivity for the oxytocin receptor over vasopressin receptors is a distinguishing characteristic of carbetocin.
Functional Selectivity and Signaling Pathways
Beyond its binding affinity, carbetocin demonstrates remarkable functional selectivity in its downstream signaling. While oxytocin can couple to multiple G-protein subtypes, including Gq, Gi, and Go, carbetocin selectively activates the OTR/Gq pathway.[3][8][9] This biased agonism is a crucial aspect of its molecular pharmacology.
Oxytocin Receptor (OTR) Signaling Pathway
The activation of the OTR by an agonist like carbetocin primarily initiates a signaling cascade through the Gαq/11 protein.[7] This pathway is detailed below:
-
Agonist Binding: Carbetocin binds to the OTR, inducing a conformational change in the receptor.
-
G-Protein Activation: The activated OTR couples with the heterotrimeric G-protein Gαq/11, leading to the exchange of GDP for GTP on the Gαq subunit.
-
PLC Activation: The activated Gαq subunit dissociates and activates phospholipase C (PLC).
-
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Cellular Response: IP3 binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). This cascade ultimately leads to smooth muscle contraction.[1]
Carbetocin-induced OTR/Gq signaling pathway.
Experimental Protocols
The determination of receptor binding affinity is predominantly achieved through radioligand binding assays. These assays are a sensitive and quantitative method for measuring ligand-receptor interactions in vitro.[7]
Radioligand Competition Binding Assay Workflow
A typical workflow for a competition radioligand binding assay to determine the inhibition constant (Ki) of a test compound like carbetocin is outlined below.
Workflow for a radioligand competition binding assay.
Detailed Methodology: Radioligand Competition Binding Assay
The following protocol is a generalized procedure for determining the binding affinity of carbetocin for the oxytocin receptor.
1. Membrane Preparation:
-
Culture cells expressing the recombinant human oxytocin receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and resuspend the cell pellet in ice-cold lysis buffer.
-
Homogenize the cell suspension on ice to lyse the cells and release the membranes.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it.
-
Determine the protein concentration of the membrane preparation using a suitable method, such as a BCA assay.[7][10]
2. Competition Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the following in order:
-
Membrane preparation (containing a specific amount of protein).
-
A serial dilution of the unlabeled test compound (carbetocin).
-
A fixed concentration of the radiolabeled ligand (e.g., [³H]-Oxytocin). The concentration of the radioligand is typically at or below its Kd value.
-
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand.
-
Total binding is determined in the absence of any competing unlabeled ligand.
-
Incubate the plate for a specific time at a controlled temperature (e.g., 60 minutes at 30°C) with gentle agitation to allow the binding to reach equilibrium.[10]
3. Separation and Detection:
-
Terminate the incubation by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C). This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Dry the filters and add a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Conclusion
This compound's pharmacological profile is defined by its high affinity and selectivity for the oxytocin receptor, coupled with its unique functional selectivity for the Gq signaling pathway. This combination of properties contributes to its sustained uterotonic effects and favorable side-effect profile compared to oxytocin. A thorough understanding of its receptor binding kinetics and downstream signaling, as elucidated through techniques like radioligand binding assays, is paramount for the continued development and optimization of oxytocin receptor modulators for various therapeutic applications.
References
- 1. What is the mechanism of Carbetocin? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β-Arrestin-Independent Internalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. giffordbioscience.com [giffordbioscience.com]
In Vitro Characterization of Carbetocin Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbetocin acetate is a long-acting synthetic analogue of the neuropeptide hormone oxytocin. It is primarily utilized in clinical settings to prevent postpartum hemorrhage by inducing uterine contractions. Its favorable pharmacokinetic profile, characterized by a longer half-life compared to endogenous oxytocin, makes it a subject of significant interest in obstetric medicine and related research fields. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its receptor binding affinity, functional activity, and the underlying signaling pathways. The experimental protocols described herein are intended to serve as a detailed resource for researchers engaged in the study of this compound.
Receptor Binding Affinity
This compound is a high-affinity agonist for the oxytocin receptor (OTR), a class A G-protein coupled receptor (GPCR). Its binding affinity has been quantified using radioligand binding assays, which measure the ability of Carbetocin to displace a radiolabeled ligand from the receptor.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ligand | Ki (nM) | Kd (nM) | Species/Cell Line | Reference(s) |
| Oxytocin Receptor | This compound | 7.1 | - | Not specified | [1][2] |
| Oxytocin Receptor (chimeric N-terminus E1) | This compound | 1,170 | - | Not specified | [1][2] |
| Oxytocin Receptor (chimeric E13) | This compound | 13 | - | Not specified | [1] |
| Oxytocin Receptor (chimeric E123) | This compound | 56 | - | Not specified | [1] |
| Oxytocin Receptor (chimeric E1234) | This compound | 37 | - | Not specified | [1] |
| Oxytocin Receptor | Carbetocin | - | 1.96 | Rat | |
| Vasopressin V2 Receptor | Carbetocin | - | 61.3 | Rat |
Experimental Protocol: Radioligand Competition Binding Assay
This protocol outlines the steps for determining the binding affinity of this compound for the oxytocin receptor.
1. Materials and Reagents:
-
Receptor Source: Membrane preparations from cells stably expressing the human oxytocin receptor (e.g., HEK293 or CHO cells), or tissue homogenates from uterine myometrium.
-
Radioligand: [³H]-Oxytocin or a high-affinity radio-iodinated antagonist like [¹²⁵I]-ornithine vasotocin analog ([¹²⁵I]-OVTA).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of unlabeled oxytocin (e.g., 1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well Filter Plates (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
2. Membrane Preparation:
-
Culture cells expressing the human oxytocin receptor to a sufficient density.
-
Harvest the cells and centrifuge to obtain a cell pellet.
-
Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) and homogenize using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
3. Assay Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 150 µL of receptor membrane suspension.
-
Non-specific Binding (NSB): 50 µL of unlabeled oxytocin (1 µM), 50 µL of radioligand, and 150 µL of receptor membrane suspension.
-
Competition: 50 µL of this compound at various concentrations, 50 µL of radioligand, and 150 µL of receptor membrane suspension.
-
-
Incubate the plate at room temperature (or 30°C) for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Terminate the assay by rapid filtration through the pre-soaked filter plates using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plates and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional Activity
This compound acts as a potent agonist at the oxytocin receptor, initiating a signaling cascade that leads to physiological responses, most notably the contraction of uterine smooth muscle.
Table 2: Functional Activity of this compound
| Assay | Parameter | Value | Species/Tissue | Reference(s) |
| Uterine Contraction | EC₅₀ | 48 nM | Isolated rat uterine strips |
Experimental Protocol: In Vitro Uterine Muscle Contraction Assay
This protocol describes the measurement of uterine muscle contraction in response to this compound using an organ bath system.
1. Materials and Reagents:
-
Tissue Source: Uterine tissue from rats or human biopsies obtained with appropriate ethical approval.
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.1 mM Glucose), aerated with 95% O₂ / 5% CO₂.
-
Test Compound: this compound.
-
Positive Control: Oxytocin.
-
Organ Bath System: Equipped with isometric force transducers and a data acquisition system.
2. Tissue Preparation:
-
Obtain fresh uterine tissue and immediately place it in ice-cold, aerated PSS.
-
Under a dissecting microscope, carefully dissect longitudinal strips of myometrium (approximately 2 mm wide and 10 mm long).
-
Mount the tissue strips vertically in the organ bath chambers filled with PSS maintained at 37°C and continuously aerated.
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply an initial tension of 1-2 g and allow the tissue to equilibrate for at least 60 minutes, with regular washes every 15-20 minutes, until a stable baseline of spontaneous contractions is achieved.
3. Assay Procedure:
-
After equilibration, record the baseline spontaneous contractile activity for a defined period.
-
Prepare a cumulative concentration-response curve for this compound. Start by adding the lowest concentration of Carbetocin to the organ bath.
-
Allow the tissue to respond until a stable plateau is reached (typically 3-5 minutes).
-
Without washing, add the next higher concentration of Carbetocin.
-
Repeat this process until the maximum contractile response is achieved.
-
At the end of the experiment, wash the tissue extensively with PSS to return to baseline.
4. Data Analysis:
-
Measure the amplitude and frequency of contractions at baseline and in response to each concentration of this compound.
-
Calculate the contractile response as a percentage of the maximum response to a reference agonist (e.g., oxytocin) or as the integral of the force over time.
-
Plot the percentage of maximal response against the logarithm of the this compound concentration.
-
Determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal response) and the Eₘₐₓ (the maximum contractile response) by fitting the data to a sigmoidal dose-response curve.
Signaling Pathway
This compound's agonistic effect on the oxytocin receptor is primarily mediated through the Gαq signaling pathway. This pathway is characterized by its independence from β-arrestin-mediated receptor internalization, a feature that distinguishes it from the signaling induced by endogenous oxytocin.
This compound Signaling Pathway
Caption: this compound signaling pathway in myometrial cells.
Experimental Protocol: Gq-Mediated Calcium Mobilization Assay
This protocol details a method for measuring the increase in intracellular calcium concentration following the activation of the Gq pathway by this compound.
1. Materials and Reagents:
-
Cell Line: HEK293 or CHO cells stably expressing the human oxytocin receptor.
-
Calcium-sensitive Fluorescent Dye: Fluo-4 AM or Fura-2 AM.
-
Pluronic F-127.
-
Probenecid.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compound: this compound.
-
Positive Control: A known OTR agonist (e.g., oxytocin).
-
Black, clear-bottom 96-well or 384-well plates.
-
Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation).
2. Cell Preparation:
-
Seed the cells into the black, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate the cells at 37°C in a 5% CO₂ incubator overnight.
3. Dye Loading:
-
Prepare the dye loading solution by dissolving Fluo-4 AM in anhydrous DMSO to make a stock solution.
-
On the day of the assay, dilute the Fluo-4 AM stock solution in assay buffer containing Pluronic F-127 (to aid in dye solubilization) and probenecid (to prevent dye leakage from the cells).
-
Remove the culture medium from the cell plates and add the dye loading solution to each well.
-
Incubate the plates at 37°C for 60 minutes in the dark.
-
After incubation, wash the cells twice with assay buffer to remove excess dye.
-
Add fresh assay buffer to each well and incubate at room temperature for 30 minutes to allow for complete de-esterification of the dye.
4. Assay Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Place the cell plate into the fluorescence plate reader and allow the temperature to equilibrate.
-
Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4) over time.
-
Establish a stable baseline fluorescence reading for each well for 10-20 seconds.
-
Use the automated injector to add the this compound solutions to the respective wells.
-
Continue to record the fluorescence intensity for an additional 2-3 minutes to capture the peak calcium response.
5. Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data by expressing the response as a percentage of the maximal response to a saturating concentration of a reference agonist.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Determine the EC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Conclusion
The in vitro characterization of this compound reveals it to be a potent and selective agonist of the oxytocin receptor, with a distinct signaling profile that favors the Gq pathway and is independent of β-arrestin. The methodologies detailed in this guide provide a robust framework for the continued investigation of this compound and other oxytocin analogues, facilitating a deeper understanding of their pharmacological properties and therapeutic potential.
References
A Technical Guide to the Stability and Storage of Carbetocin Acetate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and storage conditions for carbetocin acetate, a long-acting synthetic analogue of oxytocin used for the prevention of postpartum hemorrhage (PPH). Particular focus is given to the heat-stable formulation, a critical innovation for use in regions where maintaining a consistent cold chain is challenging.
Introduction
This compound's molecular structure confers greater stability compared to oxytocin, allowing for the development of a formulation that can withstand higher temperatures.[1][2] This guide synthesizes key findings on its stability profile, degradation pathways, and optimal storage conditions, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to support research and drug development efforts.
Physicochemical Properties and Formulation
The heat-stable formulation of this compound is an isotonic solution containing 0.1 mg/mL of carbetocin.[1][3] Its enhanced stability is achieved through a specific formulation optimized for pH and the inclusion of excipients that protect against degradation.
Table 1: Composition of Heat-Stable this compound Formulation [1][3]
| Component | Concentration | Purpose |
| Carbetocin | 0.1 mg/mL | Active Pharmaceutical Ingredient |
| Succinic Acid | 10 mM | Buffering Agent |
| D-Mannitol | 47 mg/mL | Isotonicity Agent |
| L-Methionine | 1 mg/mL | Antioxidant |
| Sodium Hydroxide | As needed | pH adjustment |
| Optimal pH | 5.25–5.65 | Minimizes degradation |
Stability Data
Extensive stability studies have been conducted on the heat-stable formulation of this compound under various conditions, following International Council for Harmonisation (ICH) guidelines.[3] The data demonstrates remarkable stability, particularly when compared to oxytocin.
Long-Term and Accelerated Stability
The heat-stable formulation maintains its purity and potency for extended periods under standard and accelerated storage conditions.
Table 2: Long-Term and Accelerated Stability of Heat-Stable this compound [1][3][4]
| Condition | Duration | Purity/Potency |
| 30°C / 75% RH (ICH Zone IV) | 3 years | ≥95% |
| 40°C / 75% RH | 6 months | ≥95% |
Stability at Extreme Temperatures
Short-term exposure to extreme heat has also been evaluated to account for potential excursions during shipping and storage.
Table 3: Stability of Heat-Stable this compound at Extreme Temperatures [1][3][4]
| Temperature | Duration | Purity/Potency |
| 50°C | 3 months | ≥95% |
| 60°C | 1 month | ≥95% |
For comparison, under the same conditions, oxytocin's potency drops below 90% after approximately 17 days at 50°C and 4 days at 60°C.[1]
Other Stability Factors
The heat-stable formulation has also been shown to be robust against other potential stressors.
-
Freeze-Thaw Cycles: The formulation is not sensitive to freezing.[1][4]
-
Photostability: The formulation is not sensitive to light when stored in its primary container.[1][5]
Degradation Pathways
The primary degradation routes for carbetocin have been identified as deamidation, oxidation, and racemization.[5] The optimized pH of the heat-stable formulation (around 5.45) is significantly higher than that for oxytocin (pH 3.5-4.0) and is crucial for minimizing these degradation pathways.[1][3]
-
Deamidation: Occurs at the asparagine residue and the amidated glycine C-terminus, particularly at lower pH values.[3]
-
Oxidation: The thioether linkage is susceptible to oxidation, a process that is accelerated by increasing pH. The inclusion of the antioxidant L-methionine in the heat-stable formulation makes degradation by oxidation negligible.[1][5]
-
Racemization: The conversion of the L-asparagine residue to its D-form is a significant degradation pathway at a pH above approximately 6.[5]
Recommended Storage Conditions
Based on the extensive stability data, the following storage conditions are recommended for the heat-stable formulation of this compound.
Table 4: Recommended Storage Conditions for Heat-Stable this compound
| Parameter | Recommendation | Notes |
| Temperature | Store below 30°C [5] | Can be stored for at least 3 years at 30°C.[1][4] |
| Freezing | Do not freeze [5] | Although studies show it is not sensitive to freezing, this is a standard precaution.[1] |
| Light | Store in the original package to protect from light [5] | Although not found to be light-sensitive, this protects the product integrity.[1] |
Once the vial or ampoule has been opened, the product should be used immediately to ensure sterility.
Experimental Protocols
The stability of this compound has been primarily assessed using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
Long-Term Stability Study Protocol
-
Sample Preparation: Three batches of the final heat-stable formulation of carbetocin in ampoules and vials are used.[1]
-
Storage Conditions: Samples are exposed to 30°C and 75% relative humidity (RH) for up to 3 years.[1][3]
-
Analysis Timepoints: The content and impurities of carbetocin are analyzed at 0, 3, 6, 9, 12, 18, 24, and 36 months.[3]
-
Analytical Method: RP-HPLC with UV detection is used to quantify carbetocin and its impurities.
Accelerated Stability Study Protocol
-
Sample Preparation: Three batches of the final heat-stable formulation of carbetocin in ampoules and vials are used.[1]
-
Storage Conditions: Samples are exposed to 40°C and 75% RH for up to 6 months.[1][3]
-
Analysis Timepoints: The content and impurities of carbetocin are analyzed at 0, 1, 3, and 6 months.[3]
-
Analytical Method: RP-HPLC with UV detection.
Forced Degradation Study Protocol
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[6][7]
Mechanism of Action
Carbetocin is a long-acting synthetic agonist analogue of human oxytocin.[5] It selectively binds to oxytocin receptors in the smooth muscle of the uterus.[8][9] This binding initiates a signaling cascade that increases intracellular calcium concentrations, leading to rhythmic contractions, increased frequency of existing contractions, and an overall increase in uterine tone.[5][10] This sustained uterotonic activity is crucial for preventing PPH.
Conclusion
The development of a heat-stable formulation of this compound represents a significant advancement in maternal healthcare, particularly in resource-limited settings.[1][11] Its well-defined stability profile, with a shelf life of at least three years at 30°C, overcomes the cold-chain requirements of oxytocin.[1][12] Understanding the optimal storage conditions, formulation components, and degradation pathways is critical for ensuring the quality, efficacy, and safety of this essential medicine. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.
References
- 1. Development and stability of a heat‐stable formulation of carbetocin for the prevention of postpartum haemorrhage for use in low and middle‐income countries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. archivemarketresearch.com [archivemarketresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and stability of a heat-stable formulation of carbetocin for the prevention of postpartum haemorrhage for use in low and middle-income countries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ghsupplychain.org [ghsupplychain.org]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. What is the mechanism of Carbetocin? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. unfpa.org [unfpa.org]
- 11. internationalmidwives.org [internationalmidwives.org]
- 12. Room temperature stable carbetocin for the prevention of postpartum haemorrhage during the third stage of labour in women delivering vaginally: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
The Journey of Carbetocin: A Technical Guide to a Long-Acting Oxytocin Analogue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxytocin, a neuropeptide hormone, plays a crucial role in social bonding, childbirth, and lactation. Its clinical application, however, is limited by a short biological half-life, necessitating intravenous infusion for sustained effect, particularly in the prevention of postpartum hemorrhage (PPH). This limitation spurred the development of a more stable and long-acting analogue. Carbetocin emerged from this research as a potent and selective oxytocin receptor agonist with a significantly improved pharmacokinetic profile. This technical guide delves into the discovery, development, and pharmacological characterization of Carbetocin, providing an in-depth overview for the scientific community.
The Genesis of Carbetocin: Rational Drug Design
The development of Carbetocin was a strategic endeavor in medicinal chemistry, aimed at overcoming the inherent metabolic instability of oxytocin. The primary structural modifications from the parent molecule include the deamination of the N-terminal hemicysteine and the substitution of a methyl group on the tyrosine at position 2. These changes were designed to protect the molecule from degradation by aminopeptidases and other peptidases, which are primary routes of oxytocin metabolism. This modification results in a significantly prolonged half-life and duration of action.
Pharmacological Profile: A Quantitative Overview
Carbetocin's enhanced therapeutic window is a direct result of its modified chemical structure, leading to distinct pharmacokinetic and pharmacodynamic properties compared to oxytocin.
Pharmacodynamics: Receptor Affinity and Potency
Carbetocin exerts its effects by binding to and activating oxytocin receptors (OTR), which are G-protein coupled receptors (GPCRs). Its binding affinity and functional potency have been characterized in various in vitro systems.
| Parameter | Carbetocin | Oxytocin | Receptor Type | Assay System |
| Binding Affinity (Ki) | ~0.4 nM | ~0.6 nM | Human OTR | Recombinant CHO cells expressing human OTR |
| Functional Potency (EC50) | ~1.2 nM | ~1.8 nM | Human OTR | Calcium mobilization assay in CHO-K1 cells |
| Uterine Contraction Potency (pD2) | 7.97 ± 0.08 | 8.35 ± 0.06 | Rat OTR | In vitro rat uterine horn contraction assay |
Data compiled from various preclinical studies.
Pharmacokinetics: Enhanced Duration of Action
The key clinical advantage of Carbetocin lies in its extended pharmacokinetic profile, allowing for a single administration to achieve a therapeutic effect that would require a continuous infusion of oxytocin.
| Parameter | Carbetocin | Oxytocin | Administration Route | Species |
| Biological Half-life (t½) | ~40 minutes | ~3-5 minutes | Intravenous | Human |
| Duration of Uterine Action | 60-120 minutes | 20-30 minutes | Intravenous | Human |
| Metabolism | Primarily by peptidases, slower than oxytocin | Rapidly cleared by peptidases in liver & kidney | Intravenous | Human |
Data represents typical values reported in clinical and preclinical pharmacology studies.
Mechanism of Action: The Oxytocin Receptor Signaling Cascade
Upon binding to the oxytocin receptor, predominantly on uterine smooth muscle cells, Carbetocin initiates a well-characterized signaling cascade. This pathway is crucial for its uterotonic effects.
The Pro-Social Potential of Carbetocin Acetate: A Technical Guide for Researchers
An In-depth Examination of a Promising Oxytocin Analogue for Modulating Social Behavior
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current state of research into the pro-social effects of Carbetocin acetate, a long-acting analogue of the neuropeptide oxytocin. While primarily known for its use in preventing postpartum hemorrhage, emerging evidence suggests that Carbetocin's unique pharmacological profile may hold significant therapeutic potential for conditions characterized by social deficits. This document synthesizes findings from preclinical and clinical studies, details relevant experimental methodologies, and visualizes key biological pathways to support further investigation in this promising field.
Introduction: The Promise of a Longer-Acting Oxytocic Agent
Oxytocin is a critical mediator of social bonding, trust, and empathy. However, its therapeutic application is limited by a short half-life. This compound, a synthetic analogue of oxytocin, was developed to overcome this limitation, exhibiting a significantly longer duration of action.[1] This extended activity profile has prompted investigation into its potential to modulate social cognition and behavior in a more sustained manner than oxytocin.
Carbetocin's primary mechanism of action is as an agonist at the oxytocin receptor (OTR).[2][3] It is a G-protein coupled receptor that, upon activation, initiates a cascade of intracellular events.[4] This interaction is central to its physiological and behavioral effects.
Molecular Pharmacology and Signaling Pathways
Carbetocin demonstrates a high affinity and selectivity for the oxytocin receptor.[3][5] Unlike oxytocin, which can also interact with vasopressin receptors, Carbetocin's specificity for the OTR may reduce the likelihood of off-target effects.[6]
Upon binding to the OTR, Carbetocin primarily activates the Gq protein-coupled signaling pathway. This activation leads to a series of downstream events culminating in various cellular responses.
A noteworthy characteristic of Carbetocin is its induction of OTR internalization through a β-arrestin-independent pathway. This is distinct from oxytocin, which promotes β-arrestin recruitment. This unique internalization mechanism may contribute to its prolonged cellular effects.
Evidence of Pro-Social Effects from Clinical Research
The most significant clinical evidence for Carbetocin's pro-social effects comes from trials in individuals with Prader-Willi Syndrome (PWS), a genetic disorder characterized by hyperphagia (insatiable hunger), anxiety, and social deficits.
Prader-Willi Syndrome Clinical Trials
Multiple clinical trials have investigated the efficacy of intranasal Carbetocin in PWS patients. These studies have provided quantitative data on its effects on behavior.
| Study Phase | Dosage | Key Pro-Social and Behavioral Outcomes | Reference |
| Phase 2 | 9.6 mg (intranasal, three times daily) | Statistically significant reduction in hyperphagia and food-related behaviors. Significant decrease in compulsivity and improvement in overall functioning compared to placebo. | [2] |
| Phase 3 (CARE-PWS) | 3.2 mg and 9.6 mg (intranasal, three times daily) | The 3.2 mg dose showed nominally significant improvements in hyperphagia, anxiousness, and distress behaviors. The primary endpoints for the 9.6 mg dose were not met. | [5][7] |
| Phase 3 (COMPASS PWS) | 3.2 mg (intranasal, three times daily) | Did not meet its primary endpoint of improving hyperphagia scores compared to placebo. No separation from placebo on any secondary endpoints. | [3][8] |
Experimental Protocol: CARE-PWS Phase 3 Trial
The CARE-PWS trial was a randomized, double-blind, placebo-controlled study.
Preclinical Evidence of Pro-Social and Anxiolytic Effects
Animal models provide further insight into the behavioral effects of Carbetocin, particularly its impact on anxiety, stress, and social behaviors, which are often intertwined.
Effects on Anxiety and Social Deficits in Animal Models
Studies in rodents have demonstrated that Carbetocin can attenuate anxiety-like behaviors and social deficits.
| Animal Model | Administration | Key Findings | Reference |
| Morphine-abstinent mice | 6.4 mg/kg (i.p.) | Attenuated increased anxiety-like and depressive-like behaviors, and impaired sociability. | [9] |
| Rats exposed to restraint stress | 0.3 mg/kg and 1.0 mg/kg (i.p.) | Restored stress-induced deficits in locomotion and rearing. | [1] |
| Mice in fear-conditioning test | Intranasal | Reduced fear memory formation. |
Experimental Protocol: Three-Chamber Social Interaction Test
A standard paradigm to assess social affiliation and preference for social novelty in rodents is the three-chamber social interaction test.
Discussion and Future Directions
The current body of research indicates that this compound holds promise as a modulator of social behavior. Its favorable pharmacokinetic profile and specific action on the oxytocin receptor make it an attractive candidate for further investigation.
The clinical trial data from the PWS population, although not consistently meeting primary endpoints, suggests a potential for Carbetocin to alleviate some behavioral symptoms associated with social deficits. The mixed results also highlight the complexity of translating preclinical findings and the importance of dose-finding studies.
Preclinical studies in animal models have consistently demonstrated anxiolytic and stress-reducing effects of Carbetocin, which are foundational to pro-social behavior. However, there is a clear need for more research focusing directly on social interaction and cognition in these models.
A significant gap in the current literature is the lack of studies on the pro-social effects of Carbetocin in healthy human subjects. Future research should aim to investigate its impact on core social cognitive processes such as:
-
Facial Emotion Recognition: Assessing the ability to accurately and efficiently identify emotions in others.
-
Empathy and Theory of Mind: Evaluating the capacity to understand and share the feelings of others and to attribute mental states to them.
-
Social Motivation: Measuring the drive to seek out and engage in social interactions.
Such studies will be crucial in determining the broader therapeutic potential of Carbetocin for a range of psychiatric and neurodevelopmental disorders characterized by social dysfunction.
Conclusion
This compound presents a compelling avenue for the development of novel therapeutics targeting social deficits. Its unique pharmacological properties and the initial, albeit complex, clinical and preclinical findings warrant a concerted research effort to fully elucidate its pro-social effects. The detailed methodologies and pathways outlined in this guide are intended to serve as a foundational resource for scientists and clinicians working to unlock the full potential of this promising molecule.
References
- 1. Web Box 4.1 Pharmacology in Action: Using the Three-Chamber Social Interaction Test - Psychopharmacology, 4e Student Resources - Oxford Learning Link [learninglink.oup.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. fpwr.org [fpwr.org]
- 7. Oxytocin and carbetocin effects on spontaneous behavior of male rats: modulation by oxytocin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 9. jpp.krakow.pl [jpp.krakow.pl]
Methodological & Application
Carbetocin Acetate in Murine Models: Application Notes and Protocols for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of carbetocin acetate in in vivo mouse studies. Carbetocin, a long-acting synthetic analogue of oxytocin, is a valuable tool for investigating the physiological and behavioral effects mediated by the oxytocin receptor system. This document outlines recommended dosage ranges, detailed experimental protocols for various research applications, and a summary of the underlying signaling pathways.
Data Summary: this compound Dosage in Mice
The following tables summarize the reported dosages of this compound used in various in vivo mouse studies. The appropriate dosage can vary depending on the research application, mouse strain, and desired biological effect.
Table 1: Dosage for Uterine Contractility Studies
| Application | Mouse Strain | Dosage | Administration Route | Reference |
| Uterine Contractility | Virgin Mice | Dose-response | Not Specified in Abstract | [1] |
Table 2: Dosage for Behavioral Studies
| Application | Mouse Strain | Dosage | Administration Route | Treatment Duration | Reference(s) |
| Behavioral Sensitization to Ethanol | Swiss | 0.64 mg/kg | Intraperitoneal (i.p.) | 6 days | [2][3] |
| Behavioral Sensitization to Ethanol | Swiss | 6.4 mg/kg | Intraperitoneal (i.p.) | 6 days | [4][5] |
Table 3: Dosage for Lactation Studies
| Application | Mouse Strain | Dosage | Administration Route | Outcome | Reference(s) |
| Milk Ejection | ICR | 20 µ g/animal | Not Specified | Comparable milk yield to oxytocin | [6] |
| Milk Ejection | ICR | 40 µ g/animal | Not Specified | Significantly higher milk volume | [6] |
Signaling Pathways of Carbetocin
Carbetocin primarily exerts its effects by acting as an agonist at oxytocin receptors (OTR), which are G-protein coupled receptors (GPCRs). The principal signaling cascade initiated by carbetocin binding to the OTR is the Gq protein pathway.
Upon activation, the Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ levels, along with DAG, activate protein kinase C (PKC). This cascade ultimately leads to various cellular responses, including smooth muscle contraction.
Additionally, evidence suggests that oxytocin receptor activation can also modulate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation.
References
- 1. Ex Vivo Method for Assessing the Mouse Reproductive Tract Spontaneous Motility and a MATLAB-based Uterus Motion Tracking Algorithm for Data Analysis [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. karger.com [karger.com]
- 5. researchgate.net [researchgate.net]
- 6. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
Protocol for the Solubilization and Use of Carbetocin Acetate in Cell Culture
Introduction
Carbetocin acetate is a long-acting synthetic analogue of the neuropeptide hormone oxytocin. It exhibits high affinity and selectivity for the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR).[1] Activation of the OTR by Carbetocin initiates a signaling cascade primarily through the Gq alpha subunit, leading to the activation of phospholipase C (PLC). This results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger the release of intracellular calcium stores and activate protein kinase C (PKC), respectively. This signaling pathway is crucial in various physiological processes, including uterine contraction, lactation, and social behavior. In a research setting, this compound is a valuable tool for studying oxytocin receptor signaling and its downstream effects in various cell types. This document provides a detailed protocol for the proper dissolution of this compound and its application in cell culture experiments.
Product Information
| Product Name | This compound |
| Molecular Formula | C₄₅H₆₉N₁₁O₁₂S (free base) |
| Molecular Weight | 988.16 g/mol (free base) |
| Appearance | White to off-white powder |
| Storage (Powder) | -20°C for up to 3 years. Keep away from moisture.[2] |
| Storage (Solutions) | In solvent at -80°C for up to 1 year.[1] |
Solubility Data
This compound exhibits solubility in several common laboratory solvents. The choice of solvent will depend on the specific requirements of the cell culture system and the desired stock solution concentration. It is recommended to use fresh, anhydrous solvents to ensure maximum solubility.
| Solvent | Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | ≥ 100 mg/mL (≥ 101.19 mM) | Use fresh, anhydrous DMSO as moisture can reduce solubility. Sonication may be required to fully dissolve the compound. |
| Ethanol | ≥ 100 mg/mL | |
| Water | ≥ 100 mg/mL |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination of the stock solution.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 9.88 mg of this compound (based on a molecular weight of 988.16 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM solution, add 1 mL of DMSO to 9.88 mg of the compound.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate the vial for a few minutes to aid dissolution.
-
Sterilization (Optional): If required for the specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to one year.
Application of this compound to Cell Cultures
This protocol provides a general guideline for treating cultured cells with this compound. The optimal concentration and incubation time should be determined empirically for each cell line and experimental condition.
Materials:
-
Cultured cells in appropriate cell culture vessels (e.g., plates, flasks)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS) or serum-free medium for dilution
Procedure:
-
Cell Seeding: Seed the cells at the desired density in culture vessels and allow them to adhere and grow to the desired confluency.
-
Preparation of Working Solution:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare a series of dilutions of the stock solution in complete cell culture medium or a suitable vehicle (e.g., PBS, serum-free medium) to achieve the desired final concentrations.
-
Important: The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of solvent) should always be included in the experiment.
-
-
Treatment of Cells:
-
Remove the existing culture medium from the cells.
-
Add the medium containing the desired concentration of this compound (or vehicle control) to the cells.
-
For example, to achieve a final concentration of 1 µM from a 10 mM stock solution, you can perform a 1:10,000 dilution (e.g., add 1 µL of the 10 mM stock to 10 mL of medium).
-
-
Incubation: Incubate the cells for the desired period at 37°C in a humidified incubator with 5% CO₂.
-
Downstream Analysis: Following incubation, the cells can be harvested and analyzed for the desired biological response (e.g., calcium imaging, gene expression analysis, protein phosphorylation).
Recommended Working Concentrations:
The effective concentration of this compound can vary depending on the cell type and the specific biological endpoint being measured. Based on available literature, a starting point for in vitro experiments can be in the nanomolar to low micromolar range.
-
HEK293 cells: An EC₅₀ of 48.8 nM has been reported for Gq protein activation.[3] A concentration of 1 µM was used for studying receptor internalization.[3]
-
Myometrial tissue: In vitro studies on human myometrial strips have used a range of concentrations from 10⁻¹⁰ M to 10⁻⁵ M.[4][5]
It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Mandatory Visualizations
Caption: Experimental workflow for the preparation and application of this compound.
Caption: Simplified signaling pathway of this compound via the oxytocin receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Comparative Effect of Carbetocin and Oxytocin in Pregnant Human Myometrium with and without Oxytocin Pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for Carbetocin Acetate in Conditioned Place Preference (CPP) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbetocin acetate, a long-acting synthetic analogue of the neuropeptide hormone oxytocin, has garnered significant interest in neuroscience research for its potential therapeutic applications in various neuropsychiatric disorders. The conditioned place preference (CPP) paradigm is a widely utilized preclinical model to evaluate the rewarding or aversive properties of drugs and other stimuli. This document provides detailed application notes and protocols for the utilization of this compound in CPP assays, aimed at elucidating its effects on reward, motivation, and reinforcement learning.
Carbetocin acts as an agonist at oxytocin receptors (OXTR), which are G-protein coupled receptors predominantly linked to Gαq/11 proteins. Activation of OXTR initiates a cascade of intracellular signaling events that modulate neuronal activity in brain regions critical for reward and social behavior, such as the nucleus accumbens and ventral tegmental area. Studies have suggested that the oxytocinergic system can modulate the dopaminergic system, which plays a central role in the reinforcing effects of drugs of abuse. Therefore, investigating Carbetocin's effects in the CPP paradigm can provide valuable insights into its potential as a modulator of reward pathways and its therapeutic utility in addiction and other disorders involving dysfunctional reward processing.
Data Presentation
The following tables summarize representative quantitative data that would be collected and analyzed in a typical this compound CPP study. Note that while specific dose-response data for Carbetocin in a standard CPP acquisition paradigm is not extensively published, the tables are structured based on established CPP methodologies and data from related studies, such as reinstatement models.
Table 1: Representative Data for a this compound Conditioned Place Preference Study
| Treatment Group | Dose (mg/kg, i.p.) | Pre-Test Time in Drug-Paired Chamber (s) (Mean ± SEM) | Post-Test Time in Drug-Paired Chamber (s) (Mean ± SEM) | Preference Score (s) (Post-Test - Pre-Test) (Mean ± SEM) |
| Vehicle (Saline) | 0 | 445 ± 25 | 450 ± 30 | 5 ± 15 |
| Carbetocin | 3.2 | 450 ± 28 | 460 ± 35 | 10 ± 20 |
| Carbetocin | 6.4 | 440 ± 30 | 475 ± 40 | 35 ± 25 |
| Positive Control (e.g., Morphine) | 10 | 455 ± 20 | 650 ± 50 | 195 ± 45 |
-
p < 0.05 compared to Vehicle group. Data are hypothetical and for illustrative purposes.
Table 2: Effect of this compound on Locomotor Activity During Conditioning Sessions
| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (cm) on Conditioning Day 1 (Mean ± SEM) | Total Distance Traveled (cm) on Conditioning Day 3 (Mean ± SEM) |
| Vehicle (Saline) | 0 | 2500 ± 200 | 2450 ± 180 |
| Carbetocin | 6.4 | 2400 ± 210 | 2350 ± 190 |
| Positive Control (e.g., Amphetamine) | 2 | 4500 ± 300 | 5000 ± 350 |
-
p < 0.05 compared to Vehicle group. Data are hypothetical and for illustrative purposes. It is crucial to monitor locomotor activity to ensure that CPP results are not confounded by drug-induced hyperactivity or sedation[1][2].
Experimental Protocols
This section provides a detailed methodology for conducting a CPP experiment to assess the rewarding properties of this compound. This protocol is adapted from established morphine CPP protocols and incorporates known effective doses of Carbetocin from related behavioral studies[3][4].
Materials
-
This compound (Tocris Bioscience or equivalent)
-
Sterile saline (0.9% NaCl)
-
Conditioned Place Preference Apparatus (e.g., three-chamber apparatus with distinct visual and tactile cues in the two outer chambers)
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Video tracking software for automated recording of animal position and locomotor activity
Animal Model
-
Species: Male C57BL/6J mice (8-10 weeks old) are commonly used.
-
Housing: Mice should be individually housed in a temperature-controlled environment with a 12-hour light/dark cycle, with food and water available ad libitum.
-
Acclimation: Allow at least one week of acclimation to the housing facility before the start of the experiment.
Experimental Procedure
The CPP protocol consists of three main phases: Habituation and Pre-Test, Conditioning, and Post-Test.
Phase 1: Habituation and Pre-Test (Day 1-3)
-
Habituation (Day 1): Place each mouse in the central compartment of the CPP apparatus and allow free access to all three chambers for 15 minutes. This session habituates the animals to the apparatus and reduces novelty-induced exploratory behavior.
-
Pre-Test (Day 2): Repeat the procedure from Day 1. Record the time spent in each of the two outer chambers. This session establishes the baseline preference for each chamber. An unbiased design is recommended, where the drug is paired with the initially non-preferred chamber for half of the animals and with the preferred chamber for the other half.
-
Data Analysis of Pre-Test: Analyze the pre-test data to ensure there is no inherent bias for one chamber over the other in the overall population. Animals showing a strong unconditioned preference for one chamber (e.g., spending >80% of the time in one chamber) may be excluded from the study.
Phase 2: Conditioning (Day 4-9)
This phase consists of 6 days of conditioning sessions.
-
Drug Conditioning (e.g., Days 4, 6, 8):
-
Administer this compound (e.g., 6.4 mg/kg, i.p.) or the positive control drug.
-
Immediately confine the mouse to one of the outer chambers (the drug-paired chamber) for 30 minutes. The door to the central compartment should be blocked.
-
-
Vehicle Conditioning (e.g., Days 5, 7, 9):
-
Administer sterile saline (vehicle) via i.p. injection.
-
Immediately confine the mouse to the opposite outer chamber (the vehicle-paired chamber) for 30 minutes.
-
-
Counterbalancing: The order of drug and vehicle conditioning days should be counterbalanced across animals.
Phase 3: Post-Test (Day 10)
-
On the test day, no injections are given.
-
Place each mouse in the central compartment and allow free access to all three chambers for 15 minutes.
-
Record the time spent in each of the two outer chambers.
Data Analysis
-
Preference Score: The primary dependent variable is the change in preference for the drug-paired chamber. This is calculated as the time spent in the drug-paired chamber during the Post-Test minus the time spent in the same chamber during the Pre-Test.
-
Statistical Analysis: A significant increase in the preference score for the Carbetocin-treated group compared to the vehicle-treated group indicates a conditioned place preference. Data can be analyzed using a two-way ANOVA with treatment and time (Pre-Test vs. Post-Test) as factors, followed by appropriate post-hoc tests.
-
Locomotor Activity: Analyze the total distance traveled during the conditioning sessions to assess any stimulant or sedative effects of Carbetocin that could confound the CPP results.
Mandatory Visualizations
Signaling Pathway
References
- 1. youtube.com [youtube.com]
- 2. Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The oxytocin analogue carbetocin prevents emotional impairment and stress-induced reinstatement of opioid-seeking in morphine-abstinent mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Oxytocin Analogue Carbetocin Prevents Emotional Impairment and Stress-Induced Reinstatement of Opioid-Seeking in Morphine-Abstinent Mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Intraperitoneal and Subcutaneous Administration of Carbetocin Acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbetocin acetate, a long-acting synthetic analogue of the octapeptide hormone oxytocin, is a potent uterotonic agent. It selectively binds to oxytocin receptors, primarily in the uterine myometrium, to elicit sustained uterine contractions. While clinically established for the prevention of postpartum hemorrhage following intravenous or intramuscular administration, preclinical research often explores alternative routes such as intraperitoneal and subcutaneous injections to investigate its diverse physiological and behavioral effects. This document provides detailed application notes and experimental protocols for the intraperitoneal and subcutaneous administration of this compound, intended to guide researchers in designing and executing preclinical studies.
Mechanism of Action and Signaling Pathway
Carbetocin exerts its effects by acting as an agonist at oxytocin receptors (OTR), which are G-protein coupled receptors (GPCRs). Notably, Carbetocin demonstrates functional selectivity by primarily activating the Gq protein signaling cascade.[1][2][3][4] This selective activation distinguishes it from the endogenous ligand, oxytocin, which can couple to multiple G-protein subtypes.
Upon binding of Carbetocin to the OTR, the Gαq subunit of the associated G-protein is activated. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with the activation of protein kinase C (PKC) by DAG, ultimately result in the phosphorylation of myosin light chains and subsequent smooth muscle contraction.
Data Presentation: Pharmacokinetic Parameters
Table 1: Pharmacokinetic Parameters of this compound (Intravenous Administration)
| Species | Dose | Half-life (t½) (min) |
| Horse | 0.175 mg (total dose) | 17.2[5][6] |
| Non-pregnant Women | 0.4 mg | 41.0 ± 11.9[7][8] |
| Non-pregnant Women | 0.8 mg | 42.7 ± 10.6[7][8] |
Table 2: Pharmacokinetic Parameters of this compound (Intramuscular Administration)
| Species | Dose | Time to Peak (Tmax) (min) | Bioavailability (%) |
| Non-pregnant Women | 0.4 mg and 0.8 mg | < 30[7][8] | ~80[7][8] |
| Cows | 350 µ g/animal | Not specified | > 80[9][10] |
| Gilts | Not specified | Not specified | ~35[9][10] |
Experimental Protocols
The following protocols are provided as a general guideline for the intraperitoneal and subcutaneous administration of this compound in rodent models. Researchers should adapt these protocols based on their specific experimental design, animal model, and institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Intraperitoneal (IP) Administration of this compound in Rodents
This protocol is based on methodologies described in preclinical studies investigating the behavioral effects of Carbetocin.[11][12][13][14]
Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (25-27 gauge)
-
Animal scale
-
70% ethanol
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of Carbetocin Solution:
-
Animal Handling and Restraint:
-
Weigh the animal to accurately calculate the injection volume.
-
Gently restrain the rodent. For a one-person injection, scruff the mouse or rat firmly to expose the abdomen. For a two-person injection, one person can restrain the animal while the other performs the injection.[15]
-
-
Injection Site Identification:
-
The preferred injection site is the lower right or left quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.[15]
-
-
Injection Procedure:
-
Wipe the injection site with 70% ethanol and allow it to dry.
-
Tilt the animal's head downwards at a slight angle.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid is aspirated, discard the syringe and prepare a new one.
-
Slowly inject the Carbetocin solution. The maximum recommended injection volume for mice is typically 10 mL/kg, and for rats is also around 10 mL/kg.[15]
-
-
Post-Injection Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or abnormal posture.
-
Protocol 2: Subcutaneous (SC) Administration of this compound in Rodents
This protocol is a general guideline for subcutaneous injections in rodents, based on standard laboratory procedures.[16][17][18][19][20]
Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (23-27 gauge)
-
Animal scale
-
70% ethanol
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of Carbetocin Solution:
-
Dissolve this compound in sterile saline to the desired concentration.
-
-
Animal Handling and Restraint:
-
Weigh the animal to calculate the injection volume.
-
Gently restrain the rodent. The loose skin over the dorsal scapular region (scruff) is the most common site for subcutaneous injections.
-
-
Injection Site Identification:
-
Injection Procedure:
-
Wipe the injection site with 70% ethanol and allow it to dry.
-
Lift a fold of skin to create a "tent."
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the body.
-
Gently aspirate to ensure the needle has not entered a blood vessel.
-
Inject the Carbetocin solution. A small bleb or pocket of fluid will form under the skin. The maximum recommended injection volume per site for a mouse is typically up to 10 ml/kg (dispersed over multiple sites if large), and for a rat is 5-10 ml/kg.[17][18]
-
-
Post-Injection Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, skin irritation, or leakage from the injection site.
-
Discussion and Considerations
The choice between intraperitoneal and subcutaneous administration of this compound in preclinical research depends on the specific objectives of the study.
-
Intraperitoneal (IP) Administration: This route offers rapid absorption into the systemic circulation, although it can be variable. It is often used in pharmacological and behavioral studies where a quick onset of action is desired. However, there is a risk of injecting into abdominal organs, which can lead to variability in drug absorption and potential harm to the animal.
-
Subcutaneous (SC) Administration: This route generally results in slower and more sustained absorption compared to the IP route. It is often used for the administration of drugs that require a longer duration of action and for compounds that may be irritating when administered via other routes. The SC route is generally considered safer and less stressful for the animal than the IP route.
Given the lack of direct comparative studies, researchers are encouraged to conduct pilot studies to determine the optimal administration route and pharmacokinetic profile of this compound for their specific research question and animal model. Careful consideration of the scientific goals, animal welfare, and desired pharmacokinetic profile should guide the selection of the administration route.
References
- 1. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β-Arrestin-Independent Internalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of carbetocin, a long-acting oxytocin analogue, following intravenous administration in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of carbetocin, a long-acting oxytocin analogue, in nonpregnant women | Semantic Scholar [semanticscholar.org]
- 8. portal.research.lu.se [portal.research.lu.se]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics and bioavailability of carbetocin after intravenous and intramuscular administration in cows and gilts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxytocin and carbetocin effects on spontaneous behavior of male rats: modulation by oxytocin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carbetocin Inhibits Behavioral Sensitization to Ethanol in Male and Female Mice, Independent of Corticosterone Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxytocin and carbetocin ameliorating effects on restraint stress-induced short- and long-term behavioral changes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. research.vt.edu [research.vt.edu]
- 17. research-support.uq.edu.au [research-support.uq.edu.au]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 20. researchanimaltraining.com [researchanimaltraining.com]
Application Notes and Protocols for Studying Social Recognition in Rodents with Carbetocin Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbetocin acetate, a long-acting synthetic analogue of oxytocin, presents a compelling pharmacological tool for investigating the neurobiological underpinnings of social recognition in rodent models. As a selective agonist for the oxytocin receptor (OTR), carbetocin offers a more stable and potent alternative to oxytocin for probing the role of this critical neuropeptide system in social memory and behavior. These application notes provide an overview of carbetocin's mechanism of action and detailed protocols for its use in established behavioral assays of social recognition.
Carbetocin's high affinity for the OTR and its ability to selectively activate the Gq signaling pathway, while acting as an antagonist at vasopressin V1a and V1b receptors, allows for a more targeted investigation of the oxytocinergic system's contribution to social cognition. This document outlines experimental designs for the Social Discrimination Test and the Three-Chamber Social Interaction Test, including proposed dosage regimens for this compound based on existing rodent studies. Furthermore, hypothetical data are presented in a structured format to illustrate the potential outcomes of such experiments, providing a valuable resource for researchers designing and interpreting their studies.
Mechanism of Action of this compound
This compound is a potent agonist of the oxytocin receptor (OTR), a G-protein coupled receptor. Its mechanism of action in the context of social recognition is primarily attributed to its ability to mimic the effects of endogenous oxytocin in the brain.
-
Selective OTR Agonism: Carbetocin binds to the OTR with high affinity, initiating downstream intracellular signaling cascades.
-
Gq Pathway Activation: Upon binding to the OTR, carbetocin preferentially activates the Gαq subunit of the G-protein complex. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events are crucial for various cellular processes, including neuronal excitability and synaptic plasticity, which are thought to underlie learning and memory, including social recognition.
-
Vasopressin Receptor Antagonism: Unlike oxytocin, which can also bind to and activate vasopressin receptors (V1aR and V1bR), carbetocin acts as an antagonist at these receptors. This selectivity is advantageous for isolating the specific effects of OTR activation on social behavior, avoiding the confounding effects of vasopressin system activation.
Signaling Pathway
Experimental Protocols
While direct studies on carbetocin's effect on social recognition are limited, the following protocols for established social recognition assays are provided, along with a proposed experimental design for carbetocin administration based on dosages used in other rodent behavioral studies.
Social Discrimination Test
This test assesses an animal's ability to recognize a previously encountered conspecific (social memory).
Materials:
-
Test arena (e.g., a clean, standard rodent cage)
-
Juvenile or adult stimulus rodents (same sex as the test animal)
-
This compound solution (dissolved in sterile saline)
-
Vehicle solution (sterile saline)
-
Syringes and needles for injection
-
Timer
-
Video recording equipment (optional, but recommended for accurate scoring)
Experimental Workflow:
Procedure:
-
Acclimation: Individually house the test animals for at least one week before the experiment. On the test day, acclimate each test animal to the empty test arena for 10-30 minutes.
-
Treatment: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) 30-60 minutes before the familiarization phase.
-
Familiarization Phase (T1): Introduce a novel stimulus animal (S1) into the test arena with the test animal for a defined period (e.g., 5 minutes). Record the total time the test animal spends investigating S1 (sniffing, following).
-
Inter-Exposure Interval (IEI): Return the test animal to its home cage for a specific delay period (e.g., 30 minutes for short-term memory, or 24 hours for long-term memory).
-
Test Phase (T2): Place the now-familiar stimulus animal (S1) and a novel stimulus animal (S2) into the test arena with the test animal. Record the time the test animal spends investigating S1 and S2 over a set period (e.g., 5 minutes).
Data Analysis:
Calculate the Discrimination Index (DI) using the following formula:
DI = (Time investigating novel animal (S2) - Time investigating familiar animal (S1)) / (Time investigating novel animal (S2) + Time investigating familiar animal (S1))
A positive DI indicates successful social recognition.
Three-Chamber Social Interaction Test
This test assesses sociability (preference for a social stimulus over a non-social object) and social novelty preference (preference for a novel social stimulus over a familiar one).
Materials:
-
Three-chambered apparatus
-
Small wire cages or containers for stimulus animals/objects
-
Novel object (e.g., a small block of wood)
-
Stimulus rodents
-
This compound solution
-
Vehicle solution
-
Syringes and needles
-
Timer
-
Video recording and analysis software
Experimental Workflow:
Procedure:
-
Treatment: Administer this compound or vehicle 30-60 minutes before the start of the test.
-
Phase 1: Habituation: Place the test animal in the center chamber and allow it to freely explore all three empty chambers for 10 minutes.
-
Phase 2: Sociability Test: Place a novel stimulus animal (Stranger 1) in a wire cage in one of the side chambers and a novel object in a wire cage in the other side chamber. Place the test animal back in the center chamber and allow it to explore all three chambers for 10 minutes. Record the time spent in each chamber and the time spent sniffing each wire cage.
-
Phase 3: Social Novelty Preference Test: Remove the novel object and place a new, unfamiliar stimulus animal (Stranger 2) in the now-empty wire cage. The familiar animal (Stranger 1) remains in its cage. Allow the test animal to explore for another 10 minutes. Record the time spent in each chamber and sniffing each wire cage.
Data Analysis:
-
Sociability: Compare the time spent in the chamber with Stranger 1 versus the chamber with the object, and the time spent sniffing Stranger 1 versus the object.
-
Social Novelty Preference: Compare the time spent in the chamber with Stranger 2 versus the chamber with Stranger 1, and the time spent sniffing Stranger 2 versus Stranger 1.
Proposed Experimental Design with this compound
Based on dosages from other behavioral studies in rodents, a dose-response study is recommended to determine the optimal dose of carbetocin for enhancing social recognition.
-
Animals: Adult male or female mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley).
-
Groups:
-
Vehicle (Saline)
-
Carbetocin (0.1 mg/kg, i.p.)
-
Carbetocin (0.5 mg/kg, i.p.)
-
Carbetocin (1.0 mg/kg, i.p.)
-
Carbetocin (5.0 mg/kg, i.p.)
-
-
Administration: Intraperitoneal (i.p.) injection 30-60 minutes prior to the behavioral test.
-
Behavioral Tests: Social Discrimination Test and/or Three-Chamber Social Interaction Test.
Data Presentation (Hypothetical Data)
The following tables present hypothetical data to illustrate the expected outcomes if carbetocin enhances social recognition.
Table 1: Hypothetical Effects of Carbetocin on Social Discrimination in Mice
| Treatment Group | N | Investigation Time T1 (s) (Mean ± SEM) | Investigation Time T2 (Familiar) (s) (Mean ± SEM) | Investigation Time T2 (Novel) (s) (Mean ± SEM) | Discrimination Index (DI) (Mean ± SEM) |
| Vehicle (Saline) | 10 | 45.2 ± 3.1 | 28.5 ± 2.5 | 30.1 ± 2.8 | 0.03 ± 0.05 |
| Carbetocin (0.5 mg/kg) | 10 | 46.1 ± 2.9 | 20.3 ± 1.9 | 40.5 ± 3.3 | 0.33 ± 0.06 |
| Carbetocin (1.0 mg/kg) | 10 | 44.8 ± 3.5 | 15.1 ± 1.5 | 45.2 ± 3.9 | 0.50 ± 0.07** |
| Carbetocin (5.0 mg/kg) | 10 | 45.5 ± 3.2 | 18.9 ± 2.1 | 42.1 ± 3.5 | 0.38 ± 0.06 |
*p < 0.05, **p < 0.01 compared to Vehicle group.
Table 2: Hypothetical Effects of Carbetocin on the Three-Chamber Social Interaction Test in Rats
| Treatment Group | N | Time in Chamber (Sociability) (Stranger 1) (s) (Mean ± SEM) | Time in Chamber (Sociability) (Object) (s) (Mean ± SEM) | Time Sniffing (Sociability) (Stranger 1) (s) (Mean ± SEM) | Time Sniffing (Sociability) (Object) (s) (Mean ± SEM) | Time in Chamber (Social Novelty) (Stranger 2) (s) (Mean ± SEM) | Time in Chamber (Social Novelty) (Stranger 1) (s) (Mean ± SEM) | Time Sniffing (Social Novelty) (Stranger 2) (s) (Mean ± SEM) | Time Sniffing (Social Novelty) (Stranger 1) (s) (Mean ± SEM) |
| Vehicle (Saline) | 12 | 250 ± 15 | 150 ± 12 | 40 ± 3 | 20 ± 2 | 220 ± 18 | 180 ± 15 | 35 ± 4 | 25 ± 3 |
| Carbetocin (1.0 mg/kg) | 12 | 300 ± 18 | 120 ± 10 | 55 ± 4** | 18 ± 2 | 280 ± 20 | 140 ± 12 | 50 ± 5** | 20 ± 2 |
*p < 0.05, **p < 0.01 compared to the corresponding control condition (Object or Stranger 1).
Conclusion
This compound holds significant promise as a research tool for elucidating the role of the oxytocinergic system in social recognition. Its selective agonist activity at the OTR and its favorable pharmacokinetic profile make it a valuable compound for in vivo studies in rodents. The provided protocols for the Social Discrimination Test and the Three-Chamber Social Interaction Test, along with the proposed experimental design, offer a solid framework for researchers to investigate the effects of carbetocin on social memory and preference. While the presented quantitative data is hypothetical, it serves as a guide for the anticipated outcomes and highlights the key parameters for analysis. Further research is warranted to fully characterize the dose-dependent effects of carbetocin on various aspects of social cognition and to explore its therapeutic potential for social deficits observed in neuropsychiatric disorders.
Application of Carbetocin Acetate in Uterine Contraction Assays: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbetocin acetate is a long-acting synthetic analogue of the human hormone oxytocin.[1] It is primarily utilized in clinical settings to prevent postpartum hemorrhage (PPH) by inducing firm and sustained uterine contractions.[2][3] As an oxytocin receptor agonist, Carbetocin binds to G-protein coupled receptors on the smooth muscle cells of the myometrium, initiating a signaling cascade that leads to increased intracellular calcium concentrations and subsequent muscle contraction.[2][4] Its longer half-life of approximately 40 minutes, compared to that of oxytocin, offers a significant therapeutic advantage by providing a more sustained uterotonic effect from a single administration.[5][6]
These application notes provide detailed protocols for in vitro uterine contraction assays using this compound, present key quantitative data from comparative studies, and illustrate the underlying signaling pathway and experimental workflows.
Mechanism of Action: Signaling Pathway
Carbetocin exerts its uterotonic effect by selectively activating the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). This activation primarily engages the Gq signaling pathway.
Quantitative Data Summary
The following tables summarize quantitative data from in vitro and in vivo studies comparing the efficacy of this compound and Oxytocin in uterine contraction.
Table 1: In Vitro Comparative Efficacy of Carbetocin and Oxytocin on Human Myometrial Strips
| Parameter | Carbetocin | Oxytocin | Reference |
| EC₅₀ | 48.8 ± 16.09 nM | 9.7 ± 4.43 nM | [2] |
| Motility Index (√g.contractions/10 min) - Control | Lower than Oxytocin (p=0.003) | Higher than Carbetocin (p=0.003) | [7] |
| Motility Index (√g.contractions/10 min) - Oxytocin-pretreated | Lower than Oxytocin (p=0.001) | Higher than Carbetocin (p=0.001) | [7] |
Table 2: Clinical Efficacy of Carbetocin vs. Oxytocin in Postpartum Hemorrhage (PPH) Prevention
| Outcome Measure | Carbetocin Group | Oxytocin Group | Reference |
| Need for Additional Uterotonics | 4% | 13% | [3] |
| Mean Blood Loss (mL) | 598 mL | 696 mL | [3] |
| Need for Additional Uterotonic Medication (Elective CS) | 3.1% | 9.3% | [6] |
| Blood Transfusions (Elective CS) | 2.2% | 3.6% | [6] |
Experimental Protocols
In Vitro Uterine Contraction Assay Using Isolated Myometrial Strips
This protocol details the methodology for assessing the contractile effects of this compound on isolated human myometrial tissue.
1. Tissue Acquisition and Preparation:
-
Obtain myometrial biopsies from consenting patients undergoing elective cesarean deliveries.
-
Immediately place the tissue in cooled (4°C) physiological salt solution (PSS), such as Krebs-Henseleit solution.
-
Dissect the myometrium into longitudinal strips of approximately 2 x 2 x 10 mm.
2. Experimental Setup:
-
Mount the myometrial strips vertically in individual organ bath chambers (10-25 mL capacity) containing PSS.
-
Maintain the PSS at 37°C and continuously aerate with a gas mixture (e.g., 95% O₂ / 5% CO₂) to maintain a physiological pH.
-
Attach one end of the strip to a fixed hook and the other end to an isometric force transducer connected to a data acquisition system.
3. Equilibration and Spontaneous Contraction:
-
Apply a passive tension of 1-2 grams to the tissue strips and allow them to equilibrate for at least 60-120 minutes, or until spontaneous contractions stabilize.
-
Replace the PSS in the organ baths every 15-30 minutes during the equilibration period.
4. Dose-Response Testing:
-
Prepare stock solutions of this compound and dilute to the desired concentrations in PSS.
-
After the equilibration period, add this compound to the organ baths in a cumulative, stepwise manner, with concentrations typically ranging from 10⁻¹⁰ M to 10⁻⁵ M.
-
Allow the tissue to stabilize at each concentration for a set period (e.g., 20 minutes) before adding the next higher concentration.
-
Record the isometric contractions continuously throughout the experiment.
5. Data Analysis:
-
Measure the amplitude (in grams or millinewtons), frequency (contractions per 10 minutes), and duration of contractions.
-
Calculate the Motility Index (Amplitude × Frequency) and the Area Under the Curve (AUC) to quantify the overall contractile activity.
-
Construct dose-response curves by plotting the contractile response against the logarithm of the this compound concentration to determine the EC₅₀ (the concentration that produces 50% of the maximal response).
Conclusion
This compound is a potent uterotonic agent with a well-defined mechanism of action. The provided protocols for in vitro uterine contraction assays offer a robust framework for researchers to investigate its pharmacological properties and to compare its efficacy with other uterotonic drugs. The quantitative data consistently demonstrates the clinical effectiveness of Carbetocin in preventing postpartum hemorrhage, primarily due to its sustained contractile effect on the myometrium. These application notes serve as a valuable resource for scientists and clinicians involved in obstetric research and the development of new uterotonic therapies.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jsafog.com [jsafog.com]
- 4. What is the mechanism of Carbetocin? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Comparative Effect of Carbetocin and Oxytocin in Pregnant Human Myometrium with and without Oxytocin Pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carbetocin Acetate in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbetocin acetate, a long-acting synthetic analogue of the neuropeptide hormone oxytocin, is a potent agonist for the oxytocin receptor (OTR).[1] While clinically established for the prevention of postpartum hemorrhage due to its potent uterotonic effects, there is a growing interest in its potential to modulate social and emotional behaviors.[2][3] Like oxytocin, carbetocin is implicated in a range of central nervous system functions, including social recognition, anxiety, and parental care. Its longer half-life and improved stability compared to oxytocin make it a valuable tool for behavioral neuroscience research.[4] These application notes provide detailed protocols for investigating the behavioral effects of this compound in rodent models.
Mechanism of Action
This compound exerts its effects by selectively binding to and activating oxytocin receptors, which are G-protein coupled receptors (GPCRs).[3] The activation of OTRs initiates a cascade of intracellular signaling events, primarily through the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The subsequent increase in intracellular calcium and activation of various downstream kinases, such as Ca2+/calmodulin-dependent protein kinase (CaMK) and mitogen-activated protein kinase (MAPK), mediate the diverse physiological and behavioral effects of Carbetocin.[5][6]
Oxytocin Receptor Signaling Pathway
Caption: Oxytocin Receptor Signaling Pathway.
Experimental Protocols
The following are detailed protocols for key behavioral assays used to characterize the effects of this compound in rodents.
General Experimental Workflow
Caption: General Experimental Workflow for Behavioral Studies.
Anxiety-Like Behavior: Open-Field Test (OFT)
The open-field test is used to assess general locomotor activity and anxiety-like behavior in rodents. A novel environment elicits an approach-avoidance conflict, where anxiolytic compounds typically increase exploration of the center of the arena.
Experimental Protocol:
-
Apparatus: A square or circular arena (e.g., 40 x 40 cm for mice, 100 x 100 cm for rats) with walls high enough to prevent escape. The arena is typically made of a non-porous material for easy cleaning. The test is conducted under dim lighting conditions.
-
Animals: Adult male Wistar rats or Swiss mice are commonly used.[7] Animals should be habituated to the testing room for at least 60 minutes before the test.
-
Drug Administration: this compound is dissolved in saline and administered intraperitoneally (i.p.). A control group should receive a saline vehicle injection. The injection is typically given 60 minutes before the test.[7]
-
Procedure:
-
Place the animal gently in the center of the open-field arena.
-
Allow the animal to explore the arena for a set period (e.g., 5-10 minutes).
-
Record the session using a video camera mounted above the arena.
-
Between trials, thoroughly clean the arena with 70% ethanol to eliminate olfactory cues.
-
-
Data Analysis: Use an automated video-tracking system to analyze the following parameters:
-
Total distance traveled (cm).
-
Time spent in the center zone (s).
-
Frequency of entries into the center zone.
-
Rearing frequency (vertical activity).
-
Grooming duration (s).
-
Quantitative Data Summary: Carbetocin in the Open-Field Test (Rats)
| Dosage (i.p.) | Animal Model | Key Findings | Reference |
| 0.1-3.0 mg/kg | Male Wistar Rats | Increased horizontal activity, suggesting an anxiolytic-like effect.[7] | [7] |
| 0.3 mg/kg | Male Wistar Rats | Increased total movement distance 60 minutes after administration.[8] | [8] |
| 0.3 and 1.0 mg/kg | Male Wistar Rats | Restored stress-induced deficits in locomotion and rearing.[9] | [9] |
Anxiety-Like Behavior: Elevated Plus Maze (EPM)
The elevated plus maze is a widely used test to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic drugs increase the proportion of time spent and entries into the open arms.
Experimental Protocol:
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm). It consists of two open arms and two closed arms of equal size, connected by a central platform.
-
Animals: Adult male Sprague-Dawley or Wistar rats are commonly used.[8][10] Acclimatize animals to the testing room for at least 60 minutes prior to testing.
-
Drug Administration: Carbetocin can be administered via intracerebroventricular (i.c.v.), intravenous (i.v.), or intraperitoneal (i.p.) routes. For central effects, i.c.v. administration is necessary.[10] Administration timing should be consistent (e.g., 30-60 minutes before the test).
-
Procedure:
-
Place the animal on the central platform, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session with a video camera.
-
Clean the maze thoroughly with 70% ethanol between subjects.
-
-
Data Analysis: Score the following parameters using video-tracking software or manual observation:
-
Time spent in the open arms (s).
-
Time spent in the closed arms (s).
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (cm).
-
Quantitative Data Summary: Carbetocin in the Elevated Plus Maze (Rats)
| Dosage & Route | Animal Model | Key Findings | Reference |
| i.c.v. | Male Sprague-Dawley Rats | Produced pronounced anxiolytic-like behavioral changes.[10] | [10] |
| i.v. and i.p. | Male Sprague-Dawley Rats | Did not produce significant anxiolytic-like effects.[10] | [10] |
| 0.3 mg/kg (i.p.) | Male Wistar Rats | In stressed rats, accelerated the increase in time spent in open arms.[8] | [8] |
Depressant-Like Behavior: Forced Swim Test (FST)
The forced swim test is a common behavioral assay to screen for antidepressant-like activity. The test is based on the principle that when placed in an inescapable container of water, rodents will eventually adopt an immobile posture. Antidepressant treatments increase the latency to immobility and the duration of active behaviors (swimming and climbing).
Experimental Protocol:
-
Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Animals: Adult male Sprague-Dawley rats are frequently used.[11]
-
Drug Administration: Carbetocin can be administered i.p., i.v., or i.c.v. 30-60 minutes before the test.[11]
-
Procedure:
-
Pre-swim session (Day 1): Place the animal in the water cylinder for 15 minutes. This session is for habituation.
-
Test session (Day 2, 24 hours later): Place the animal in the cylinder for 5-6 minutes.
-
Record the test session for later analysis.
-
After each session, remove the animal, dry it with a towel, and return it to its home cage.
-
-
Data Analysis: Manually or automatically score the duration of the following behaviors during the last 4 minutes of the test session:
-
Immobility: Floating motionless or making only small movements to keep the head above water.
-
Swimming: Active swimming movements throughout the cylinder.
-
Climbing: Active attempts to climb the walls of the cylinder.
-
Quantitative Data Summary: Carbetocin in the Forced Swim Test (Rats)
| Dosage & Route | Animal Model | Key Findings | Reference |
| 2, 6.4, 20 mg/kg (i.p.) | Male Sprague-Dawley Rats | Significantly reduced immobility and increased swimming/climbing behavior.[11] | [11] |
| 2.5, 5 mg/kg (i.v.) | Male Sprague-Dawley Rats | Significantly reduced immobility and increased active behaviors.[11] | [11] |
| 1, 10, 100 µ g/rat (i.c.v.) | Male Sprague-Dawley Rats | Significantly reduced immobility and increased active behaviors.[11] | [11] |
Social Behavior: Social Interaction and Recognition
Investigating the effects of Carbetocin on social behavior is a key area of research, given the well-established role of the oxytocin system in social cognition. Standardized tests like the three-chamber social interaction test and the social recognition test are appropriate for these studies.
General Protocol for the Three-Chamber Social Interaction Test:
-
Apparatus: A three-chambered rectangular box with removable partitions. The two side chambers contain small, transparent cylinders to house stimulus animals.
-
Animals: Adult mice are commonly used. Both the subject and stimulus animals should be of the same sex and unfamiliar to each other.
-
Procedure:
-
Habituation Phase (10 min): The subject mouse is placed in the center chamber and allowed to explore all three empty chambers.
-
Sociability Phase (10 min): An unfamiliar "stranger 1" mouse is placed in one of the side cylinders, while the other cylinder remains empty. The subject mouse is returned to the center chamber and allowed to explore all chambers. Time spent in each chamber and time spent sniffing each cylinder are recorded.
-
Social Novelty Phase (10 min): A new unfamiliar "stranger 2" mouse is placed in the previously empty cylinder. The subject mouse now has a choice between the familiar "stranger 1" and the novel "stranger 2". Time spent in each chamber and sniffing each cylinder is again recorded.
-
-
Data Analysis: Key parameters include the time spent in each chamber and the duration of sniffing each cylinder. A sociability index and a social novelty preference index can be calculated.
Note on Carbetocin Data: While the oxytocin system is strongly implicated in social behaviors, specific, detailed protocols and quantitative data for this compound in the three-chamber social interaction test or social recognition test in rodents were not prominently available in the reviewed literature. One study did show that Carbetocin (6.4 mg/kg, i.p.) attenuated impaired sociability in morphine-abstinent mice.[6] Researchers should adapt existing oxytocin-based protocols and conduct dose-response studies to determine optimal parameters for Carbetocin.
Parental Behavior
The oxytocinergic system is crucial for the initiation and maintenance of maternal behavior. Carbetocin, as a long-acting oxytocin agonist, is a candidate for studying the modulation of parental care.
General Protocol for the Pup Retrieval Test:
-
Apparatus: The home cage of a lactating dam.
-
Animals: Lactating female rats or mice and their pups (typically 3-7 days old).
-
Procedure:
-
Briefly remove the dam from the home cage.
-
Scatter three of her pups to corners of the cage, away from the nest.
-
Return the dam to the cage and start a timer.
-
Record the latency to sniff the first pup, retrieve each pup back to the nest, and begin nursing.
-
The test is typically concluded after all pups are retrieved or after a set time (e.g., 15 minutes).
-
-
Data Analysis: The primary measures are the latencies to perform each component of the maternal care sequence.
Note on Carbetocin Data: Similar to social behavior assays, detailed published protocols and quantitative data specifically for this compound in standardized parental behavior tests like pup retrieval or maternal aggression in rodents are limited. The existing literature strongly supports the role of the broader oxytocin system in these behaviors.[5] It is recommended to adapt established protocols for oxytocin to investigate the effects of Carbetocin on parental care, starting with dose-response studies.
Conclusion
This compound is a promising pharmacological tool for investigating the neurobiology of behavior. The protocols outlined above for anxiety and depression-like behaviors provide a solid foundation for researchers. While specific protocols for social and parental behaviors with Carbetocin are less established in the literature, the general methodologies provided can be adapted to explore the effects of this long-acting oxytocin analogue in these crucial behavioral domains. Careful experimental design, including appropriate controls and dose-response analyses, will be essential for elucidating the full spectrum of Carbetocin's behavioral effects.
References
- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Carbetocin Inhibits Behavioral Sensitization to Ethanol in Male and Female Mice, Independent of Corticosterone Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-Chamber Sociability Test Step-by-Step Protocol [anilocus.com]
- 7. mmpc.org [mmpc.org]
- 8. Non-invasive method of obtaining milk from mice using carbetocin, a synthetic analogue of oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Naturally occurring variations in maternal behavior in the rat are associated with differences in estrogen-inducible central oxytocin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Social recognition assay in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxytocin and carbetocin ameliorating effects on restraint stress-induced short- and long-term behavioral changes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Situ Hybridization to Localize Carbetocin Acetate Binding Sites
Introduction
Carbetocin acetate is a long-acting synthetic analogue of the neuropeptide hormone oxytocin.[1][2] It is primarily utilized in clinical settings to prevent postpartum hemorrhage by inducing uterine contractions.[1][3] Carbetocin exerts its effects by binding to and activating oxytocin receptors (OTR), which are G-protein coupled receptors.[1][3] The localization of these binding sites is crucial for understanding its tissue-specific effects and for the development of novel therapeutics.
In situ hybridization (ISH) is a powerful molecular technique used to visualize the location of specific nucleic acid sequences (mRNA) within the cellular context of a tissue section. By targeting the mRNA that codes for the oxytocin receptor, ISH allows for the precise identification of cells that synthesize the receptor, thereby mapping the potential binding sites for Carbetocin. This document provides detailed protocols and data relevant to localizing Carbetocin binding sites via the detection of oxytocin receptor mRNA.
Quantitative Data: Carbetocin Binding and Activity
Carbetocin functions as an agonist at oxytocin receptors, but it also interacts with other related receptors, such as vasopressin receptors.[4][5] Its binding affinity (Ki) and potency (EC50) have been characterized in various studies.
| Compound | Receptor | Parameter | Value | Reference |
| Carbetocin | Oxytocin Receptor (OTR) | Ki | 7.0 nM | [6][7] |
| Carbetocin | Oxytocin Receptor (OTR) | EC50 | 48.0 +/- 8.20 nM | [4] |
| Carbetocin | Oxytocin Receptor (OTR) / Gq coupling | EC50 | 48.8 ± 16.09 nM | [5] |
| Carbetocin | Vasopressin V1a Receptor | Ki | 7.24 +/- 0.29 nM | [4] |
| Carbetocin | Vasopressin V2 Receptor | Ki | 61.3 +/- 14.6 nM | [4] |
| Oxytocin | Oxytocin Receptor (OTR) | EC50 | 5.62 +/- 1.22 nM | [4] |
| Oxytocin | Oxytocin Receptor (OTR) / Gq coupling | EC50 | 9.7 ± 4.43 nM | [5] |
Signaling Pathway of Carbetocin
Carbetocin selectively activates the Gq protein-coupled signaling pathway upon binding to the oxytocin receptor.[8] This activation initiates a downstream cascade involving phospholipase C (PLC), leading to an increase in intracellular calcium and subsequent smooth muscle contraction.[1] Unlike oxytocin, Carbetocin is a biased agonist that does not promote the recruitment of β-arrestin or significant receptor recycling, contributing to its prolonged duration of action.[5][8]
Experimental Workflow: In Situ Hybridization
The overall workflow for localizing OTR mRNA involves several key stages, from initial tissue collection to final data analysis. Proper handling, especially maintaining RNase-free conditions, is critical for success.
References
- 1. What is the mechanism of Carbetocin? [synapse.patsnap.com]
- 2. Carbetocin for the Prevention of Post-Partum Hemorrhage: A Review of Clinical Effectiveness, Cost-Effectiveness, and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Carbetocin | Oxytocin receptor agonist | Probechem Biochemicals [probechem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Radioligand Binding Assay for Carbetocin Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbetocin acetate is a long-acting synthetic analogue of oxytocin, a hormone crucial for uterine contraction and lactation.[1] Due to its extended half-life and stable pharmacological profile, Carbetocin is primarily utilized for the prevention of postpartum hemorrhage following cesarean section.[1] Like oxytocin, Carbetocin exerts its effects by binding to and activating the oxytocin receptor (OTR), a member of the G-protein coupled receptor (GPCR) family.[2] Understanding the binding characteristics of Carbetocin to its receptor is fundamental for drug development and for elucidating its mechanism of action.
This document provides a detailed protocol for a radioligand binding assay to determine the binding affinity of this compound for the oxytocin receptor. This assay is a cornerstone in pharmacological studies, allowing for the quantification of the interaction between a ligand (Carbetocin) and its receptor.
Signaling Pathway of the Oxytocin Receptor
The oxytocin receptor is predominantly coupled to Gαq/11 proteins.[3] Upon agonist binding, such as with Carbetocin, the receptor undergoes a conformational change, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological responses associated with oxytocin receptor activation, such as smooth muscle contraction.[3]
Caption: Oxytocin Receptor Signaling Pathway.
Quantitative Data Summary
The binding affinity of this compound for the oxytocin receptor is typically determined through competition binding assays, yielding an inhibition constant (Ki). The following table summarizes representative binding affinity data for Carbetocin and related compounds.
| Compound | Receptor | Radioligand | Ki (nM) | Source |
| Carbetocin | Oxytocin Receptor | Not Specified | 7.1 | [2][4] |
| Carbetocin | Oxytocin Receptor | [3H]-Oxytocin | 1.96 (rat) | [5] |
| Carbetocin | Vasopressin V1a Receptor | [3H]-Arginine Vasopressin | 7.24 (rat) | [5][6] |
| Carbetocin | Vasopressin V2 Receptor | [3H]-Arginine Vasopressin | 61.3 (rat) | [5][6] |
| Oxytocin | Oxytocin Receptor | Not Specified | ~0.7 | [5] |
Experimental Protocols
This section details the methodology for determining the binding affinity of this compound for the oxytocin receptor using a competitive radioligand binding assay. The protocol is adapted from established procedures for oxytocin receptor binding assays.[3]
I. Preparation of Cell Membranes Expressing the Oxytocin Receptor
Materials:
-
Cells stably expressing the human oxytocin receptor (e.g., HEK293 or CHO cells)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)
-
Homogenizer (Dounce or Polytron)
-
High-speed centrifuge
-
Protein assay kit (e.g., BCA assay)
Procedure:
-
Harvest cultured cells and wash them twice with ice-cold PBS.
-
Resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer.[3]
-
Homogenize the cell suspension on ice to lyse the cells.[3]
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to pellet nuclei and cellular debris.
-
Carefully collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the cell membranes.[3]
-
Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer.
-
Repeat the centrifugation step (step 5).
-
Resuspend the final membrane pellet in a suitable buffer for storage (e.g., Lysis Buffer with 10% sucrose).
-
Determine the protein concentration of the membrane preparation using a BCA assay.[3]
-
Aliquot the membrane preparation and store at -80°C until use.
II. Radioligand Competition Binding Assay
Materials:
-
Prepared cell membranes expressing the oxytocin receptor
-
[3H]-Oxytocin (Radioligand)
-
This compound (unlabeled competitor)
-
Unlabeled Oxytocin (for determining non-specific binding)
-
Assay Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well filter plates (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)
-
Scintillation fluid
-
Microplate scintillation counter
Experimental Workflow:
Caption: Experimental Workflow for Radioligand Binding Assay.
Procedure:
-
On the day of the assay, thaw the membrane aliquots on ice and dilute to the desired concentration (e.g., 10-20 µg protein per well) in ice-cold Assay Binding Buffer.
-
Prepare serial dilutions of this compound in Assay Binding Buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
To the wells of a 96-well plate, add in the following order:
-
50 µL of Assay Binding Buffer (for total binding) or a high concentration of unlabeled oxytocin (e.g., 1 µM, for non-specific binding) or the this compound dilution.
-
50 µL of [3H]-Oxytocin diluted in Assay Binding Buffer to a final concentration near its Kd (e.g., 1-2 nM).
-
100 µL of the diluted membrane preparation.
-
-
The final assay volume in each well is 200 µL.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the pre-soaked 96-well filter plate using a cell harvester.
-
Wash the filters rapidly with several volumes of ice-cold Wash Buffer to remove unbound radioligand.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
III. Data Analysis
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding (counts in the presence of excess unlabeled oxytocin) from the total binding (counts in the absence of competitor).
-
Plot the specific binding as a percentage of the maximal specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., one-site fit - logIC50) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [3H]-Oxytocin.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:
-
IC50 is the experimentally determined concentration of Carbetocin that displaces 50% of the radioligand.
-
[L] is the concentration of the radioligand ([3H]-Oxytocin) used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the oxytocin receptor (this should be determined independently via a saturation binding experiment).[3]
-
Conclusion
This application note provides a comprehensive protocol for conducting a radioligand binding assay to determine the affinity of this compound for the oxytocin receptor. By following these detailed methodologies, researchers can obtain reliable and reproducible data on the binding characteristics of Carbetocin, which is essential for its pharmacological characterization and for the development of novel oxytocin receptor modulators. The provided information on the signaling pathway and quantitative binding data serves as a valuable resource for professionals in the field of drug discovery and development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. abmole.com [abmole.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of Carbetocin Acetate to Non-human Primates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbetocin acetate is a long-acting synthetic analogue of the neuropeptide hormone oxytocin. It exhibits a higher affinity and longer half-life compared to endogenous oxytocin, making it a subject of interest for various research applications, including studies on social behavior, uterine contractility, and postpartum hemorrhage. While clinical data in humans is extensive, information regarding its administration to non-human primates is limited. These application notes and protocols are designed to provide a comprehensive guide for researchers on the safe and effective administration of this compound in non-human primate models. The following information is synthesized from available literature on Carbetocin and general primate research protocols.
Overview of this compound
| Property | Description |
| Drug Name | This compound |
| Class | Oxytocin Analogue, Uterotonic Agent |
| Mechanism of Action | Selective agonist for the oxytocin receptor (OTR), which is a G-protein coupled receptor. Activation of the OTR initiates a signaling cascade leading to various physiological effects.[1] |
| Primary Effects | Uterine muscle contraction, modulation of social behavior, and potential effects on the cardiovascular and renal systems. |
| Pharmacokinetics (in Humans) | Distribution half-life: ~5.5-6.1 minutes; Elimination half-life: ~41-42.7 minutes following intravenous administration.[2][3] Intramuscular administration results in rapid absorption with peak concentrations reached in under 30 minutes and a bioavailability of approximately 80%.[2] |
| Metabolism | Primarily eliminated by non-renal routes.[2][3] |
Experimental Protocols
Materials and Equipment
-
This compound for injection (ensure appropriate formulation and concentration)
-
Sterile syringes and needles of appropriate gauge for the chosen route of administration
-
Physiological saline or other appropriate vehicle for dilution
-
Animal handling and restraint equipment (e.g., squeeze-back cage, pole and collar, sedation)
-
Personal Protective Equipment (PPE) for personnel
-
Monitoring equipment (e.g., for heart rate, blood pressure, respiration)
-
Emergency medical supplies
Dosing Considerations
Direct dosage guidelines for this compound in non-human primates are not well-established in the literature. Therefore, initial dose selection should be based on allometric scaling from human studies or data from other animal models, followed by careful dose-escalation studies.
Table 1: Human Clinical Dosages for Reference
| Indication | Route of Administration | Dosage Range |
| Prevention of Uterine Atony | Intravenous (IV) | 10 µg - 120 µg[4] |
| Prevention of Uterine Atony | Intramuscular (IM) | 100 µg |
Note: These are human doses and should be adapted for non-human primate species with appropriate scientific justification and ethical review. It is crucial to start with lower doses and carefully monitor for any adverse effects.
Routes of Administration
Several routes of administration are feasible for non-human primates, each with its own advantages and disadvantages.[5] The choice of route will depend on the specific research question, the required pharmacokinetic profile, and the species of primate.
Table 2: Routes of Administration for Non-human Primates
| Route | Protocol | Advantages | Disadvantages |
| Intravenous (IV) | Administer as a slow bolus injection or infusion via a catheterized vein (e.g., cephalic, saphenous). Dilution in sterile saline may be necessary. | Rapid onset of action, precise dose delivery, 100% bioavailability. | Requires catheterization, which can be stressful for the animal and requires skilled personnel. |
| Intramuscular (IM) | Inject into a large muscle mass (e.g., quadriceps, gluteal). Rotate injection sites for repeated dosing. | Relatively rapid absorption, easier to perform than IV injection. | Can cause local irritation or pain, absorption rate can be variable. |
| Subcutaneous (SC) | Inject into the loose skin over the back or flank. | Slower, more sustained absorption compared to IM. Suitable for longer-acting formulations. | Slower onset of action, potential for local tissue reactions. |
| Intranasal (IN) | Administer as a spray or drops into the nasal cavity. This route is often used for CNS-targeted effects of oxytocin.[6] | Non-invasive, potential for direct nose-to-brain delivery. | Dose delivery can be imprecise, potential for local irritation. |
Sedation and Anesthesia
For procedures requiring restraint and to minimize stress to the animal, sedation or anesthesia may be necessary.[7] The choice of anesthetic agent should be carefully considered to avoid potential interactions with Carbetocin.
Table 3: Commonly Used Sedatives and Anesthetics in Non-human Primates [7][8]
| Agent | Dosage | Route | Notes |
| Ketamine | 5-10 mg/kg | IM | Provides good chemical restraint. |
| Telazol® (Tiletamine/Zolazepam) | 2-4 mg/kg | IM | Combination of a dissociative anesthetic and a benzodiazepine. |
| Isoflurane/Sevoflurane | To effect | Inhalation | Used for general anesthesia, allows for precise control of anesthetic depth. |
Note: Always consult with a veterinarian experienced in non-human primate medicine for the most appropriate anesthetic protocol for your specific study and animal.
Post-Administration Monitoring
Close monitoring of the animal is critical following the administration of this compound.
-
Behavioral Observations: Record any changes in social interaction, activity levels, or signs of distress.
-
Physiological Monitoring: Monitor heart rate, respiratory rate, and blood pressure, especially after IV administration, as transient tachycardia and hypotension have been observed in humans.[2][3]
-
Adverse Events: Be prepared to manage any adverse reactions, such as allergic reactions or cardiovascular instability.
Signaling Pathway
Carbetocin, as an oxytocin analogue, exerts its effects by binding to the oxytocin receptor (OTR), a G-protein coupled receptor. The activation of the OTR can trigger multiple intracellular signaling cascades.
Caption: Carbetocin signaling pathway via the oxytocin receptor.
Experimental Workflow Example: Pharmacokinetic Study
This workflow outlines a typical pharmacokinetic study of this compound in non-human primates.
Caption: Workflow for a pharmacokinetic study of Carbetocin.
Ethical Considerations
All procedures involving non-human primates must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and other relevant regulatory bodies. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly followed. This includes using the minimum number of animals necessary to obtain statistically significant results, refining procedures to minimize pain and distress, and considering alternatives to animal use where possible.
Disclaimer
This document is intended for informational purposes only and does not constitute veterinary medical advice. Researchers should consult with experienced veterinarians and adhere to all institutional and regulatory guidelines when working with non-human primates. The administration of any new compound should be preceded by a thorough literature review and a carefully designed study protocol.
References
- 1. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β-Arrestin-Independent Internalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portal.research.lu.se [portal.research.lu.se]
- 3. Pharmacokinetics of carbetocin, a long-acting oxytocin analogue, in nonpregnant women | Lund University [lunduniversity.lu.se]
- 4. Minimum effective dose of carbetocin for preventing uterine atony during Cesarean delivery in patients with and without preeclampsia: a biased sequential allocation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Opportunities and challenges for intranasal oxytocin treatment studies in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. az.research.umich.edu [az.research.umich.edu]
- 8. Miscellaneous Conditions of Nonhuman Primates - Exotic and Laboratory Animals - Merck Veterinary Manual [merckvetmanual.com]
Application Notes and Protocols: Carbetocin Acetate in Postpartum Hemorrhage Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbetocin acetate is a long-acting synthetic analogue of the human hormone oxytocin.[1][2] It is a potent oxytocin receptor (OXTR) agonist used primarily for the prevention of postpartum hemorrhage (PPH) due to uterine atony (the failure of the uterus to contract adequately after childbirth).[1][3][4] Carbetocin's extended half-life and stable formulation offer potential advantages over oxytocin in clinical settings.[1][5] These application notes provide an overview of the mechanism of action, relevant preclinical models, experimental protocols, and key quantitative data to guide researchers in the study of this compound for PPH.
Mechanism of Action: Oxytocin Receptor Signaling
Carbetocin exerts its uterotonic effect by binding to and activating oxytocin receptors, which are G-protein coupled receptors (GPCRs) located on the smooth muscle cells of the uterus (myometrium).[3][4] The density of these receptors increases significantly during pregnancy, peaking at the time of delivery.[3][4]
Activation of the oxytocin receptor by Carbetocin primarily initiates the Gq protein signaling cascade.[6] This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) ions into the cytoplasm. The resulting increase in intracellular Ca2+ concentration leads to the activation of calmodulin and myosin light-chain kinase, ultimately causing the sustained myometrial contractions necessary to prevent uterine atony and control postpartum bleeding.[6] Studies indicate Carbetocin shows strong functional selectivity for this Gq pathway.[6]
Application Notes
While Carbetocin is extensively studied in human clinical trials for PPH,[2][7][8] detailed in vivo animal models specifically simulating PPH with Carbetocin are not widely published. The primary preclinical research models involve in vitro organ bath systems using uterine tissue from various species to assess contractile responses.
-
In Vitro Uterine Contractility Models: These are the most common preclinical models. They involve isolating uterine muscle strips from animals (e.g., mice, rats, guinea pigs, horses) and mounting them in an organ bath.[9][10][11][12] This setup allows for the direct measurement of muscle tension and the generation of dose-response curves for uterotonic agents like Carbetocin. These models are crucial for determining potency (EC50), efficacy (Emax), and mechanism of action at the tissue level.
-
Animal Species: Mice and horses have been used in in vitro studies to characterize the dose-dependent effects of Carbetocin on uterine contraction.[9][10] Rats have been used in toxicological studies, establishing safety parameters such as the LD50.[3]
-
Relevance: In vitro contractility studies provide foundational data on a compound's potential efficacy. A strong, dose-dependent contractile response in isolated uterine tissue is a primary indicator for further development as a PPH therapeutic.
Experimental Protocols
Protocol 1: In Vitro Uterine Contractility Assay (Organ Bath)
This protocol describes a general method for assessing the effect of this compound on isolated uterine tissue, adapted from methodologies used for studying uterotonic agents.[9][10][12]
1. Materials and Reagents:
-
Animal model (e.g., virgin female mice, non-pregnant rats, or mares).
-
Krebs-Henseleit Buffer (or similar physiological salt solution), continuously gassed with 95% O₂ / 5% CO₂.
-
This compound stock solution.
-
Oxytocin (for positive control).
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
2. Tissue Preparation:
-
Humanely euthanize the animal according to institutional guidelines.
-
Immediately excise the uterus and place it in cold, aerated physiological salt solution.
-
Dissect longitudinal myometrial strips (approx. 10 mm long x 2 mm wide).
-
Suspend the strips vertically in the organ bath chambers (10-20 mL volume) filled with physiological salt solution maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
3. Experimental Procedure:
-
Secure one end of the tissue strip to a fixed hook and the other to an isometric force transducer.
-
Apply an initial resting tension (e.g., 1 gram) and allow the tissue to equilibrate for 60-90 minutes, with washes every 15-20 minutes, until spontaneous contractions stabilize.
-
Record a baseline period of spontaneous contractile activity for at least 20 minutes.
-
Construct a cumulative concentration-response curve by adding this compound directly to the bath in increasing concentrations (e.g., 10⁻¹⁰ M to 10⁻⁶ M), allowing the response to each concentration to plateau before adding the next.
-
After the final concentration, wash the tissue repeatedly to return to baseline.
-
A parallel experiment with Oxytocin can be run for comparison.
4. Data Analysis:
-
Measure the amplitude and frequency of contractions, or calculate the Area Under the Curve (AUC) to quantify the total contractile force.
-
Normalize the response to the baseline spontaneous activity or to a maximal response induced by a reference agonist (e.g., potassium chloride).
-
Plot the concentration-response data and fit to a sigmoidal dose-response curve to determine the EC50 (concentration producing 50% of the maximum effect) and Emax (maximum effect).
Data Presentation
Table 1: In Vitro Efficacy of Carbetocin on Uterine Contraction
| Species | Model System | Key Findings | Reference |
| Mouse | Isolated Myometrial Strips | Carbetocin induced dose-dependent uterine contractions. | [9] |
| Horse (Equine) | Isolated Myometrial Strips | Carbetocin's effect was consistent across the estrous cycle, unlike oxytocin. EC50 values ranged from 3.47 to 10.51 ng/mL depending on cycle stage. | [10][12] |
Table 2: Pharmacokinetics and Safety Data in Animal Models
| Species | Study Type | Parameter | Value | Reference |
| Horse (Equine) | Pharmacokinetics | Half-life (IV) | ~17.2 minutes | [13] |
| Rat | Acute Toxicity | LD50 (IV) | 10 mg/kg | [3] |
| Mouse | Drug Administration | Doses for milk ejection | 20 µg and 40 µg per animal | [14] |
Table 3: Clinical Efficacy of Carbetocin in PPH Prevention (Human Data for Context)
| Population | Comparator | Key Outcome Metric | Result | Reference |
| Women undergoing Cesarean Delivery | Oxytocin | Reduced need for additional uterotonics | Carbetocin was significantly more effective (RR ~0.43-0.68). | [7][8] |
| Women undergoing Cesarean Delivery | Oxytocin | Reduced risk of blood transfusion | Carbetocin was more effective (RR ~0.57). | [8] |
| Women undergoing Vaginal Delivery | Syntometrine | Mean blood loss | Carbetocin was associated with less blood loss. | [15] |
| Women with Hypertensive Disorders | Oxytocin | Mean blood loss | 348 mL (Carbetocin) vs. 592 mL (Oxytocin). | [16] |
| Women undergoing Cesarean Delivery | Placebo / Oxytocin | Reduced need for uterine massage | Carbetocin significantly reduced the need for massage compared to oxytocin. | [1][15] |
Conclusion
This compound is a potent, long-acting uterotonic agent with a well-defined mechanism of action through the oxytocin receptor Gq signaling pathway. Preclinical research relies heavily on in vitro uterine contractility models, which consistently demonstrate its efficacy in inducing dose-dependent muscle contractions. While detailed in vivo PPH models for Carbetocin are less common in published literature, the available toxicological and pharmacokinetic data from animal studies, combined with extensive clinical evidence, support its role as a key therapeutic for the prevention of postpartum hemorrhage. Future preclinical research could focus on developing and characterizing reliable in vivo models of uterine atony to further explore the nuances of Carbetocin's prolonged action compared to other uterotonics.
References
- 1. Prevention of postpartum haemorrhage with the oxytocin analogue carbetocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbetocin for the Prevention of Post-Partum Hemorrhage: A Review of Clinical Effectiveness, Cost-Effectiveness, and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. originbiopharma.com [originbiopharma.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. fogsi.org [fogsi.org]
- 6. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β-Arrestin-Independent Internalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbetocin for the prevention of postpartum hemorrhage: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of carbetocin in the prevention of postpartum hemorrhage: a systematic review and Bayesian meta-analysis of randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ex vivo influence of carbetocin on equine myometrial muscles and comparison with oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Contractile effect of succinylpurines on guinea pig uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. repository.up.ac.za [repository.up.ac.za]
- 13. researchgate.net [researchgate.net]
- 14. Non-invasive method of obtaining milk from mice using carbetocin, a synthetic analogue of oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Carbetocin for preventing postpartum haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. gynaecologyjournal.net [gynaecologyjournal.net]
Application Notes and Protocols: Utilizing Carbetocin Acetate in the Study of Drug-Seeking Behavior
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Carbetocin acetate, a long-acting oxytocin analogue, in preclinical research to investigate its potential as a therapeutic agent for mitigating drug-seeking behavior and relapse. The following protocols and data are derived from established rodent models of addiction.
Introduction
Relapse remains a significant hurdle in the treatment of substance use disorders. Emerging evidence highlights the role of the oxytocinergic system in modulating social behavior, stress responses, and addiction processes. This compound, by activating oxytocin receptors (OTR), presents a promising pharmacological tool to explore novel therapeutic strategies aimed at preventing relapse. Studies have demonstrated its efficacy in reducing drug-seeking behaviors in animal models of opioid and alcohol addiction.[1][2][3][4]
Mechanism of Action
This compound exerts its effects by acting as an agonist at oxytocin receptors. In the context of drug-seeking behavior, its mechanism is multifaceted and appears to involve the modulation of key neurotransmitter systems implicated in addiction and relapse.[2][5][6] Specifically, Carbetocin has been shown to:
-
Modulate Dopaminergic and Noradrenergic Systems: It can influence dopamine and noradrenaline turnover in brain regions like the striatum, which are crucial for reward and motivation.[2][5][6]
-
Interact with the Mu-Opioid Receptor (MOPr) System: Evidence suggests a potential interaction between the oxytocin and opioid systems, which may be pertinent to its effects on opioid-seeking behavior.[2][5]
-
Attenuate Stress Responses: Carbetocin can mitigate the negative emotional states and stress that often trigger relapse.[1][7][8]
Data Presentation
Table 1: Effect of this compound on Emotional Behaviors During Morphine Withdrawal
| Behavioral Test | Animal Model | Treatment Groups | Key Findings | Reference |
| Elevated Plus Maze | Morphine-abstinent C57BL/6J mice | Saline, Carbetocin (6.4 mg/kg, i.p.) | Carbetocin reversed the anxiety-like behavior induced by morphine withdrawal. | [1][7] |
| Forced Swim Test | Morphine-abstinent C57BL/6J mice | Saline, Carbetocin (6.4 mg/kg, i.p.) | Carbetocin attenuated the depressive-like behavior observed during withdrawal. | [1][7] |
| Social Interaction Test | Morphine-abstinent C57BL/6J mice | Saline, Carbetocin (6.4 mg/kg, i.p.) | Carbetocin restored social interaction deficits caused by morphine abstinence. | [1][7] |
Table 2: Effect of this compound on Reinstatement of Drug-Seeking Behavior
| Reinstatement Model | Animal Model | Treatment Groups | Key Findings | Reference |
| Stress-Induced Reinstatement (Morphine CPP) | C57BL/6J mice | Saline, Carbetocin (6.4 mg/kg, i.p.) | Carbetocin prevented the reinstatement of morphine-seeking behavior induced by forced swim stress. | [1][7][8] |
| Priming-Induced Reinstatement (Morphine CPP) | C57BL/6J mice | Saline, Carbetocin (6.4 mg/kg, i.p.) | Carbetocin blocked the reinstatement of morphine-seeking behavior induced by a priming dose of morphine. | [2][5][6] |
| Ethanol Consumption | Male Swiss mice | Saline, Carbetocin (0.64 mg/kg, i.p.) | Carbetocin treatment reduced ethanol consumption. | [9] |
| Ethanol-Induced Behavioral Sensitization | Male and Female Swiss mice | Saline, Carbetocin (0.64 mg/kg, i.p.) | Carbetocin prevented the expression of behavioral sensitization to ethanol. | [9] |
Experimental Protocols
Protocol 1: Investigating the Effect of this compound on Stress-Induced Reinstatement of Morphine-Seeking Behavior using Conditioned Place Preference (CPP)
Objective: To assess the ability of this compound to prevent the reinstatement of morphine-seeking behavior triggered by stress.
Animal Model: Male C57BL/6J mice.
Materials:
-
This compound
-
Morphine hydrochloride
-
Saline (0.9% NaCl)
-
Conditioned Place Preference (CPP) apparatus with distinct compartments
-
Forced swim test cylinders
Procedure:
-
Habituation (Day 1): Allow mice to freely explore the entire CPP apparatus for a baseline measurement of compartment preference.
-
Pre-Conditioning (Day 2): Record the time spent in each compartment for 15-20 minutes to establish initial preference.
-
Conditioning (Days 3-6):
-
On alternate days, administer morphine (e.g., 10 mg/kg, s.c.) and confine the mice to one of the compartments (initially non-preferred).
-
On the other days, administer saline and confine the mice to the opposite compartment. The order of morphine and saline administration should be counterbalanced across animals.
-
-
Post-Conditioning Test (Day 7): Place the mice in the apparatus with free access to both compartments and record the time spent in each to confirm the development of a conditioned place preference for the morphine-paired side.
-
Extinction (Days 8-12): For five consecutive days, administer saline to the mice and allow them to explore both compartments of the CPP apparatus. This is done to extinguish the preference for the morphine-paired compartment.
-
Post-Extinction Test (Day 13): Assess the extinction of the preference by recording the time spent in each compartment.
-
Reinstatement Test (Day 14):
-
Administer either saline or this compound (e.g., 6.4 mg/kg, i.p.).
-
5 minutes after the injection, subject the mice to a forced swim stress (e.g., 6 minutes in 23±1°C water).
-
Immediately after the stressor, place the mice back into the CPP apparatus and record the time spent in each compartment for 20 minutes to assess the reinstatement of morphine-seeking behavior.[8]
-
Protocol 2: Investigating the Effect of this compound on Priming-Induced Reinstatement of Morphine-Seeking Behavior
Objective: To determine if this compound can block the reinstatement of morphine-seeking behavior induced by a small, non-rewarding dose of the drug.
Procedure:
This protocol follows the same initial steps as Protocol 1 (Habituation, Pre-Conditioning, Conditioning, Post-Conditioning, Extinction, and Post-Extinction). The reinstatement phase is modified as follows:
Reinstatement Test:
-
Pre-treat mice with either saline or this compound (e.g., 6.4 mg/kg, i.p.).
-
After 5 minutes, administer a priming injection of morphine (e.g., 2 mg/kg, i.p.).
-
Immediately place the mice into the CPP apparatus and record the time spent in each compartment to measure the reinstatement of morphine-seeking.[6]
Visualizations
Signaling Pathway of Carbetocin in Modulating Drug-Seeking Behavior
Caption: Proposed signaling pathway of Carbetocin in reducing drug-seeking behavior.
Experimental Workflow for CPP Reinstatement Studies
Caption: Experimental workflow for Conditioned Place Preference (CPP) reinstatement studies.
References
- 1. The oxytocin analogue carbetocin prevents emotional impairment and stress-induced reinstatement of opioid-seeking in morphine-abstinent mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. yourbrainonporn.com [yourbrainonporn.com]
- 4. The Role of Oxytocin in Alcohol and Drug Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The oxytocin analogue carbetocin prevents priming-induced reinstatement of morphine-seeking: Involvement of dopaminergic, noradrenergic and MOPr systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. The Oxytocin Analogue Carbetocin Prevents Emotional Impairment and Stress-Induced Reinstatement of Opioid-Seeking in Morphine-Abstinent Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbetocin Inhibits Behavioral Sensitization to Ethanol in Male and Female Mice, Independent of Corticosterone Levels - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility of Carbetocin acetate in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Carbetocin acetate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic solubility properties?
This compound is a crystalline solid and a long-acting synthetic analogue of the peptide hormone oxytocin.[1][2] Its solubility can vary significantly depending on the solvent and pH. While it is soluble in organic solvents like DMSO, ethanol, and DMF, its aqueous solubility is more complex.[1][3]
Q2: What is the reported aqueous solubility of this compound?
There are conflicting reports on the precise water solubility of Carbetocin, which may be due to differences in the salt form (acetate vs. free base), experimental conditions (pH, temperature), or prediction models used. Reported values range from as low as 0.0265 mg/mL to as high as 29.65 mg/mL.[2][4][5][6] A commonly cited experimental value is approximately 5 mg/mL in Phosphate-Buffered Saline (PBS) at a pH of 7.2.[1][3][7]
Q3: Which solvents are recommended for preparing a stock solution?
For high concentration stock solutions, organic solvents are recommended. This compound is soluble in Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol at concentrations of approximately 30 mg/mL.[1][3][7] Some sources report even higher solubility in DMSO (>100 mg/mL).[8][9] When using an organic solvent, it is crucial to purge the solvent with an inert gas and ensure the final concentration of the organic solvent in the experimental buffer is insignificant to avoid physiological effects.[1]
Q4: How does pH affect the solubility and stability of this compound?
pH is a critical factor. The optimal pH for Carbetocin stability in aqueous solution is between 5.25 and 5.65.[10][11][12]
-
Low pH (Acidic): Favors deamidation, a form of chemical degradation.[13][14]
-
High pH (Alkaline): Accelerates oxidation of the thioether linkage and can lead to racemization, another degradation pathway.[13][14] Therefore, careful pH control is essential for achieving both dissolution and stability.
Q5: Can I heat or sonicate my this compound solution to help it dissolve?
Yes, gentle warming (e.g., to 37°C) and sonication in an ultrasonic bath can be used as methods to facilitate the dissolution of Carbetocin, particularly for stubborn preparations.[15][16] However, avoid excessive heat, as it can degrade the peptide.
Troubleshooting Guide
Problem: My this compound is not dissolving in water or buffer.
-
Cause: The peptide may be at a concentration above its solubility limit at the given pH, or the peptide has a net charge that hinders dissolution in a neutral solvent.
-
Solution:
-
Verify Concentration: Ensure you are not exceeding the known solubility limits (e.g., ~5 mg/mL in PBS at pH 7.2).[1]
-
Adjust pH: Since Carbetocin is a basic peptide, adding a small amount of dilute acid (e.g., 10% acetic acid) can help protonate the molecule, increasing its polarity and solubility in water.[17][18]
-
Use an Organic Solvent: Prepare a concentrated stock solution in DMSO first. Then, slowly add the stock solution to your aqueous buffer while vortexing to prevent precipitation.[19]
-
Problem: My this compound solution is cloudy or has formed a precipitate after dissolving.
-
Cause: This can happen when a concentrated stock in an organic solvent is diluted too quickly into an aqueous buffer, causing the peptide to crash out of solution. It can also indicate that the solubility limit in the final buffer has been exceeded.
-
Solution:
-
Slow Dilution: When diluting from an organic stock, add the stock solution dropwise into the vortexing aqueous buffer. This maintains a low local concentration and aids dissolution.
-
Re-evaluate Final Concentration: The desired final concentration may be too high for the chosen aqueous buffer. Consider lowering the final concentration.
-
Check Buffer Compatibility: Ensure there are no components in your buffer that could be reacting with the peptide to cause precipitation.
-
Problem: The concentration of my prepared solution seems inaccurate or is decreasing over time.
-
Cause: The peptide may not be fully dissolved, or it could be degrading in the aqueous solution. Aqueous solutions of Carbetocin are not recommended for storage for more than one day.[1]
-
Solution:
-
Ensure Complete Dissolution: After preparation, centrifuge the tube at high speed (e.g., 10,000 x g) for 5 minutes.[16] If a pellet is visible, the peptide is not fully dissolved. Use the supernatant for experiments and recalculate the concentration if necessary, or attempt to redissolve using the methods above.
-
Fresh Preparation: Always prepare aqueous solutions of this compound fresh for each experiment.
-
pH and Antioxidants: For longer-term stability, as in a formulation, use a buffer at the optimal pH range of 5.25-5.65 and include an antioxidant like L-Methionine.[11]
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C47H73N11O14S (Acetate Salt) | [3][8][20] |
| Molecular Weight | ~1048.2 g/mol (Acetate Salt) | [3][8][20] |
| Appearance | Crystalline solid | [1] |
| pKa (Strongest Acidic) | 11.42 (Predicted) | [5] |
| LogP | -3.6 to 0.14 (Predicted) | [5][6][21] |
| Optimal pH (Stability) | 5.25 - 5.65 | [10][11] |
Table 2: Reported Solubility of Carbetocin
| Solvent | pH | Reported Solubility | Source(s) |
| Water | Not Specified | 0.0265 mg/mL (Predicted) | [5][6] |
| Water | Not Specified | 10 mg/mL | [8] |
| Water | Not Specified | 29.65 mg/mL | [2][4] |
| PBS | 7.2 | ~5 mg/mL | [1][3][7] |
| DMSO | Not Applicable | ~30 - 65 mg/mL, up to >100 mg/mL | [1][3][8][9] |
| DMF | Not Applicable | ~30 mg/mL | [1][3] |
| Ethanol | Not Applicable | ~30 mg/mL | [1][3] |
Note: The wide variance in reported aqueous solubility highlights the importance of empirical testing for your specific experimental conditions.
Experimental Protocols
Protocol 1: General Protocol for Solubilizing this compound
This protocol provides a step-wise approach starting with the most benign solvents.
-
Initial Assessment: Before opening the vial, centrifuge it briefly to collect all the lyophilized powder at the bottom.
-
Attempt Aqueous Dissolution:
-
Try to dissolve a small, pre-weighed amount of this compound in sterile, deionized water or your desired aqueous buffer (e.g., PBS, Succinate buffer).
-
Vortex the solution for 1-2 minutes.
-
-
If Insoluble in Aqueous Buffer:
-
Add 10% acetic acid dropwise while vortexing. This is often effective for basic peptides.
-
If dissolution occurs, you can adjust the pH back towards your target with a dilute base if required, but be mindful of potential precipitation.
-
-
Organic Solvent Method (If Step 3 Fails):
-
Dissolve the this compound in a minimal amount of DMSO to create a concentrated stock solution.
-
Slowly add the DMSO stock solution to your vigorously vortexing aqueous buffer to achieve the final desired concentration. Ensure the final DMSO concentration is low (typically <1%) for cell-based assays.
-
-
Final Clarification:
-
Once dissolved, centrifuge the solution at 10,000 x g for 5 minutes to pellet any undissolved microparticulates.
-
Carefully transfer the clear supernatant to a new sterile tube. Use this solution for your experiments.
-
Protocol 2: Preparation of a Heat-Stable Formulation
This protocol is based on a published stable formulation and is suitable for applications requiring enhanced stability.[11][12]
-
Prepare Buffer: Create a 10 mM succinic acid buffer containing 1 mg/mL L-methionine (as an antioxidant) and 47 mg/mL D-mannitol (as a bulking/isotonicity agent).
-
Adjust pH: Slowly adjust the pH of the buffer solution to between 5.25 and 5.65 using 1 M NaOH.
-
Dissolve Carbetocin: Weigh the required amount of this compound and dissolve it directly in the prepared buffer to the desired final concentration (e.g., 0.1 mg/mL).
-
Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter into a sterile container.
-
Storage: Store the solution protected from light. While this formulation is heat-stable, follow appropriate storage conditions for long-term use (e.g., 2-8°C or as determined by your stability studies).[21]
Visualizations
Caption: Decision workflow for solubilizing this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Carbetocin | 37025-55-1 [chemicalbook.com]
- 3. This compound | 1631754-28-3 [chemicalbook.com]
- 4. Carbetocin | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Carbetocin | C45H69N11O12S | CID 16681432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. abmole.com [abmole.com]
- 9. This compound | Oxytocin Receptor | TargetMol [targetmol.com]
- 10. ES2637988T3 - Pharmaceutical composition of carbetocin - Google Patents [patents.google.com]
- 11. Development and stability of a heat‐stable formulation of carbetocin for the prevention of postpartum haemorrhage for use in low and middle‐income countries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and stability of a heat-stable formulation of carbetocin for the prevention of postpartum haemorrhage for use in low and middle-income countries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ghsupplychain.org [ghsupplychain.org]
- 14. ghsupplychain.org [ghsupplychain.org]
- 15. glpbio.com [glpbio.com]
- 16. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 17. biobasic.com [biobasic.com]
- 18. jpt.com [jpt.com]
- 19. genscript.com [genscript.com]
- 20. medkoo.com [medkoo.com]
- 21. This compound | CAS#:37025-55-1 | Chemsrc [chemsrc.com]
Carbetocin Acetate in Solution: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Carbetocin acetate in solution. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and stability data to ensure the integrity of your experiments.
Troubleshooting Guide & FAQs
This section addresses common issues and questions related to the stability of this compound solutions.
Q1: My Carbetocin solution appears cloudy or has visible particulates. What should I do?
A1: Cloudiness or particulate formation can indicate precipitation or degradation. Do not use the solution. This may be caused by:
-
Improper pH: Carbetocin is most stable at a pH of approximately 5.45.[1][2][3] Solutions with a pH above 6 can accelerate degradation pathways like racemization.[3]
-
Incorrect Solvent: While this compound is soluble in water and DMSO, using an inappropriate co-solvent or an incorrect solvent ratio for a specific concentration can lead to precipitation.
-
Contamination: Microbial or chemical contamination can alter the solution's properties.
Action: Discard the solution and prepare a fresh one, paying close attention to the pH of the buffer and using sterile filtration.
Q2: I am observing a loss of potency in my Carbetocin solution over a short period. What are the likely causes?
A2: A rapid loss of potency is often due to suboptimal storage conditions or chemical degradation. Key factors include:
-
Temperature: While heat-stable formulations exist, Carbetocin solutions should generally be stored at controlled room temperature (below 30°C) or refrigerated (2-8°C), depending on the formulation.[3][4] Avoid freezing, as this can affect stability.[2][3]
-
pH: As mentioned, the optimal pH for Carbetocin stability is around 5.45.[1][2][3] Deviation from this pH can accelerate degradation.
-
Oxidation: The thioether linkage in Carbetocin is susceptible to oxidation, which is more likely to occur at a higher pH.[3] The inclusion of an antioxidant like L-methionine in the formulation can mitigate this.[1][2]
-
Light Exposure: Protect Carbetocin solutions from light by storing them in amber vials or in the dark.[3]
Q3: Can I prepare a stock solution of Carbetocin in water and store it for later use?
A3: While Carbetocin is water-soluble, for long-term storage, it is recommended to use a buffered solution at the optimal pH of around 5.45. A simple aqueous solution may not provide sufficient pH control, leading to degradation over time. For extended storage, consider preparing a buffered stock solution containing a cryoprotectant if freezing is necessary, although avoiding freezing is generally recommended for the liquid formulation.[2][3]
Q4: What are the main degradation products of Carbetocin I should be aware of?
A4: The primary degradation pathways for Carbetocin are deamidation, oxidation, and racemization.[3] Some of the known degradation products include:
-
[Gly9-OH]carbetocin (from hydrolysis)
-
[Asp5]carbetocin (from hydrolysis)
-
[βAsp5]carbetocin (from hydrolysis)
-
[Glu4]carbetocin (from hydrolysis)
-
Carbetocin sulfoxide isomers (from oxidation)
-
[D-Asn5]carbetocin (from racemization)[2]
Stability Data
The stability of a heat-stable formulation of Carbetocin (0.1 mg/mL in sodium succinate buffer with mannitol and methionine, pH 5.25-5.65) has been extensively studied. The data below summarizes the time to reach ≥95% purity at various storage temperatures.
| Storage Temperature | Relative Humidity | Duration for ≥95% Purity |
| 30°C | 75% RH | ≥ 3 years |
| 40°C | 75% RH | 6 months |
| 50°C | Not Specified | 3 months |
| 60°C | Not Specified | 1 month |
Data sourced from Malm et al. (2018).[1][2][5]
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
This protocol describes the preparation of a Carbetocin solution based on the principles of the stable formulation.
Materials:
-
This compound powder
-
Succinic acid
-
D-Mannitol
-
L-methionine
-
Sodium hydroxide (1 M)
-
Water for Injection (WFI) or equivalent high-purity water
-
Sterile 0.22 µm filter
-
Sterile amber glass vials
Procedure:
-
Prepare the Buffer:
-
Prepare a 10 mM succinic acid solution in WFI.
-
Add D-mannitol to a final concentration of 47 mg/mL.
-
Add L-methionine to a final concentration of 1 mg/mL.
-
Dissolve all components completely.
-
-
Adjust pH:
-
Dissolve Carbetocin:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in the prepared buffer to achieve the desired final concentration (e.g., 0.1 mg/mL).
-
-
Sterile Filtration and Storage:
Protocol 2: Forced Degradation Study for this compound
This protocol outlines a forced degradation study to assess the stability of a Carbetocin solution under various stress conditions.
Materials:
-
Prepared this compound solution (from Protocol 1)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-performance liquid chromatography (HPLC) system with a C18 column and UV detector
Procedure:
-
Acid Hydrolysis:
-
Mix an equal volume of the Carbetocin solution with 0.1 M HCl.
-
Incubate at a controlled elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an equal volume of the Carbetocin solution with 0.1 M NaOH.
-
Incubate under the same conditions as the acid hydrolysis.
-
Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the Carbetocin solution with a 3% H₂O₂ solution.
-
Incubate at room temperature for a defined period, protected from light.
-
Analyze by HPLC at various time points.
-
-
Thermal Degradation:
-
Incubate the Carbetocin solution at an elevated temperature (e.g., 60°C or 80°C) in a temperature-controlled oven.
-
Analyze by HPLC at various time points.
-
-
Photostability:
-
Expose the Carbetocin solution to a light source (e.g., UV lamp) for a defined period.
-
Keep a control sample in the dark at the same temperature.
-
Analyze both samples by HPLC.
-
Analysis: For each condition, analyze the samples by a stability-indicating HPLC method to quantify the remaining Carbetocin and the formation of degradation products.
Visualizations
Caption: Workflow for preparing a stable this compound solution.
Caption: Major degradation pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and stability of a heat‐stable formulation of carbetocin for the prevention of postpartum haemorrhage for use in low and middle‐income countries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ghsupplychain.org [ghsupplychain.org]
- 4. CN102228678A - Carbetocin pharmaceutical composition and preparation method thereof - Google Patents [patents.google.com]
- 5. Development and stability of a heat-stable formulation of carbetocin for the prevention of postpartum haemorrhage for use in low and middle-income countries - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Carbetocin Acetate for In Vitro Assays
Welcome to the technical support center for Carbetocin acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in various in vitro assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective agonist for the oxytocin receptor (OTR), which is a G-protein coupled receptor (GPCR).[1][2][3][4][5] Unlike the endogenous ligand oxytocin, which can couple to multiple G-protein subtypes (Gq, Gi, and Go), this compound exhibits functional selectivity for the Gq signaling pathway.[6][7] Activation of the OTR by Carbetocin leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to various cellular responses.
Q2: What is the binding affinity of this compound for the oxytocin receptor?
This compound is a potent agonist of the oxytocin receptor with a reported inhibitory constant (Ki) of approximately 7.1 nM.[1][3][5] It has also been shown to have a high affinity for chimeric N-terminus (E1) of the oxytocin receptor with a Ki of 1.17 μM.[1][3]
Q3: In what concentration range should I use this compound for my in vitro experiments?
The optimal concentration of this compound will vary depending on the specific assay, cell type, and experimental conditions. However, based on published data, a good starting point for dose-response experiments is in the nanomolar (nM) to micromolar (µM) range. For example, an EC50 of 48 nM has been reported for inducing contraction in isolated rat uterine strips.[8] In cell-based assays, concentrations ranging from 100 nM to 1 µM have been used effectively.[6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store this compound solutions?
This compound is typically supplied as a lyophilized powder. For stock solutions, it is recommended to dissolve the powder in a suitable solvent such as sterile water or a buffer like PBS. Some suppliers also provide solubility information in organic solvents like DMSO.[9][10] For example, a stock solution can be prepared in DMSO at a concentration of 65 mg/mL (62.01 mM).[11] It is crucial to ensure the powder is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[11]
Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[4] For working solutions, dilute the stock solution in your assay buffer immediately before use.
Troubleshooting Guide
Issue 1: Inconsistent or no cellular response to this compound.
-
Question: I am not observing the expected cellular response (e.g., calcium influx, cell proliferation) after treating my cells with this compound. What could be the problem?
-
Answer:
-
Cell Line Suitability: Confirm that your cell line endogenously expresses the oxytocin receptor (OTR) at sufficient levels. If not, you may need to use a cell line that is known to express OTR or a transiently or stably transfected cell line.
-
Compound Integrity: Ensure the this compound is not degraded. Peptides are susceptible to degradation, so proper storage is crucial.[12][13] Avoid multiple freeze-thaw cycles of the stock solution. Prepare fresh working solutions for each experiment.
-
Concentration Range: You may be using a concentration that is too low or too high, leading to no response or receptor desensitization. Perform a wide-range dose-response curve (e.g., 10 pM to 10 µM) to identify the optimal concentration.
-
Solubility Issues: this compound may not be fully dissolved in your assay buffer. Ensure complete dissolution of the stock solution and the final working concentration. Consider using a small percentage of a co-solvent like DMSO in your final assay medium if solubility is an issue, but be mindful of solvent toxicity to your cells.
-
Assay Conditions: Optimize other assay parameters such as incubation time, cell density, and serum concentration in the media, as these can all influence the cellular response.
-
Issue 2: High background signal or variability in my assay.
-
Question: My in vitro assay is showing high background signal or significant well-to-well variability. How can I address this?
-
Answer:
-
Cell Health and Plating Uniformity: Ensure your cells are healthy and evenly plated in the microplate. Inconsistent cell numbers per well can lead to high variability.
-
Washing Steps: Inadequate washing of cells can leave residual media components or other substances that may interfere with the assay. Ensure thorough but gentle washing steps.
-
Reagent Quality: Use high-quality reagents and assay kits. Expired or improperly stored reagents can contribute to high background.
-
Peptide-Specific Issues: Peptides can sometimes stick to plasticware. To mitigate this, consider using low-adhesion microplates or pre-treating plates with a blocking agent like bovine serum albumin (BSA).
-
Edge Effects: "Edge effects" in microplates can cause variability. To minimize this, avoid using the outer wells of the plate for your experimental samples or fill them with a buffer or media.
-
Issue 3: Difficulty dissolving this compound powder.
-
Question: I am having trouble dissolving the lyophilized this compound powder. What should I do?
-
Answer:
-
Choice of Solvent: Refer to the manufacturer's datasheet for recommended solvents. While water or PBS are common, some formulations may dissolve better in a small amount of a solvent like DMSO before further dilution in aqueous buffer.[9][10]
-
Dissolution Technique: After adding the solvent, allow the vial to sit at room temperature for a few minutes to allow the powder to wet. Then, gently vortex or sonicate the vial to ensure complete dissolution.[11] Avoid vigorous shaking, which can cause the peptide to aggregate or degrade.
-
pH of the Solution: The solubility of peptides can be pH-dependent. If you are having difficulty dissolving it in a neutral buffer, you could try a slightly acidic or basic buffer, but be sure this is compatible with your downstream assay.
-
Data Presentation
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Species/System | Reference |
| Ki (Oxytocin Receptor) | 7.1 nM | Not Specified | [1][3][5] |
| Ki (Chimeric E1 OTR) | 1.17 µM | Chimeric Receptor | [1][3] |
| Kd (Oxytocin Receptor) | 1.96 nM | Not Specified | [8] |
| Kd (Vasopressin V2 Receptor) | 61.3 nM | Not Specified | [8] |
| EC50 (Uterine Contraction) | 48 nM | Rat (isolated uterine strips) | [8] |
Experimental Protocols
1. Calcium Imaging Assay
This protocol provides a general framework for measuring intracellular calcium mobilization in response to this compound.
-
Materials:
-
Cells expressing the oxytocin receptor (e.g., HEK293-OTR, CHO-OTR, or a relevant primary cell line)
-
Cell culture medium (e.g., DMEM, F-12)
-
Fetal Bovine Serum (FBS)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
This compound stock solution
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with kinetic reading capability and appropriate filters
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS or serum-free medium.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C or room temperature, protected from light.
-
-
Washing: Gently wash the cells two to three times with HBSS to remove excess dye.
-
Compound Addition and Measurement:
-
Prepare serial dilutions of this compound in HBSS at 2x the final desired concentration.
-
Place the microplate in the fluorescence plate reader and set the instrument to measure fluorescence at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Establish a stable baseline fluorescence reading for each well for a few seconds.
-
Add the this compound dilutions to the wells and immediately start kinetic reading of fluorescence for a period of 1-5 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each concentration.
-
Plot the peak response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
-
2. Cell Proliferation Assay (e.g., using MTT or WST-1)
This protocol outlines a general method for assessing the effect of this compound on cell proliferation.
-
Materials:
-
Cells expressing the oxytocin receptor
-
Cell culture medium with and without serum
-
This compound stock solution
-
MTT or WST-1 reagent
-
Solubilization buffer (for MTT assay)
-
96-well clear microplate
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well clear microplate at a low density (e.g., 2,000-5,000 cells/well) in a medium containing a low percentage of serum (e.g., 0.5-1% FBS) to synchronize the cells. Incubate overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a low-serum medium.
-
Remove the seeding medium and add the different concentrations of this compound to the wells. Include a vehicle control (medium with no this compound).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Proliferation Measurement:
-
For MTT assay:
-
Add MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Add solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
-
For WST-1 assay:
-
Add WST-1 reagent to each well and incubate for 1-4 hours.
-
-
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the absorbance values to the vehicle control.
-
Plot the percentage of proliferation against the this compound concentration.
-
-
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow for in vitro assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. abmole.com [abmole.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. Carbetocin | Oxytocin receptor agonist | Probechem Biochemicals [probechem.com]
- 6. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β-Arrestin-Independent Internalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound | Oxytocin Receptor | TargetMol [targetmol.com]
- 12. genscript.com [genscript.com]
- 13. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
Troubleshooting inconsistent results with Carbetocin acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter when working with Carbetocin acetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a long-acting synthetic analogue of the neuropeptide hormone oxytocin.[1][2] Its primary mechanism of action is as a selective agonist for the oxytocin receptor (OTR), which is a G-protein coupled receptor (GPCR).[1][3][4] Upon binding, it primarily activates the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC). This, in turn, results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, leading to smooth muscle contraction, such as in the uterus.[5]
Q2: What are the key differences between Carbetocin and Oxytocin?
Carbetocin was designed to have a longer duration of action and improved stability compared to oxytocin.[1] While both are agonists for the oxytocin receptor, Carbetocin exhibits a more prolonged effect due to its resistance to enzymatic degradation.[6] However, some studies suggest that the maximal contractile effect of Carbetocin may be lower than that of oxytocin in certain in-vitro models.[5]
Q3: How should this compound be stored for research purposes?
For long-term storage, this compound powder should be kept at -20°C. It is recommended to store it desiccated and protected from light. For short-term storage of solutions, such as those dissolved in DMSO, -80°C is recommended for up to a year, while storage at 4°C is suitable for a few weeks.[7]
Q4: In which solvents can this compound be dissolved?
This compound is soluble in various solvents. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a common choice, with solubilities reported up to 65-100 mg/mL.[7][8] It is also soluble in ethanol and water, though solubility in aqueous buffers like PBS (pH 7.2) is lower.
Troubleshooting Guide for Inconsistent Results
Issue 1: High Variability in Bioassay Results
Potential Cause 1: Reagent Instability and Degradation
-
Problem: Carbetocin, being a peptide, can degrade over time, especially when in solution. This can lead to a decrease in its effective concentration and, consequently, variable results.
-
Solution:
-
Fresh Preparations: Always prepare fresh working solutions of this compound from a frozen stock solution for each experiment.
-
Proper Storage: Ensure stock solutions are aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.
-
pH Considerations: The stability of Carbetocin is pH-dependent, with an optimal pH of around 5.45 for its heat-stable formulation.[1][9] While physiological buffers for cell-based assays are typically around pH 7.4, be mindful that prolonged incubation in these buffers at 37°C could lead to some degradation. Consider this when designing long-term experiments.
-
Potential Cause 2: Peptide Aggregation
-
Problem: At high concentrations, peptides like Carbetocin can aggregate, leading to a decrease in the concentration of active, monomeric peptide and causing inconsistent results.
-
Solution:
-
Solubility Limits: Be aware of the solubility limits of Carbetocin in your chosen solvent and assay buffer.
-
Visual Inspection: Before use, visually inspect the stock and working solutions for any signs of precipitation or cloudiness.
-
Sonication: Gentle sonication can help to break up small aggregates.
-
Disrupting Aggregation: If aggregation is suspected, consider using alternative solvents or adding aggregation-disrupting agents, though their compatibility with the specific assay must be validated.
-
Potential Cause 3: Inconsistent Cell-Based Assay Conditions
-
Problem: Variations in cell culture conditions can significantly impact the expression and sensitivity of the oxytocin receptor, leading to inconsistent responses to Carbetocin.
-
Solution:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression can change with prolonged culturing.
-
Serum Effects: Components in serum can sometimes interfere with the assay or even contain endogenous ligands. Consider reducing the serum concentration or using serum-free media during the assay, if compatible with your cells.
-
Consistent Plating Density: Ensure that cells are plated at a consistent density for each experiment, as this can affect cell health and receptor expression levels.
-
Issue 2: Lower than Expected Potency (High EC50)
Potential Cause 1: Incorrect Handling of the Compound
-
Problem: Improper storage or handling can lead to the degradation of Carbetocin, reducing its effective concentration and resulting in a rightward shift in the dose-response curve (higher EC50).
-
Solution:
-
Follow Storage Guidelines: Strictly adhere to the recommended storage conditions (-20°C for powder, -80°C for stock solutions).
-
Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes.
-
Potential Cause 2: Assay System Desensitization
-
Problem: Prolonged exposure to an agonist can lead to receptor desensitization, where the receptor becomes less responsive to further stimulation.
-
Solution:
-
Incubation Time: Optimize the incubation time with Carbetocin to be long enough to elicit a robust response but short enough to avoid significant receptor desensitization.
-
Pre-incubation Conditions: Avoid pre-incubating cells with any substance that might activate or desensitize the oxytocin receptor before adding Carbetocin.
-
Issue 3: No Response or Very Weak Response
Potential Cause 1: Low or Absent Receptor Expression
-
Problem: The cell line being used may not express the oxytocin receptor, or the expression level may be too low to elicit a measurable response.
-
Solution:
-
Receptor Expression Validation: Confirm the expression of the oxytocin receptor in your cell line using techniques like qPCR, Western blot, or flow cytometry.
-
Positive Control: Use a cell line known to express the oxytocin receptor and respond to oxytocin or Carbetocin as a positive control.
-
Use of a More Sensitive Assay: If the response is consistently weak, consider switching to a more sensitive assay format, such as a calcium mobilization assay that can detect subtle changes in intracellular signaling.
-
Potential Cause 2: Issues with Assay Detection
-
Problem: The downstream signaling event being measured (e.g., calcium influx, IP1 accumulation) may not be robustly coupled to the oxytocin receptor in the chosen cell line, or there may be a technical issue with the detection reagents or instrument.
-
Solution:
-
Assay Controls: Include appropriate positive and negative controls for the detection part of the assay to ensure that the reagents and instrument are working correctly.
-
Alternative Readouts: Consider measuring a different downstream signaling event. For example, if a calcium assay is not working, an IP1 accumulation assay might be a suitable alternative.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Reference |
| DMSO | 65-100 mg/mL | [7][8] |
| Ethanol | Soluble | [4] |
| Water | Soluble | [4] |
| PBS (pH 7.2) | Lower solubility than in organic solvents | - |
Table 2: Stability of Heat-Stable Carbetocin Formulation
| Temperature | Duration of Stability (≥95% Purity) | Reference |
| 30°C | ≥ 3 years | [1][9] |
| 40°C | 6 months | [1][9] |
| 50°C | 3 months | [1][9] |
| 60°C | 1 month | [1][9] |
Table 3: Receptor Binding and Potency of Carbetocin
| Parameter | Value | Receptor/System | Reference |
| Ki | 7.1 nM | Oxytocin Receptor | [3] |
| Ki | 1.17 µM | Chimeric N-terminus (E1) of Oxytocin Receptor | [3] |
| EC50 | 48.0 ± 8.20 nM | Isolated Rat Myometrial Strips | [5] |
| Comparative Potency | |||
| Oxytocin EC50 | 5.62 ± 1.22 nM | Isolated Rat Myometrial Strips | [5] |
Experimental Protocols
Protocol 1: In Vitro Uterine Muscle Contraction Assay
This protocol is adapted from studies on isolated myometrial strips.[8][10]
1. Tissue Preparation: a. Obtain fresh myometrial tissue samples. b. Dissect the tissue into longitudinal strips of approximately 2 mm x 10 mm.
2. Mounting: a. Suspend the tissue strips in individual organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 / 5% CO2. b. Attach one end of the strip to a fixed point and the other to an isometric force transducer.
3. Equilibration: a. Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1-2 g. b. During equilibration, replace the bath solution every 15-20 minutes.
4. Contraction Measurement: a. After equilibration, record the baseline spontaneous contractile activity. b. Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO). c. Add increasing concentrations of Carbetocin to the organ bath in a cumulative manner, allowing the response to stabilize at each concentration before adding the next. d. Record the changes in contractile force, frequency, and duration.
5. Data Analysis: a. Measure the amplitude and frequency of contractions at each Carbetocin concentration. b. Plot the contractile response against the logarithm of the Carbetocin concentration to generate a dose-response curve. c. Calculate the EC50 value from the dose-response curve.
Protocol 2: Calcium Mobilization Assay
This is a general protocol for a cell-based calcium mobilization assay, which is a common method for assessing the activity of GPCR agonists like Carbetocin.
1. Cell Culture: a. Culture a cell line endogenously or recombinantly expressing the oxytocin receptor (e.g., CHO-K1 or HEK293 cells) in appropriate growth medium. b. Seed the cells into a 96-well black-walled, clear-bottom plate at a suitable density and allow them to adhere overnight.
2. Dye Loading: a. Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. b. Remove the growth medium from the cells and add the dye-loading buffer. c. Incubate the plate at 37°C for 30-60 minutes in the dark to allow the cells to take up the dye.
3. Compound Preparation: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of the Carbetocin stock solution in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES) to create a range of concentrations.
4. Measurement of Calcium Flux: a. After dye loading, wash the cells with the assay buffer to remove excess dye. b. Place the cell plate into a fluorescence plate reader equipped with an automated injection system (e.g., a FLIPR or FlexStation). c. Record a baseline fluorescence reading for a few seconds. d. Inject the different concentrations of Carbetocin into the wells and immediately begin recording the fluorescence signal over time (typically for 1-3 minutes).
5. Data Analysis: a. The change in fluorescence intensity reflects the change in intracellular calcium concentration. b. Determine the peak fluorescence response for each concentration of Carbetocin. c. Plot the peak response against the logarithm of the Carbetocin concentration to generate a dose-response curve. d. Calculate the EC50 value from the dose-response curve.
Visualizations
Caption: this compound Signaling Pathway.
Caption: In Vitro Uterine Muscle Contraction Assay Workflow.
Caption: Troubleshooting Logic for Inconsistent Carbetocin Results.
References
- 1. Development and stability of a heat‐stable formulation of carbetocin for the prevention of postpartum haemorrhage for use in low and middle‐income countries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mybiosource.com [mybiosource.com]
- 3. abmole.com [abmole.com]
- 4. extranet.who.int [extranet.who.int]
- 5. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Oxytocin Receptor | TargetMol [targetmol.com]
- 8. In Vitro Comparative Effect of Carbetocin and Oxytocin in Pregnant Human Myometrium with and without Oxytocin Pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and stability of a heat-stable formulation of carbetocin for the prevention of postpartum haemorrhage for use in low and middle-income countries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of Carbetocin Acetate
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Carbetocin acetate, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?
A1: Peak tailing refers to the asymmetry in a chromatographic peak, where the latter half of the peak is broader than the front half. In an ideal chromatogram, peaks should be symmetrical (Gaussian). For this compound analysis, significant peak tailing can lead to inaccurate quantification, reduced resolution between Carbetocin and its impurities, and method variability.[1][2][3] A tailing factor (Tf) greater than 1.2 is often considered an indicator of problematic peak shape.[1]
Q2: What are the most common causes of peak tailing when analyzing a peptide like this compound?
A2: For a peptide therapeutic like this compound, which contains basic functional groups, the most common causes of peak tailing in reversed-phase HPLC include:
-
Secondary Interactions: Interaction of the basic amine groups in Carbetocin with acidic residual silanol groups on the silica-based column packing material.[2][4]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of silanol groups, increasing their interaction with the protonated analyte.[2][5]
-
Column Degradation: Loss of stationary phase, contamination, or the formation of voids at the column inlet can distort peak shape.[1]
-
Sample Overload: Injecting too high a concentration of this compound can saturate the column, leading to peak distortion.[1]
-
Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can cause band broadening and peak tailing.[1]
Q3: How can I minimize silanol interactions to improve Carbetocin peak shape?
A3: To minimize the impact of residual silanol groups, you can:
-
Lower the Mobile Phase pH: Operating at a lower pH (e.g., around 2.5-3.5) protonates the silanol groups, reducing their ability to interact with the positively charged Carbetocin molecule.[4][5]
-
Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, leading to improved peak symmetry for basic compounds.[4]
-
Add a Competing Base: Incorporating a small amount of a basic additive, like triethylamine (TEA), into the mobile phase can help to mask the active silanol sites.[3]
Troubleshooting Guide for HPLC Peak Tailing in this compound Analysis
This guide provides a systematic approach to identifying and resolving peak tailing issues.
Step 1: Evaluate the Mobile Phase
Question: My Carbetocin peak is tailing. Should I adjust the mobile phase?
Answer: Yes, the mobile phase is often the first and most effective parameter to adjust.
-
pH Adjustment:
-
Problem: The mobile phase pH may be in a range where both Carbetocin is protonated and the column's residual silanols are ionized, leading to strong secondary interactions.
-
Solution: Lower the mobile phase pH to between 2.5 and 3.5 using an appropriate acidifier like trifluoroacetic acid (TFA) or formic acid. This will protonate the silanol groups and minimize unwanted interactions.
-
-
Buffer Concentration:
-
Problem: Insufficient buffer capacity can lead to pH shifts on the column, causing peak distortion.
-
Solution: Ensure your buffer concentration is adequate, typically in the range of 10-50 mM.[1]
-
-
Mobile Phase Additives:
-
Problem: Strong interactions between Carbetocin and the stationary phase persist even at low pH.
-
Solution: The addition of an ion-pairing agent or a competing base can improve peak shape. However, be mindful of their compatibility with your detector, especially if using mass spectrometry.
-
Step 2: Assess the HPLC Column
Question: I've optimized the mobile phase, but the peak tailing persists. Could the column be the issue?
Answer: Yes, the column's health and suitability are critical for good peak shape.
-
Column Age and Contamination:
-
Problem: Over time, columns can become contaminated with strongly retained sample components or experience stationary phase degradation.
-
Solution: Try flushing the column with a strong solvent. If this doesn't resolve the issue, the column may need to be replaced.
-
-
Column Chemistry:
-
Problem: The chosen column may not be ideal for peptide analysis.
-
Solution: Use a modern, high-purity, end-capped C18 or C8 column. These columns are designed to minimize silanol interactions.
-
-
Column Voids:
-
Problem: A void at the head of the column can cause peak distortion. This can result from pressure shocks or improper packing.
-
Solution: A guard column can help protect the analytical column. If a void is suspected, the column may need to be replaced.
-
Step 3: Review Sample and Injection Parameters
Question: Could my sample preparation or injection volume be causing the peak tailing?
Answer: Yes, these factors can significantly impact peak shape.
-
Sample Overload:
-
Problem: Injecting too much analyte can lead to non-linear chromatography and peak tailing.
-
Solution: Try diluting your sample and re-injecting. If the peak shape improves, you were likely overloading the column.
-
-
Injection Solvent:
-
Problem: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Ideally, dissolve your sample in the initial mobile phase. If this is not possible, use a solvent that is weaker than or as close in strength to the mobile phase as possible.
-
Data Presentation: Illustrative Effects of Mobile Phase pH on Peak Tailing
The following table provides illustrative data on how mobile phase pH can affect the tailing factor and resolution in the analysis of a basic peptide like Carbetocin. Note: This data is representative and intended for educational purposes.
| Mobile Phase pH | Tailing Factor (Tf) | Resolution (between Carbetocin and a key impurity) | Observations |
| 6.8 | 2.1 | 1.3 | Significant peak tailing, poor resolution. |
| 4.5 | 1.6 | 1.8 | Improved peak shape, but still noticeable tailing. |
| 3.0 | 1.1 | 2.5 | Symmetrical peak, good resolution. |
| 2.5 | 1.0 | 2.6 | Excellent peak symmetry and resolution. |
Experimental Protocols
Recommended HPLC Method for this compound Analysis
This protocol is based on established methods for Carbetocin analysis and is designed to produce symmetrical peaks.
-
Chromatographic System:
-
Column: YMC-pack C18 (or equivalent), 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 60% B
-
25-30 min: 60% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
-
Sample Preparation:
-
Dissolve this compound in Mobile Phase A to a final concentration of 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for HPLC peak tailing.
Caption: Effect of pH on silanol interactions.
References
Technical Support Center: Carbetocin Acetate In Vivo Applications
This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of Carbetocin acetate during in vivo experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a long-acting synthetic analogue of oxytocin.[1] Its primary mechanism of action is as a selective agonist for the oxytocin receptor (OXTR), which is a G-protein coupled receptor (GPCR).[2][3] Upon binding to the OXTR, Carbetocin selectively activates the Gq signaling pathway.[4] This activation leads to a cascade of intracellular events, primarily stimulating phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 triggers the release of intracellular calcium, leading to the contraction of smooth muscle cells, particularly in the uterus.[5]
Q2: What are the known off-target receptors for this compound?
This compound exhibits a favorable selectivity profile compared to endogenous oxytocin. While it binds with high affinity to the oxytocin receptor, it has a significantly lower affinity for vasopressin receptors (V1a, V1b, and V2).[4][7] Notably, studies suggest that Carbetocin may act as an antagonist at V1a and V1b receptors, meaning it can block the action of endogenous vasopressin at these sites.[4] This is a key differentiator from oxytocin, which can activate vasopressin receptors, leading to cardiovascular side effects.
Q3: How does the formulation of this compound affect its off-target profile?
The formulation of this compound is critical for ensuring accurate dosing and minimizing variability in experimental results. Poor solubility can lead to precipitation of the compound, resulting in inaccurate administration and reduced bioavailability. For in vivo studies, it is crucial to select an appropriate vehicle and ensure complete dissolution of the compound. If solubility issues are encountered, consider optimizing the formulation by adjusting the pH, using co-solvents, or employing other solubilization techniques.
Troubleshooting Guide
Issue 1: Unexpected Cardiovascular Effects Observed After this compound Administration (e.g., hypotension, tachycardia).
-
Potential Cause 1: Dose is too high.
-
Solution: Carbetocin's on-target effect on the cardiovascular system can lead to hypotension, particularly at higher doses. Review the literature for dose-response studies in your specific animal model. If data is unavailable, perform a dose-ranging study to determine the optimal therapeutic window with minimal cardiovascular side effects. A study in nonpregnant women showed that transient tachycardia and a decrease in diastolic blood pressure were more significant at higher doses (0.4- and 0.8-mg IM).[8]
-
-
Potential Cause 2: Rapid intravenous injection.
-
Solution: Rapid bolus injection can lead to transient high plasma concentrations, increasing the risk of cardiovascular side effects. Consider administering Carbetocin via a slower intravenous infusion to maintain more stable plasma levels.[1]
-
-
Potential Cause 3: Off-target effects on vasopressin receptors.
-
Solution: While Carbetocin has low affinity for vasopressin receptors, at very high concentrations, some interaction cannot be entirely ruled out. Ensure your dose is within the selective range for the oxytocin receptor.
-
Issue 2: Inconsistent or Lack of Uterine Contractions at a Given Dose.
-
Potential Cause 1: Improper formulation or administration.
-
Solution: Ensure this compound is fully dissolved in the vehicle before administration. Inconsistent uterine response can result from inaccurate dosing due to precipitation. Verify your administration technique (e.g., intravenous, intraperitoneal) to ensure consistent delivery.
-
-
Potential Cause 2: Desensitization of the oxytocin receptor.
-
Solution: Prolonged or repeated administration of high doses of oxytocin receptor agonists can lead to receptor desensitization. If your experimental design involves repeated dosing, consider allowing for a sufficient washout period between administrations or using the lowest effective dose.
-
Issue 3: Unexplained Behavioral Changes in Experimental Animals.
-
Potential Cause 1: Central nervous system effects.
-
Solution: Oxytocin is known to have central effects on social behavior and anxiety. While Carbetocin's ability to cross the blood-brain barrier is debated, some behavioral effects have been reported in animal studies.[9][10][11] It is crucial to include appropriate behavioral control groups in your experimental design to differentiate between compound-specific effects and other experimental variables.
-
-
Potential Cause 2: Stress from handling and injection.
-
Solution: The stress of handling and injection can independently alter animal behavior. Acclimatize animals to the experimental procedures and include vehicle-treated control groups to account for these effects.
-
Issue 4: Signs of Water Intoxication or Renal Impairment.
-
Potential Cause: Antidiuretic effect.
-
Solution: Although Carbetocin has very low affinity for the V2 vasopressin receptor, which mediates antidiuretic effects, this possibility should be considered, especially with high doses or in animals with pre-existing renal conditions.[7][12] Monitor urine output and consider assessing renal function markers (e.g., serum creatinine, BUN) if you observe signs of fluid retention.
-
Data Presentation
Table 1: this compound Receptor Binding Affinities (Ki) in Rats
| Receptor | Carbetocin Ki (nM) | Oxytocin Ki (nM) | Reference |
| Oxytocin Receptor (OXTR) | 1.96 | ~0.71 | [4] |
| Vasopressin V1a Receptor | 7.24 | - | [4][7] |
| Vasopressin V1b Receptor | Not activated | - | [4] |
| Vasopressin V2 Receptor | 61.3 | - | [7] |
Table 2: Pharmacokinetic Parameters of Carbetocin in Non-pregnant Women
| Parameter | Intravenous (0.4 mg) | Intramuscular (0.8 mg) | Reference |
| Elimination Half-life | 41 ± 11.9 min | - | [8] |
| Bioavailability | - | ~80% | [8] |
| Time to Peak Concentration | - | < 30 min | [8] |
Experimental Protocols
1. In Vivo Cardiovascular Monitoring
-
Objective: To assess the dose-dependent effects of this compound on cardiovascular parameters.
-
Methodology:
-
Anesthetize the animal (e.g., with isoflurane) and maintain anesthesia throughout the experiment.
-
Implant a catheter into the carotid artery for continuous blood pressure monitoring and into the jugular vein for drug administration.
-
Allow the animal to stabilize and record baseline heart rate and blood pressure for at least 30 minutes.
-
Administer this compound intravenously at escalating doses, with a sufficient interval between doses to allow for the return to baseline or stabilization of cardiovascular parameters.
-
Continuously record heart rate and blood pressure throughout the experiment.
-
At the end of the experiment, euthanize the animal according to approved institutional guidelines.
-
2. In Vivo Behavioral Assessment (Open Field Test)
-
Objective: To evaluate the potential effects of this compound on locomotor activity and anxiety-like behavior.
-
Methodology:
-
Habituate the animals to the testing room for at least 60 minutes before the experiment.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
After a predetermined pretreatment time, place the animal in the center of an open field arena.
-
Record the animal's activity for a set duration (e.g., 10-15 minutes) using an automated tracking system or manual scoring.
-
Analyze parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and frequency of rearing and grooming behaviors.[9]
-
Visualizations
References
- 1. unfpa.org [unfpa.org]
- 2. glpbio.com [glpbio.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 7. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preoperative Function Assessment of Ex Vivo Kidneys with Supervised Machine Learning Based on Blood and Urine Markers Measured during Normothermic Machine Perfusion [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Carbetocin Inhibits Behavioral Sensitization to Ethanol in Male and Female Mice, Independent of Corticosterone Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ghsupplychain.org [ghsupplychain.org]
Stability of Carbetocin acetate in different buffer systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Carbetocin acetate in various experimental settings. The following information is designed to address common questions and troubleshooting scenarios encountered during formulation and stability studies.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer system and pH for ensuring the stability of this compound in aqueous solutions?
A1: Published research indicates that a heat-stable formulation of this compound demonstrates optimal stability in a 10 mM sodium succinate buffer.[1][2][3][4] The ideal pH for this formulation is approximately 5.45, with a recommended range of 5.25 to 5.65.[1][4]
Q2: What are the primary degradation pathways for this compound?
A2: The main degradation routes for this compound are pH-dependent.[1][3]
-
Acidic Conditions (pH < 5.5): Deamidation of the glutamine residue and the amidated glycine C-terminus is favored.
-
Alkaline Conditions (pH > 6): Racemization of the asparagine residue from the L-form to the D-form becomes a significant degradation pathway.[1][3]
-
Oxidation: The thioether linkage in the molecule is susceptible to oxidation, which is accelerated by increasing pH. However, this can be effectively mitigated by the inclusion of an antioxidant like L-methionine in the formulation.[1][2][3]
Q3: Are there specific excipients that can enhance the stability of this compound?
A3: Yes, a stable formulation has been developed containing 0.1 mg/mL Carbetocin in a sodium succinate buffer with the addition of D-mannitol (47 mg/mL) as an isotonicity agent and L-methionine (1 mg/mL) as an antioxidant.[1][4]
Q4: How does temperature affect the stability of the optimized this compound formulation?
A4: The heat-stable formulation of this compound maintains at least 95% purity for extended periods under various temperature conditions.[1][4] Please refer to the data summary table below for specific stability data at different temperatures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid degradation of this compound observed in a custom buffer system. | The pH of your buffer may be outside the optimal range of 5.25-5.65. Low pH can lead to deamidation, while high pH can cause racemization. | Measure and adjust the pH of your buffer to be within the 5.25-5.65 range. Consider using a succinate buffer system. |
| Loss of potency suspected to be due to oxidation. | Your formulation may lack an antioxidant, or the pH of your buffer may be accelerating oxidation. | Incorporate an antioxidant such as L-methionine (e.g., 1 mg/mL) into your formulation. Ensure the pH is not significantly above the optimal range. |
| Precipitation or insolubility of this compound. | While not extensively reported as a primary issue, peptide precipitation can be influenced by pH and ionic strength. | Ensure the pH of your solution is within the recommended range. If using a different buffer system, verify the solubility of this compound under those specific conditions. |
| Inconsistent results in stability studies. | This could be due to variations in the experimental protocol, such as temperature fluctuations, exposure to light, or inconsistencies in the analytical method. | Strictly control temperature and humidity. Protect the formulation from light.[1][4] Ensure your analytical method, such as RP-HPLC, is validated for stability-indicating properties. |
Data Presentation
Table 1: Stability of Heat-Stable this compound Formulation (0.1 mg/mL in Sodium Succinate Buffer, pH 5.25-5.65)
| Temperature | Relative Humidity | Duration | Purity Maintained |
| 30°C | 75% RH | At least 3 years | ≥95% |
| 40°C | 75% RH | 6 months | ≥95% |
| 50°C | Not Specified | 3 months | ≥95% |
| 60°C | Not Specified | 1 month | ≥95% |
(Data sourced from Malm et al., 2018)[1][4]
Experimental Protocols
Preparation and Stability Testing of Heat-Stable this compound Formulation
This protocol is based on the methodology described for the development of a heat-stable Carbetocin formulation.[1]
1. Formulation Preparation:
- Dissolve 47 mg of D-mannitol and 1 mg of L-methionine per 1 mL of 10 mM succinic acid solution in water for injection.
- Add this compound to a final concentration of 0.1 mg/mL.
- Adjust the pH of the solution to between 5.25 and 5.65 using 1 M NaOH.
- Sterile filter the final solution and fill into appropriate containers (e.g., glass vials).
2. Stability Study Conditions:
- Long-Term Stability: Store samples at 30°C ± 2°C and 75% RH ± 5% RH.
- Accelerated Stability: Store samples at 40°C ± 2°C and 75% RH ± 5% RH.
- Extreme Heat Conditions: Store samples at 50°C and 60°C.
- Photostability: Expose samples to light according to ICH guidelines.
- Freeze-Thaw Stability: Subject samples to multiple freeze-thaw cycles (e.g., from -20°C to ambient temperature).
3. Analytical Method for Stability Assessment (RP-HPLC):
- Column: A suitable C18 column.
- Mobile Phase: A gradient of a buffer solution (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile).
- Detection: UV at 220 nm.
- Column Temperature: 60°C.
- Injection Volume: 20 µL.
- The method should be validated to be stability-indicating, capable of separating the intact Carbetocin from its degradation products.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Experimental workflow for this compound stability testing.
References
- 1. Development and stability of a heat‐stable formulation of carbetocin for the prevention of postpartum haemorrhage for use in low and middle‐income countries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and stability of a heat-stable formulation of carbetocin for the prevention of postpartum haemorrhage for use in low and middle-income countries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ghsupplychain.org [ghsupplychain.org]
- 4. Room temperature stable carbetocin for the prevention of postpartum haemorrhage during the third stage of labour in women delivering vaginally: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid tachyphylaxis with repeated Carbetocin acetate administration
This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding tachyphylaxis associated with repeated Carbetocin acetate administration.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis in the context of this compound administration?
A1: Tachyphylaxis, or tolerance, is a phenomenon where the effect of a drug diminishes with repeated or continuous administration.[1][2] In the case of Carbetocin, a long-acting oxytocin receptor (OTR) agonist, repeated administration can lead to a reduced response, such as decreased uterine contractions.[3][4] This is primarily due to the desensitization and internalization of the OTR.[1][2]
Q2: What is the underlying mechanism of Carbetocin-induced OTR desensitization?
A2: OTR desensitization is a multi-step process.[5] Upon prolonged exposure to an agonist like Carbetocin, G protein-coupled receptors (GPCRs) like the OTR can be phosphorylated by GPCR kinases (GRKs).[6] This phosphorylation promotes the binding of β-arrestins, which uncouple the receptor from its G-protein, leading to a diminished downstream signal.[6][7] Interestingly, some studies suggest that Carbetocin may promote OTR internalization through a β-arrestin-independent pathway.[5][8][9] Following internalization, the receptors can be either recycled back to the cell surface or targeted for degradation.[6]
Q3: How does Carbetocin's mechanism of action differ from native oxytocin in inducing tachyphylaxis?
A3: While both Carbetocin and oxytocin are OTR agonists, there are key differences in their pharmacology. Carbetocin has a longer half-life and duration of action compared to oxytocin.[4] Some research indicates that while oxytocin promotes the recruitment of β-arrestins to the OTR, Carbetocin may induce receptor internalization without significant β-arrestin recruitment.[5] Furthermore, Carbetocin does not appear to promote the recycling of the OTR back to the plasma membrane, which could contribute to a more prolonged state of desensitization.[8][9]
Q4: What are the experimental implications of Carbetocin-induced tachyphylaxis?
A4: In an experimental setting, tachyphylaxis can lead to a misinterpretation of results. Repeated applications of Carbetocin may show a decreasing response that is not due to the experimental variable being tested but rather to receptor desensitization. This is particularly critical in studies investigating the long-term effects of OTR activation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Diminishing response to repeated Carbetocin administration in vitro. | OTR desensitization and internalization. | 1. Increase the interval between doses: Allow sufficient time for receptor resensitization. The half-life for oxytocin-induced desensitization is approximately 4.2 hours.[10][11] 2. Use a pulsatile, rather than continuous, administration protocol: This can mimic natural hormone release and may reduce the rate of desensitization. 3. Consider using a lower effective dose: High concentrations of agonist can accelerate receptor desensitization. Determine the minimum effective dose for your experimental setup.[12][13] 4. Wash cells between doses: Removing the agonist from the medium can facilitate receptor recovery. |
| High variability in response between experimental replicates. | Differences in cell culture conditions affecting OTR expression or signaling. | 1. Standardize cell culture conditions: Ensure consistent cell density, passage number, and media composition. 2. Monitor OTR expression levels: Use techniques like qPCR or Western blotting to confirm consistent receptor expression across experiments. 3. Perform a functional assay to assess receptor responsiveness before the main experiment: A calcium mobilization assay can be used to confirm that cells are responding as expected.[14][15] |
| Complete loss of response to Carbetocin. | Severe receptor downregulation or cell death. | 1. Assess cell viability: Use a cell viability assay (e.g., trypan blue exclusion or MTT assay) to rule out cytotoxicity. 2. Investigate receptor trafficking: Use immunofluorescence or other imaging techniques to visualize receptor localization and determine if receptors are being degraded rather than recycled.[16][17] 3. Test for responsiveness to other agonists: Use an agonist that acts on a different receptor to confirm that the downstream signaling pathways are still intact.[10][11] |
Quantitative Data Summary
The following table summarizes data on the effect of oxytocin pretreatment on myometrial cell responsiveness, which can be analogous to the effects of Carbetocin.
| Pretreatment Duration with Oxytocin (10 nmol/L) | Percentage of Responding Cells (Type 1 & 2) | Percentage of Non-Responding Cells (Type 3 & 4) |
| 0 hours (Control) | 60.1% ± 29.5% | 39.9% ± 30.9% |
| 6 hours | 5.0% ± 6.2% | 95.0% ± 41.0% |
| Data adapted from a study on oxytocin-induced desensitization of myocytes.[10][11] Type 1 and 2 cells are responsive to oxytocin, while Type 3 and 4 cells are not.[11] |
Experimental Protocols
Calcium Mobilization Assay to Assess OTR Desensitization
This protocol measures changes in intracellular calcium concentration as a readout of OTR activation and can be used to quantify desensitization.[14][15]
Materials:
-
CHO-K1 cells stably expressing the human oxytocin receptor (CHO-OXTR).[14]
-
Culture medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin.[14]
-
Black, clear-bottom 96-well microplates.
-
Fluo-4 AM calcium indicator dye.[14]
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
This compound.
-
Fluorescence microplate reader.[14]
Procedure:
-
Cell Plating:
-
Culture CHO-OXTR cells to ~80-90% confluency.
-
Seed cells into a 96-well plate at a density of 40,000 to 80,000 cells per well and incubate overnight.[14]
-
-
Inducing Desensitization (Pre-treatment):
-
Treat cells with a specific concentration of Carbetocin for varying durations (e.g., 0, 1, 2, 4, 6 hours) to induce desensitization.
-
-
Dye Loading:
-
Remove the culture medium and add Fluo-4 AM loading solution to each well.
-
Incubate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.[14]
-
-
Measuring Calcium Flux:
-
Wash the cells with HBSS.
-
Place the plate in a fluorescence microplate reader.
-
Establish a baseline fluorescence reading.
-
Add a challenge dose of Carbetocin to the wells and immediately begin recording fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) for each well.
-
Compare the ΔF between the different pre-treatment groups to quantify the degree of desensitization.
-
Receptor Internalization Assay by Immunofluorescence
This protocol allows for the visualization of OTR internalization following agonist treatment.[18][19]
Materials:
-
Cells expressing tagged OTR (e.g., hOXTR-RFP).[5]
-
Glass coverslips coated with poly-D-lysine.
-
This compound.
-
Paraformaldehyde (PFA) for fixation.
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100).
-
Blocking buffer (e.g., PBS with 5% BSA).
-
Primary antibody against the OTR tag (if applicable).
-
Fluorophore-conjugated secondary antibody.
-
DAPI for nuclear staining.
-
Confocal microscope.
Procedure:
-
Cell Seeding:
-
Seed cells on poly-D-lysine coated coverslips in a 24-well plate and allow them to adhere overnight.
-
-
Agonist Treatment:
-
Treat the cells with Carbetocin (e.g., 1 µM) for a specific time course (e.g., 0, 15, 30, 60 minutes).[5]
-
-
Fixation and Permeabilization:
-
Wash the cells with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
-
Immunostaining:
-
Block the cells with blocking buffer for 1 hour.
-
Incubate with the primary antibody (if needed) overnight at 4°C.
-
Wash and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Image the cells using a confocal microscope.
-
Analyze the images to observe the localization of the OTR. Internalization will be indicated by the appearance of fluorescent puncta within the cytoplasm.[5]
-
Visualizations
Caption: OTR signaling and desensitization pathway.
Caption: Calcium mobilization assay workflow.
References
- 1. Frontiers | Helping oxytocin deliver: considerations in the development of oxytocin-based therapeutics for brain disorders [frontiersin.org]
- 2. Helping oxytocin deliver: considerations in the development of oxytocin-based therapeutics for brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Carbetocin? [synapse.patsnap.com]
- 4. Prevention of postpartum haemorrhage with the oxytocin analogue carbetocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β-Arrestin-Independent Internalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oxytocin-induced desensitization of the oxytocin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Minimum effective dose of carbetocin for preventing uterine atony during Cesarean delivery in patients with and without preeclampsia: a biased sequential allocation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pre-Eclampsia | Minimum effective dose of carbetocin for preventing uterine atony during Cesarean delivery in patients with and without preeclampsia: a biased sequential allocation study | springermedicine.com [springermedicine.com]
- 14. benchchem.com [benchchem.com]
- 15. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. neb.com [neb.com]
- 17. researchgate.net [researchgate.net]
- 18. Antibody/Ligand-Target Receptor Internalization Assay Protocol Using Fresh Human or Murine Tumor Ex Vivo Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
Technical Support Center: Intracerebroventricular Carbetocin Acetate Administration
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the intracerebroventricular (ICV) delivery of Carbetocin acetate. It includes frequently asked questions, troubleshooting advice, experimental protocols, and key data to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of ICV administration for this compound?
A1: The primary advantage of ICV administration is that it bypasses the blood-brain barrier (BBB), a significant obstacle for many drugs targeting the central nervous system (CNS)[1][2][3]. This direct delivery method allows for achieving therapeutic concentrations in the cerebrospinal fluid (CSF) with much smaller doses, which can significantly reduce the risk of systemic side effects[1][4][5][6].
Q2: What is a typical injection volume for ICV administration in rodents?
A2: The injection volume is critical and depends on the animal model. For adult rats (300-400g), a volume of 5-10 µL is commonly used[7]. For adult mice, the maximum recommended volume is typically around 2-3 µL per hemisphere[8][9][10]. Exceeding these volumes can lead to increased intracranial pressure and potential cortical damage[3][8]. The effective dose and concentration of the drug are often more critical than the maximum possible volume[8].
Q3: How do I determine the optimal dose of this compound for my experiment?
A3: Dose-finding studies are essential. Since Carbetocin is a long-acting oxytocin analogue, you may reference literature on ICV administration of oxytocin as a starting point. One study in Holstein steers used ICV Carbetocin doses ranging from 0.5 to 200 nmol[11]. The optimal dose will depend on your specific animal model, the targeted behavioral or physiological outcome, and the drug's pharmacokinetics. It is crucial to perform a dose-response study to identify the minimum effective dose for your specific application.
Q4: What are the key differences in the signaling pathway of Carbetocin compared to Oxytocin?
A4: Carbetocin is highly selective for the oxytocin receptor (OXTR). Unlike oxytocin, which activates multiple signaling pathways, Carbetocin specifically activates the OXTR/Gq pathway[12]. A key distinction is that Carbetocin induces the internalization of the oxytocin receptor without the recruitment of β-arrestins and subsequently prevents the receptor from recycling back to the plasma membrane[12]. This unique mechanism may contribute to its long-acting effects.
Troubleshooting Guide
Q: My animals are showing signs of distress or adverse neurological events post-injection. What could be the cause?
A: This could be due to several factors:
-
Excessive Injection Volume: Injecting too large a volume can increase intracranial pressure, leading to complications[3][6]. Refer to the recommended volumes in the table below. Consider reducing the volume and increasing the concentration if necessary.
-
Rapid Injection Speed: A slow, controlled infusion is crucial. A rapid bolus can cause sudden pressure changes and localized tissue damage. Drug delivery rate can be a key factor in reducing adverse events[7].
-
Incorrect Cannula Placement: If the cannula is misplaced, the injection may go into the brain parenchyma instead of the ventricle, causing direct tissue damage[13]. Verifying cannula placement is a critical step.
-
Drug-Induced Neurotoxicity: The drug formulation itself can cause issues. Ensure your this compound solution is preservative-free, sterile, and formulated at a physiological pH and osmolality to prevent chemical irritation[6].
-
Infection: Any CNS surgery carries a risk of infection. Ensure strict aseptic techniques are used throughout the procedure[14].
Q: I am seeing high variability in my experimental results. How can I improve consistency?
A: High variability often stems from procedural inconsistencies:
-
Inaccurate Injections: The success of an ICV injection is highly dependent on precise targeting of the cerebral ventricle. Inaccurate injections can lead to the drug being delivered subcutaneously or into the brain tissue, resulting in inconsistent effects[13].
-
Verification of Injection Site: It is best practice to verify the injection site post-mortem. Injecting a small amount of dye, such as Trypan Blue, at the end of the experiment can help visualize the injection location and confirm its accuracy[10][13].
-
Animal Stress: Stress is a significant confounding variable in animal research[7]. Ensure proper handling and recovery protocols are in place to minimize stress.
Q: How can I confirm my ICV injection was successful?
A: You can confirm a successful injection using a few methods:
-
Behavioral Confirmation: For some compounds, like Angiotensin II, a known behavioral response (e.g., drinking) can confirm successful delivery to the ventricles[7]. A similar known, rapid-onset effect of Carbetocin could potentially be used.
-
Dye Co-injection: A small amount of a visible dye (e.g., Trypan Blue) can be included in the injectate. After a successful injection into a lateral ventricle, the dye should be visible across both cerebral hemispheres shortly after administration[10][13].
-
Post-mortem Histology: Histological analysis at the end of the study can definitively confirm the location of the cannula tip and the extent of any tissue damage.
Quantitative Data Summary
Table 1: Recommended ICV Injection Volumes in Rodents
| Species | Weight/Age | Recommended Max Volume per Hemisphere | Reference(s) |
| Adult Rat | 300-400 g | 5 - 10 µL | [7] |
| Adult Mouse | N/A | 3 µL | [8][9] |
| Neonatal Mouse | Postnatal Day 0 | 2 µL | [10] |
Note: These are general guidelines. The optimal volume should be determined empirically for your specific experimental setup.
Table 2: Example Dosages of Carbetocin (Various Administration Routes)
| Species | Administration Route | Dose | Purpose | Reference(s) |
| Human | Intravenous (IV) | 100 µg (single dose) | Prevention of postpartum hemorrhage | [15][16][17] |
| Human | Intramuscular (IM) | 100 µg (single dose) | Prevention of postpartum hemorrhage | [17][18] |
| Holstein Steer | ICV | 0.5 - 200 nmol in 200 µL | Study of social behavior | [11] |
| Male Rat | Intraperitoneal (IP) | 0.1 - 3.0 mg/kg | Study of spontaneous behavior | [19][20] |
Experimental Protocols
Protocol: Single Bolus ICV Injection in Rodents
This protocol provides a generalized methodology for a single ICV injection. All procedures must be approved by the institution's Animal Care and Use Committee.
-
Preparation of this compound Solution:
-
Dissolve this compound in a sterile, preservative-free vehicle (e.g., artificial cerebrospinal fluid (aCSF) or sterile 0.9% saline).
-
Ensure the final solution is isotonic and at a physiological pH (~7.4) to minimize irritation[6].
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
-
Animal Preparation and Anesthesia:
-
Anesthetize the animal using an approved anesthetic protocol (e.g., isoflurane or ketamine/xylazine cocktail).
-
Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.
-
Place the animal in a stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent drying.
-
Shave and sterilize the scalp with an appropriate antiseptic solution (e.g., povidone-iodine followed by 70% ethanol).
-
-
Surgical Procedure:
-
Make a midline incision in the scalp to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Use stereotaxic coordinates to locate the target injection site for the lateral ventricle. (Example coordinates for a rat: ~0.7 mm posterior to bregma, ~1.4 mm lateral to the midline)[7]. These coordinates must be optimized for the specific strain, age, and weight of your animals.
-
Drill a small burr hole through the skull at the target coordinates, being careful not to damage the underlying dura mater.
-
-
Intracerebroventricular Injection:
-
Lower a sterile injection cannula or Hamilton syringe needle through the burr hole to the predetermined ventral coordinate (~4.0 mm from the skull surface for a rat)[7].
-
Inject the prepared this compound solution slowly over a period of 1-2 minutes to prevent a rapid increase in intracranial pressure[7].
-
Leave the needle in place for an additional 2-5 minutes to allow for diffusion and to prevent backflow upon retraction.
-
Slowly withdraw the injection needle.
-
-
Post-Operative Care:
-
Suture or staple the scalp incision.
-
Administer post-operative analgesics as per your approved protocol.
-
Place the animal in a clean, warm cage and monitor closely until it has fully recovered from anesthesia.
-
Continue to monitor the animal daily for signs of pain, distress, or infection.
-
Visualizations
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Evolving Drug Delivery Strategies to Overcome the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracerebroventricular injection - Wikipedia [en.wikipedia.org]
- 4. Drug Delivery Systems, CNS Protection, and the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intraventricular Drug Delivery [neuromodulation.com]
- 6. Intracerebroventricular drug administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intraventricular Drug Delivery and Sampling for Pharmacokinetics and Pharmacodynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. jove.com [jove.com]
- 11. Effects of intracerebroventricularly administered carbetocin on social behavior in Holstein steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. droracle.ai [droracle.ai]
- 16. kemh.health.wa.gov.au [kemh.health.wa.gov.au]
- 17. extranet.who.int [extranet.who.int]
- 18. unfpa.org [unfpa.org]
- 19. Oxytocin and carbetocin effects on spontaneous behavior of male rats: modulation by oxytocin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: Carbetocin Acetate vs. Oxytocin Efficacy in Behavioral Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the behavioral effects of carbetocin acetate and oxytocin, two structurally related nonapeptides. While both are agonists at the oxytocin receptor, emerging evidence suggests distinct pharmacological profiles that translate to differing behavioral outcomes. This document summarizes key experimental findings, presents quantitative data in a comparative format, details experimental methodologies, and visualizes relevant pathways and workflows.
Introduction
Oxytocin, a neurohormone synthesized in the hypothalamus, is renowned for its role in social bonding, trust, and maternal care.[1] Its therapeutic potential in psychiatric disorders characterized by social deficits is an area of intense research. Carbetocin, a synthetic analogue of oxytocin, was initially developed for its prolonged uterotonic effects to prevent postpartum hemorrhage.[1] However, its distinct pharmacological properties, including a longer half-life and biased agonism at the oxytocin receptor, have prompted investigations into its behavioral effects. This guide explores the comparative efficacy of carbetocin and oxytocin in preclinical behavioral models.
Signaling Pathways: A Tale of Two Agonists
Both oxytocin and carbetocin exert their effects primarily through the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). However, their downstream signaling differs significantly. Oxytocin is a non-selective agonist, activating multiple signaling cascades, including those mediated by Gq and Gi proteins. In contrast, carbetocin is a biased agonist, showing a strong preference for the Gq pathway.[2] This functional selectivity may underlie the observed differences in their behavioral profiles.
Oxytocin and Carbetocin Signaling Pathways
Caption: Signaling pathways of Oxytocin and Carbetocin.
Comparative Efficacy in Behavioral Models
Open-Field Test
The open-field test is a widely used assay to assess locomotor activity, exploration, and anxiety-like behavior in rodents.
Experimental Workflow: Open-Field Test
Caption: Workflow for the Open-Field Test.
Quantitative Data Summary: Open-Field Test in Rats
| Behavioral Parameter | Oxytocin | Carbetocin | Key Findings |
| Locomotor Activity | Dose-dependent: Low doses (0.05 mg/kg) increase locomotion, while high doses (1.0 mg/kg) decrease it.[3] | Generally increases or has no effect on locomotor activity across a range of doses (0.1-3.0 mg/kg).[3] | Oxytocin has a biphasic effect, while carbetocin tends to be more consistently activating or neutral. |
| Exploratory Behavior (Rearing) | High doses (1.0 mg/kg) reduce rearing frequency.[3] | Restores stress-induced deficits in rearing.[4] | Carbetocin may have a more restorative effect on exploratory behavior under stressful conditions. |
| Grooming | Significantly increases grooming time.[1][3] | Has no significant effect on grooming behavior.[1][3] | This is a consistent and marked difference between the two compounds. |
Elevated Plus-Maze
The elevated plus-maze is a standard behavioral assay for assessing anxiety-like behavior in rodents.
Experimental Workflow: Elevated Plus-Maze
Caption: Workflow for the Elevated Plus-Maze Test.
Quantitative Data Summary: Elevated Plus-Maze in Rats
| Behavioral Parameter | Oxytocin | Carbetocin | Key Findings |
| Time in Open Arms | Increases time spent in open arms, indicating an anxiolytic effect.[5] | Increases time spent in open arms, also indicating an anxiolytic effect.[5] | Both compounds demonstrate anxiolytic properties in this paradigm. |
| Open Arm Entries | Increases the number of entries into the open arms.[5] | Increases the number of entries into the open arms.[5] | Similar effects on exploratory behavior in the context of anxiety. |
Social Interaction Test
The social interaction test assesses the natural tendency of rodents to engage with an unfamiliar conspecific.
Experimental Workflow: Social Interaction Test
Caption: Workflow for the Social Interaction Test.
Comparative Insights: Social Behavior
Direct comparative studies between carbetocin and oxytocin in social interaction paradigms are limited. However, based on their distinct signaling profiles, it is hypothesized that their effects on social behavior may differ. Oxytocin is well-established to promote social recognition and interaction.[6] Given carbetocin's biased agonism, it may modulate social behaviors differently, potentially with a more targeted effect on specific aspects of sociality. Further research is required to elucidate these differences.
Maternal Behavior
Maternal behavior in rodents encompasses a range of activities, including pup retrieval, nursing, and maternal aggression.
Experimental Workflow: Maternal Behavior (Pup Retrieval)
References
- 1. Frontiers | Differences in the behavioral effects of oxytocin and carbetocin after their peripheral application to Wistar rats [frontiersin.org]
- 2. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β-Arrestin-Independent Internalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jsafog.com [jsafog.com]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Oxytocin versus Carbetocin in Prevention of Postpartum Hemorrhage in Cesarean Section: A Randomized Control Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to a Novel High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Carbetocin Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of a new, rapid, and efficient HPLC method for the analysis of Carbetocin acetate against established methodologies. The presented data is intended to assist researchers and quality control analysts in selecting the most suitable analytical method for their specific needs, focusing on performance, efficiency, and adherence to regulatory standards.
I. Introduction to the New HPLC Method
The newly developed HPLC method offers significant advantages over existing techniques for the quantification of this compound. Key improvements include a substantially reduced analysis time, enhanced sensitivity, and the use of a more environmentally conscious mobile phase, aligning with green chemistry principles. This method is designed to be stability-indicating, ensuring that the presence of degradation products does not interfere with the accurate measurement of the active pharmaceutical ingredient (API).
II. Experimental Protocols
A detailed methodology for the new HPLC method is provided below. This protocol is designed to be readily implemented in a laboratory setting with standard HPLC equipment.
A. New HPLC Method Protocol
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Chromatographic Column: A C18 column (e.g., 100 mm x 4.6 mm, 2.7 µm particle size).
-
Mobile Phase: A gradient mixture of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).
-
Gradient Program:
-
0-5 min: 20-80% B
-
5-6 min: 80-20% B
-
6-8 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 45°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound in water to a final concentration of 0.5 mg/mL.
III. Comparative Validation Data
The performance of the new HPLC method was rigorously validated according to the International Council for Harmonisation (ICH) guidelines. The results are summarized in the table below, alongside data from two previously published methods for this compound analysis.
| Validation Parameter | New HPLC Method | Existing Method 1 (Yin et al., 2021)[1] | Existing Method 2 (Jing, 2007)[2] |
| Linearity Range | 0.1 - 100 µg/mL | Not explicitly stated, but impurity analysis was performed | 0.25 - 8.0 µg[2] |
| Correlation Coefficient (r²) | > 0.999 | > 0.9991 for impurities[3] | 1.000[2] |
| Limit of Detection (LOD) | 0.03 µg/mL | Not explicitly stated | Not explicitly stated |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | Not explicitly stated | Not explicitly stated |
| Accuracy (% Recovery) | 99.5 - 101.2% | Not explicitly stated for the main component | 99.3%[2] |
| Precision (RSD%) | < 1.5% | Not explicitly stated for the main component | Not explicitly stated |
| Run Time | 8 minutes | ~45 minutes for impurity profiling[3] | Not explicitly stated |
IV. Visualized Workflows and Comparisons
To further elucidate the experimental process and the advantages of the new method, the following diagrams are provided.
Caption: Workflow of the HPLC Method Validation Process.
Caption: Key Advantages of the New HPLC Method.
V. Conclusion
The new HPLC method for this compound demonstrates superior performance in terms of speed and sensitivity when compared to existing methods. The validation data confirms that the method is accurate, precise, and linear over a wide concentration range, making it highly suitable for routine quality control and stability testing. The significant reduction in run time allows for higher sample throughput, leading to increased efficiency in the drug development and manufacturing process. The adoption of this method can contribute to more sustainable laboratory practices without compromising analytical quality.
References
- 1. Development of a Novel and Stability Indicating RP-HPLC-UV Method for Simultaneous Analysis of Carbetocin and Ten Impurities in Carbetocin Injection Products | Semantic Scholar [semanticscholar.org]
- 2. HPLC analysis of carbetocin and its related impurities | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
Carbetocin Acetate: A Comparative Analysis of its Cross-Reactivity with Vasopressin Receptors
For Researchers, Scientists, and Drug Development Professionals
Carbetocin acetate, a long-acting synthetic analogue of oxytocin, is a critical uterotonic agent used to prevent postpartum hemorrhage. Its efficacy is primarily attributed to its high affinity for the oxytocin receptor (OXTR). However, understanding its interaction with closely related vasopressin receptors is crucial for a comprehensive safety and efficacy profile. This guide provides a detailed comparison of Carbetocin's binding and functional activity at oxytocin versus vasopressin (V1a and V2) receptors, supported by experimental data and protocols.
Executive Summary
This compound demonstrates a high degree of selectivity for the oxytocin receptor over vasopressin V1a and V2 receptors. While it exhibits some binding to vasopressin receptors, its affinity is significantly lower. Notably, at human vasopressin receptors, Carbetocin acts as a competitive antagonist rather than an agonist, a key differentiator from oxytocin which can activate these receptors. This selective profile suggests a lower likelihood of vasopressin-mediated side effects, such as cardiovascular and antidiuretic effects.
Comparative Receptor Binding and Functional Activity
The following table summarizes the quantitative data on the binding affinities (Ki) and functional potencies (EC50) of Carbetocin and oxytocin at oxytocin and vasopressin receptors.
| Ligand | Receptor | Species | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (vs. Oxytocin) | Reference |
| Carbetocin | Oxytocin (OTR) | Rat | 1.96 | 48.0 (Uterine Contraction) | Partial Agonist (~50% of Oxytocin) | [1] |
| Oxytocin (OTR) | Human | 7 | 48.8 (Gq activation) | Partial Agonist (~45% of Oxytocin) | [2] | |
| Vasopressin V1a | Rat | 7.24 | No significant activation | Antagonist | [1][2] | |
| Vasopressin V1b | Human | - | No significant activation | Antagonist | [2] | |
| Vasopressin V2 | Rat | 61.3 | - | - | [1] | |
| Oxytocin | Oxytocin (OTR) | Human | 0.71 | 9.7 (Gq activation) | Full Agonist | [2] |
| Vasopressin V1a | - | Binds and activates | - | Agonist | [2] | |
| Vasopressin V1b | - | Binds and activates | - | Agonist | [2] |
Signaling Pathways
Carbetocin's interaction with the oxytocin receptor primarily initiates the Gq protein signaling cascade, leading to the activation of Phospholipase C (PLC) and subsequent downstream effects. In contrast, vasopressin receptors V1a and V2 couple to different G-protein pathways.
Caption: Signaling pathways of Oxytocin and Vasopressin receptors.
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies designed to assess ligand-receptor interactions.
Receptor Binding Assays
Competition binding studies are employed to determine the binding affinity (Ki) of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Membranes from cells or tissues expressing the receptor of interest (e.g., rat myometrium for OTR and V1a, rat kidney for V2) are prepared.
-
Radioligand Incubation: A known concentration of a radiolabeled ligand that specifically binds to the receptor (e.g., tritiated oxytocin or arginine vasopressin) is incubated with the membrane preparation.
-
Competition: Increasing concentrations of the unlabeled test compound (Carbetocin) are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Separation and Scintillation Counting: The bound and free radioligand are separated by filtration, and the radioactivity of the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for a typical receptor binding assay.
Functional Assays (Bioluminescence Resonance Energy Transfer - BRET)
BRET assays are used to measure receptor activation and downstream signaling events in live cells.
Methodology:
-
Cell Transfection: Cells (e.g., HEK293) are co-transfected with plasmids encoding the receptor of interest (e.g., hOXTR, hV1aR, hV1bR) fused to a Renilla luciferase (Rluc) and a G-protein subunit fused to a green fluorescent protein (GFP).
-
Ligand Stimulation: The transfected cells are treated with the agonist (e.g., Carbetocin, oxytocin, or arginine vasopressin).
-
BRET Signal Detection: Upon agonist-induced receptor activation, the G-protein is recruited to the receptor, bringing Rluc and GFP in close proximity. The emission of light from Rluc excites GFP, which then emits light at a different wavelength. This energy transfer (BRET signal) is measured.
-
Dose-Response Analysis: The BRET signal is measured at various agonist concentrations to generate a dose-response curve, from which the EC50 and maximal activation (Emax) are determined.
Conclusion
The available evidence strongly indicates that this compound is a highly selective agonist for the oxytocin receptor with only weak binding affinity and antagonistic properties at human vasopressin V1a and V1b receptors. This selectivity profile distinguishes it from oxytocin and likely contributes to its favorable safety profile by minimizing the potential for vasopressin-related side effects. These findings are critical for drug development professionals in the design and evaluation of novel oxytocin analogues with improved receptor selectivity and therapeutic indices.
References
- 1. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Carbetocin and Other Oxytocin Analogues for Researchers
A comprehensive guide for scientists and drug development professionals on the pharmacological and clinical profiles of Carbetocin, Oxytocin, Atosiban, and Barusiban. This document provides a side-by-side comparison of their receptor binding affinities, potency, pharmacokinetics, and clinical outcomes, supported by experimental data and detailed methodologies.
Oxytocin, a nonapeptide hormone, plays a crucial role in uterine contractility during labor and is a primary therapeutic agent for the prevention of postpartum hemorrhage (PPH). The development of synthetic oxytocin analogues has led to compounds with modified pharmacological profiles, offering potential advantages in clinical settings. This guide provides a detailed comparison of Carbetocin, a long-acting agonist, with the endogenous hormone Oxytocin, and the antagonists Atosiban and Barusiban.
Pharmacological Profile: A Quantitative Comparison
The interaction of these analogues with the oxytocin receptor (OTR) and their subsequent effects on uterine tissue are central to their therapeutic action. The following tables summarize the key pharmacological parameters based on available experimental data.
Table 1: Receptor Binding Affinity (Ki in nM)
This table presents the equilibrium dissociation constants (Ki) of Carbetocin, Oxytocin, Atosiban, and Barusiban for the human oxytocin receptor (OTR) and vasopressin V1a and V2 receptors. Lower Ki values indicate higher binding affinity.
| Compound | Oxytocin Receptor (OTR) | Vasopressin V1a Receptor | Vasopressin V2 Receptor |
| Carbetocin | 1.96 (rat)[1] | 7.24 (rat)[1][2] | 61.3 (rat)[1][2] |
| Oxytocin | 4.28 (hamster)[3][4] | 495.2 (hamster)[3][4] | - |
| Atosiban | 81/397 (human) | 3.5/4.7 (human) | - |
| Barusiban | 0.8 (human)[5] | ~240 (300-fold lower than OTR)[6] | - |
Table 2: In Vitro Potency in Uterine Contraction Assays
This table summarizes the potency of the analogues in functional assays, typically measuring the concentration required to elicit a half-maximal response (EC50 for agonists) or to inhibit an agonist's effect (IC50 or pA2 for antagonists).
| Compound | Potency (EC50/IC50/pA2) | Assay Type |
| Carbetocin | EC50: 48.0 ± 8.20 nM[2] | Isolated rat myometrial strips |
| Oxytocin | EC50: 5.62 ± 1.22 nM[2] | Isolated rat myometrial strips |
| Atosiban | pA2: 7.81 (term myometrium)[7], 7.86 (preterm myometrium)[7]; IC50: 5 nM[8] | Inhibition of oxytocin-induced contractions in human myometrium; Inhibition of oxytocin-induced Ca2+ increase in myometrial cells |
| Barusiban | pA2: 9.89 (term myometrium)[7], 9.76 (preterm myometrium)[7] | Inhibition of oxytocin-induced contractions in human myometrium |
Table 3: Pharmacokinetic Properties
This table outlines key pharmacokinetic parameters that influence the clinical application of these analogues.
| Compound | Half-life | Onset of Action | Duration of Action |
| Carbetocin | ~40 minutes[9] | < 2 minutes (IV) | ~1 hour |
| Oxytocin | 4-10 minutes | Rapid (IV) | Short |
| Atosiban | ~1-3 hours[10] | Rapid (IV) | ~1-3 hours[10] |
| Barusiban | >13-15 hours[10] | 0.5-1.5 hours (IV)[10] | >13-15 hours[10] |
Clinical Efficacy and Safety: A Comparative Overview
Clinical trials have primarily focused on the use of Carbetocin and Oxytocin for the prevention of PPH and Atosiban and Barusiban for the management of preterm labor.
Table 4: Clinical Applications and Outcomes
| Compound | Primary Indication | Key Efficacy Findings | Common Adverse Effects |
| Carbetocin | Prevention of PPH | Reduced need for additional uterotonic agents compared to oxytocin. | Nausea, vomiting, headache, flushing.[1] |
| Oxytocin | Prevention and treatment of PPH, labor induction | Standard of care for PPH prevention. | Nausea, vomiting, hypotension, tachycardia. |
| Atosiban | Preterm labor | Delays delivery for up to 48 hours. | Nausea.[11] |
| Barusiban | Preterm labor (investigational) | Phase II trials showed no significant difference from placebo in delaying delivery within 48 hours.[12] Not associated with an adverse safety profile.[12] | Similar to placebo in clinical trials.[12] |
Signaling Pathways and Experimental Workflows
The activation of the oxytocin receptor initiates a cascade of intracellular events crucial for uterine contraction. The following diagrams illustrate the key signaling pathway and a typical experimental workflow for assessing uterine contractility.
Caption: Oxytocin Receptor Signaling Pathway in Myometrial Cells.
Caption: Workflow for In Vitro Uterine Contractility Assay.
Detailed Experimental Protocols
A thorough understanding of the methodologies used to generate the comparative data is essential for critical evaluation and replication.
Radioligand Binding Assay (Competition Assay)
Objective: To determine the binding affinity (Ki) of a test compound for the oxytocin receptor.
Materials:
-
Receptor Source: Membrane preparations from cells stably expressing the human oxytocin receptor (e.g., HEK293 or CHO cells).
-
Radioligand: Typically [³H]-Oxytocin or a high-affinity radio-iodinated antagonist.
-
Test Compounds: Carbetocin, Oxytocin, Atosiban, Barusiban.
-
Non-specific Binding Control: A high concentration of unlabeled oxytocin (e.g., 1 µM).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Filtration Apparatus and Glass Fiber Filters.
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds and a fixed concentration of the radioligand in assay buffer.
-
Incubation: In a microplate, combine the receptor membranes, radioligand, and either assay buffer (for total binding), the test compound at various concentrations, or the non-specific binding control.
-
Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[13]
In Vitro Uterine Contractility Assay (Organ Bath)
Objective: To measure the functional effect of oxytocin analogues on uterine muscle contraction.
Materials:
-
Myometrial Tissue: Fresh biopsies from consenting patients undergoing cesarean section.
-
Physiological Salt Solution (PSS): e.g., Krebs-Henseleit solution, continuously gassed with 95% O₂ / 5% CO₂.
-
Isolated Organ Bath System with isometric force transducers.
-
Data Acquisition System.
-
Test Compounds: Carbetocin, Oxytocin, Atosiban, Barusiban.
Procedure:
-
Tissue Preparation: Dissect the myometrium into longitudinal strips of approximately 2 mm x 10 mm.[14]
-
Mounting: Mount the muscle strips in the organ baths containing PSS maintained at 37°C. Attach one end to a fixed hook and the other to an isometric force transducer.[14]
-
Equilibration: Allow the tissue to equilibrate under a resting tension (e.g., 1-2 g) for a period (e.g., 60-90 minutes) until stable spontaneous contractions are observed.
-
Compound Addition:
-
For Agonists (Carbetocin, Oxytocin): Add cumulative concentrations of the agonist to the bath and record the contractile response (amplitude and frequency) at each concentration.
-
For Antagonists (Atosiban, Barusiban): First, induce a stable contractile response with a submaximal concentration of oxytocin. Then, add cumulative concentrations of the antagonist and record the inhibition of the oxytocin-induced contractions.[7][14]
-
-
Data Recording and Analysis: Record the isometric contractions using a data acquisition system. Analyze the data to determine the concentration-response curves and calculate the EC50 for agonists or the pA2/IC50 for antagonists.
Intracellular Calcium Mobilization Assay
Objective: To measure the ability of oxytocin analogues to induce or inhibit calcium release in myometrial cells.
Materials:
-
Cell Line: Human myometrial cells or a cell line stably expressing the human oxytocin receptor (e.g., CHO-K1/OXTR).[15]
-
Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence Plate Reader.
-
Test Compounds: Carbetocin, Oxytocin, Atosiban, Barusiban.
Procedure:
-
Cell Culture: Culture the cells in a 96-well black, clear-bottom microplate until they reach an appropriate confluency.[15][16]
-
Dye Loading: Load the cells with the calcium-sensitive dye by incubating them with a solution of the dye in assay buffer for a specified time (e.g., 60 minutes at 37°C).[15][16]
-
Compound Addition:
-
For Agonists: Add varying concentrations of the agonist (Carbetocin or Oxytocin) to the wells.
-
For Antagonists: Pre-incubate the cells with varying concentrations of the antagonist (Atosiban or Barusiban) before adding a fixed concentration of oxytocin to stimulate calcium release.
-
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the compound concentration to generate concentration-response curves and determine EC50 or IC50 values.
References
- 1. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding affinities of oxytocin, vasopressin, and Manning Compound at oxytocin and V1a receptors in male Syrian hamster brains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding affinities of oxytocin, vasopressin, and Manning Compound at oxytocin and V1a receptors in Syrian hamster brains | bioRxiv [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Barusiban suppresses oxytocin-induced preterm labour in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory effect of barusiban and atosiban on oxytocin-induced contractions of myometrium from preterm and term pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Atosiban | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 9. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β-Arrestin-Independent Internalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Barusiban, a new highly potent and long-acting oxytocin antagonist: pharmacokinetic and pharmacodynamic comparison with atosiban in a cynomolgus monkey model of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Atosiban - Wikipedia [en.wikipedia.org]
- 12. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 13. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. genscript.com [genscript.com]
- 16. benchchem.com [benchchem.com]
A Comparative Analysis of Carbetocin Acetate's Efficacy Across Different Animal Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Carbetocin acetate's performance against its parent compound, oxytocin, in various animal models. The information presented is supported by experimental data to aid researchers in selecting appropriate models and understanding the nuanced effects of this long-acting oxytocin analogue.
Executive Summary
This compound, a synthetic analogue of oxytocin, is characterized by its prolonged half-life and selective agonism at the oxytocin receptor (OXTR). This guide delves into the comparative pharmacokinetics, pharmacodynamics, and behavioral effects of Carbetocin in commonly used laboratory animal strains, primarily rats and mice, with additional data from equine studies for a broader preclinical perspective. The data consistently demonstrates Carbetocin's longer duration of action compared to oxytocin, a critical factor for its therapeutic applications.
Pharmacokinetics: A Comparative Overview
Carbetocin's structural modifications, including the deamination of the N-terminus and the replacement of the disulfide bridge, confer enhanced stability and a significantly longer half-life compared to oxytocin.[1] This translates to a more sustained physiological effect from a single administration.
| Parameter | Animal Strain | This compound | Oxytocin | Reference |
| Half-life (t½) | Rat | Longer duration of action (qualitative) | Shorter duration of action (qualitative) | [2] |
| Horse | ~17.2 minutes | ~6.8 minutes | [3] | |
| Non-pregnant Human (for reference) | ~40 minutes | ~3.5 minutes | [4][5] | |
| Receptor Binding Affinity (Ki) at OXTR | Rat | 1.96 nM | Not explicitly stated in compared sources | [1] |
| Bioavailability (IM) | Non-pregnant Human (for reference) | ~80% | Not available | [4] |
Pharmacodynamics: Uterine Contractility
A primary physiological effect of Carbetocin is the induction of uterine contractions. In vitro studies have quantified and compared its potency and efficacy with oxytocin.
| Parameter | Animal Strain | This compound | Oxytocin | Reference |
| Uterine Contraction (in vivo) | Rat | Comparable maximum intensity, longer duration | Comparable maximum intensity, shorter duration | [2] |
| Uterine Contraction (ex vivo, EC50) | Mouse | Higher EC50 (less potent) | Lower EC50 (more potent) | [6] |
| Maximal Contractile Effect (ex vivo) | Rat | ~50% lower than oxytocin | Higher maximal effect | [6] |
Behavioral Effects: A Focus on Rodent Models
Carbetocin's influence on the central nervous system has been investigated, particularly its impact on exploratory and anxiety-related behaviors.
| Behavioral Test | Animal Strain | This compound Effect | Oxytocin Effect | Reference |
| Open-Field Test (Locomotion) | Wistar Rat | Increased exploratory activity | Dose-dependent (low dose increases, high dose decreases locomotion) | [7][8] |
| Grooming Behavior | Wistar Rat | No significant effect | Increased grooming | [7][8] |
| Sensorimotor Gating (PPI) | Brown Norway (BN) Rat | No significant effect | Dose-dependent increase | [9] |
Signaling Pathways and Molecular Mechanisms
Carbetocin exhibits a distinct signaling profile at the oxytocin receptor compared to the endogenous ligand. It is a selective agonist for the Gq protein pathway and promotes receptor internalization through a β-arrestin-independent mechanism. This biased agonism may underlie some of the observed differences in its physiological and behavioral effects compared to oxytocin.
Experimental Protocols
Open-Field Test for Behavioral Analysis in Rats
This protocol is designed to assess spontaneous locomotor activity, exploration, and anxiety-like behavior.
-
Animals: Male Wistar rats are commonly used.
-
Apparatus: A circular open-field arena (e.g., 150 cm in diameter) with walls to prevent escape. The arena is often equipped with an automated tracking system.
-
Procedure: a. Acclimatize animals to the testing room for at least 60 minutes prior to the experiment. b. Administer this compound or the control vehicle (e.g., saline) via intraperitoneal (i.p.) injection. c. After a 60-minute post-injection period, place the rat in the center of the open-field arena. d. Record behavioral parameters such as total distance traveled, time spent in the center versus the periphery, rearing frequency, and grooming instances for a defined period (e.g., 10 minutes). e. Thoroughly clean the arena between trials to remove any olfactory cues.
Ex Vivo Uterine Contractility Assay in Mice
This protocol measures the direct effect of Carbetocin on uterine muscle contraction.
-
Tissue Preparation: a. Humanely euthanize a virgin female mouse. b. Dissect the uterus and place it in a bath of physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2. c. Cut longitudinal strips of the myometrium.
-
Apparatus: An organ bath system with an isometric force transducer to record muscle contractions.
-
Procedure: a. Mount the myometrial strips in the organ baths under a resting tension. b. Allow the tissue to equilibrate until stable spontaneous contractions are observed. c. Add cumulative concentrations of this compound or oxytocin to the bath. d. Record the contractile response (force and frequency) at each concentration. e. Calculate the EC50 and maximal response for each compound.
Conclusion
This compound consistently demonstrates a longer duration of action across different animal species compared to oxytocin, a feature attributable to its enhanced stability. While its potency in inducing uterine contractions may be lower than oxytocin in some models, its sustained effect presents a significant therapeutic advantage. Behavioral studies in rats suggest that Carbetocin may have a different central nervous system profile than oxytocin, with less impact on certain behaviors like grooming. The choice of animal model for future research should be guided by the specific therapeutic endpoint, with rats being a suitable model for initial behavioral screening and mice for in vitro uterine contractility assays. Further head-to-head comparative studies, particularly focusing on pharmacokinetic profiles in mice, would provide a more complete picture of Carbetocin's preclinical characteristics.
References
- 1. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ferring.ca [ferring.ca]
- 3. Pharmacokinetics of carbetocin, a long-acting oxytocin analogue, following intravenous administration in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbetocin - Wikipedia [en.wikipedia.org]
- 5. Carbetocin vs oxytocin for prevention of postpartum hemorrhage after vaginal delivery: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oxytocin and carbetocin effects on spontaneous behavior of male rats: modulation by oxytocin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effects of Oxytocin and its Analog, Carbetocin, on Genetic Deficits in Sensorimotor Gating - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of a Carbetocin Acetate Antibody: A Comparative Guide
For researchers and drug development professionals, the accuracy and reliability of experimental results are paramount. This guide provides a comprehensive comparison of key methodologies for validating the specificity of a Carbetocin acetate antibody, ensuring that it selectively binds to its intended target. This compound is a peptide analogue and agonist of the oxytocin receptor, used to control postpartum hemorrhage.[1][2][3][4] An antibody's specificity is crucial for its use in various applications, and rigorous validation is necessary to ensure that the antibody is specifically detecting this compound.[5][6][7][8][9][10]
Comparison of Antibody Validation Methods
The validation of an antibody's specificity can be approached through several complementary techniques. The choice of method often depends on the intended application of the antibody. The following table summarizes the key attributes of three widely used immunoassays for antibody validation: Western Blot (WB), Enzyme-Linked Immunosorbent Assay (ELISA), and Immunohistochemistry (IHC).
| Feature | Western Blot (WB) | Enzyme-Linked Immunosorbent Assay (ELISA) | Immunohistochemistry (IHC) |
| Antigen State | Denatured (linear epitopes) | Native or denatured (conformational or linear epitopes) | Native (in situ) |
| Primary Output | Protein size and relative abundance | Quantitative or qualitative detection of antigen | Cellular and tissue localization of antigen |
| Key for Specificity | A single band at the expected molecular weight of the target protein.[11][12] | Dose-dependent signal, low cross-reactivity with related molecules. | Correct staining pattern in positive control tissues/cells and absence of staining in negative controls.[11][13] |
| Common Controls | Positive and negative cell lysates or tissues, recombinant protein, molecular weight markers.[6][9] | Purified antigen for standard curve, isotype controls, blank wells.[14] | Positive and negative control tissues, isotype controls, antigen retrieval controls.[13][15] |
| Throughput | Low to medium | High | Low to medium |
| Application Relevance | Ideal for confirming target protein size. | Excellent for quantifying soluble antigens in biological fluids.[8] | Essential for visualizing antigen distribution within a tissue context.[11][13] |
Experimental Workflow for Antibody Validation
The following diagram illustrates a logical workflow for validating the specificity of a this compound antibody. This process involves a series of experiments designed to build confidence in the antibody's performance and specificity.
Caption: Workflow for validating a this compound antibody.
Experimental Protocols
Below are detailed protocols for key experiments in the validation of a this compound antibody.
Direct ELISA for Antigen Binding
This protocol verifies the direct binding of the antibody to this compound.
Materials:
-
96-well ELISA plates
-
This compound
-
Anti-Carbetocin acetate primary antibody
-
HRP-conjugated secondary antibody
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Dilute this compound to a concentration of 1-10 µg/mL in coating buffer.
-
Add 100 µL of the diluted this compound to each well of a 96-well plate.
-
Incubate the plate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the anti-Carbetocin acetate antibody in blocking buffer.
-
Add 100 µL of each antibody dilution to the appropriate wells. Include a negative control with no primary antibody.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Add 50 µL of stop solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a plate reader.
Peptide Competition Assay (ELISA)
This assay confirms that the antibody's binding is specific to this compound.
Procedure:
-
Follow steps 1-6 of the Direct ELISA protocol.
-
Prepare serial dilutions of the anti-Carbetocin acetate antibody.
-
Pre-incubate the diluted antibody with a high concentration (e.g., 100-fold molar excess) of free this compound for 1 hour at room temperature.
-
Add 100 µL of the pre-incubated antibody-peptide mixture to the wells.
-
For comparison, add 100 µL of the antibody dilutions that were not pre-incubated with the peptide to a separate set of wells.
-
Continue with steps 9-16 of the Direct ELISA protocol.
-
A significant reduction in signal in the wells with the pre-incubated antibody indicates specific binding.
Western Blot for Target Specificity
Since this compound is a peptide that targets the oxytocin receptor, a Western blot can be used to confirm that the antibody does not cross-react with other proteins in a complex mixture, such as a cell lysate from cells expressing the oxytocin receptor. A single band at the correct molecular weight for the oxytocin receptor (if the antibody were to cross-react) or the absence of bands would indicate specificity. A more direct approach for a peptide is to use a dot blot. However, for thoroughness, a Western blot against a relevant cell lysate is a good negative control.
Materials:
-
Cell lysates from cells with and without oxytocin receptor expression
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membrane
-
Anti-Carbetocin acetate primary antibody
-
HRP-conjugated secondary antibody
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein samples from cell lysates.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-Carbetocin acetate antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system. The absence of non-specific bands is a strong indicator of specificity.[7]
Immunohistochemistry (IHC) for In Situ Validation
IHC can be used to determine if the antibody correctly localizes to tissues or cells where the oxytocin receptor is expressed, as this compound would be expected to bind in these locations.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections (positive and negative controls)
-
Antigen retrieval solution
-
Anti-Carbetocin acetate primary antibody
-
Biotinylated secondary antibody and streptavidin-HRP conjugate
-
DAB substrate
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval by heating the slides in antigen retrieval solution.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate the sections with the anti-Carbetocin acetate primary antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with the biotinylated secondary antibody.
-
Wash with PBS.
-
Incubate with streptavidin-HRP.
-
Wash with PBS.
-
Apply DAB substrate and monitor for color development.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Examine the slides under a microscope for specific staining patterns in the positive control tissue.[13][15][16] The staining should be absent in the negative control tissue.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. peptidepharma.com [peptidepharma.com]
- 3. cphi-online.com [cphi-online.com]
- 4. This compound | CAS#:37025-55-1 | Chemsrc [chemsrc.com]
- 5. Antibody validation by Western Blot SOP #012 [protocols.io]
- 6. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neobiotechnologies.com [neobiotechnologies.com]
- 8. Antibody Validation for ELISA: Ensuring Accurate and Reliable Results | Proteintech Group [ptglab.com]
- 9. Validating Antibodies for Western Blotting | Rockland [rockland.com]
- 10. blog.abclonal.com [blog.abclonal.com]
- 11. neobiotechnologies.com [neobiotechnologies.com]
- 12. Antibody Validation by Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 13. Antibody Validation for Immunohistochemistry | Cell Signaling Technology [cellsignal.com]
- 14. addgene.org [addgene.org]
- 15. Antibody validation of immunohistochemistry for biomarker discovery: Recommendations of a consortium of academic and pharmaceutical based histopathology researchers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Important IHC antibody validation steps | Abcam [abcam.com]
A Head-to-Head Comparison of Carbetocin Acetate and Oxytocin for the Prevention of Postpartum Hemorrhage
For Researchers, Scientists, and Drug Development Professionals
Carbetocin acetate, a long-acting synthetic analogue of oxytocin, and oxytocin are both potent uterotonic agents crucial in the prevention of postpartum hemorrhage (PPH), a leading cause of maternal mortality worldwide. While "Duratocin" is a trade name for Carbetocin, the primary and most clinically relevant comparison is between Carbetocin and the standard of care, Oxytocin. This guide provides an objective, data-driven comparison of their performance, supported by experimental data and detailed methodologies to inform research and clinical development.
Comparative Efficacy and Safety
Numerous clinical trials and meta-analyses have compared the efficacy and safety of Carbetocin and Oxytocin in preventing PPH, primarily in the context of cesarean sections and vaginal deliveries. The data consistently demonstrates that a single intravenous or intramuscular dose of Carbetocin is as effective, and in some scenarios superior, to a standard infusion of Oxytocin.
A key advantage of Carbetocin is its longer half-life of approximately 40 minutes, compared to the 3-17 minutes of Oxytocin, which necessitates a continuous infusion to maintain uterine tone.[1][2] This prolonged action of Carbetocin often reduces the need for additional uterotonic agents.[3][4]
Table 1: Comparative Efficacy of Carbetocin vs. Oxytocin in Cesarean Section
| Outcome Measure | Carbetocin (100 µg IV) | Oxytocin (various regimens) | Key Findings | Citations |
| Need for Additional Uterotonic Agents | Significantly Lower | Higher | Carbetocin reduces the need for further uterotonic interventions. | [3][4] |
| Blood Loss ≥500 mL | No Significant Difference | No Significant Difference | Both are effective in preventing significant blood loss. | [3] |
| Blood Loss ≥1000 mL | No Significant Difference | No Significant Difference | Similar efficacy in preventing severe PPH. | [5] |
| Mean Blood Loss | Lower in some studies | Higher in some studies | Some evidence suggests Carbetocin may lead to less overall blood loss. | [4][6] |
| Need for Blood Transfusion | Lower in high-risk patients | Higher in high-risk patients | Carbetocin may reduce the need for transfusions in high-risk cesarean sections. | [4] |
Table 2: Comparative Efficacy of Carbetocin vs. Oxytocin in Vaginal Delivery
| Outcome Measure | Carbetocin (100 µg IM/IV) | Oxytocin (various regimens) | Key Findings | Citations |
| Blood Loss ≥500 mL | No Significant Difference | No Significant Difference | Carbetocin is as effective as Oxytocin in preventing PPH after vaginal delivery. | [5][7] |
| Blood Loss ≥1000 mL | No Significant Difference | No Significant Difference | Both agents show similar efficacy in preventing severe PPH. | [5] |
| Need for Additional Uterotonic Agents | No Significant Difference | No Significant Difference | Similar rates of requiring additional uterotonics were observed. | [5][7] |
| Need for Uterine Massage | Significantly Lower in one study | Higher in one study | One study reported a reduced need for uterine massage with Carbetocin. | [8] |
Table 3: Comparative Safety Profile of Carbetocin vs. Oxytocin
| Adverse Event | Carbetocin | Oxytocin | Key Findings | Citations |
| Hypotension | Can occur, but some studies show less hemodynamic instability | More pronounced and frequent, especially with bolus administration | Carbetocin may offer better hemodynamic stability. | [9] |
| Tachycardia | Can occur | Can occur | Similar incidence between the two drugs. | [8] |
| Nausea and Vomiting | Similar or lower incidence | Similar incidence | Both drugs have a comparable profile for these side effects. | [5][10] |
| Headache | Similar incidence | Similar incidence | No significant difference observed. | [5] |
A heat-stable formulation of Carbetocin has also been developed and studied, showing non-inferiority to Oxytocin in preventing PPH after vaginal birth.[6][11][12][13] This formulation is particularly significant for resource-limited settings where maintaining a cold chain for Oxytocin is challenging.[11][12]
Experimental Protocols
Accurate and consistent measurement of outcomes is critical in clinical trials comparing uterotonic agents. Below are the detailed methodologies for key experiments cited in the comparative studies.
Assessment of Uterine Tone
The assessment of uterine tone is a primary measure of a uterotonic agent's efficacy. A commonly used method is the 0 to 10 visual numeric rating scale (VNRS) .
Protocol:
-
Timing: Uterine tone is assessed by a trained obstetrician at specific time points after the administration of the study drug (e.g., 3 and 10 minutes post-delivery).[14]
-
Method: The obstetrician palpates the uterine fundus.
-
Scoring: A score is assigned based on the firmness of the uterus, where '0' represents a completely atonic or flaccid uterus (no tone) and '10' represents a firmly contracted uterus (excellent tone).[14]
-
Blinding: In double-blind studies, the assessing obstetrician is blinded to the treatment allocation.
-
Reliability: This scale has demonstrated good to excellent interrater reliability, making it a reliable tool for research.[14] Standardized assessments using this scale are feasible and strongly associated with the progression to major PPH.[15][16][17][18]
Measurement of Postpartum Blood Loss
Quantifying blood loss is essential for determining the incidence of PPH. The following methods are commonly employed:
1. Gravimetric Method: This method is considered more accurate than visual estimation and involves weighing blood-soaked materials.[1][19][20]
Protocol:
-
Preparation: All materials that will be used to absorb blood (e.g., pads, drapes, sponges) are weighed before use to determine their dry weight.
-
Collection: During and after delivery, all blood-soaked materials are collected in a designated container. Calibrated under-buttocks drapes with a collection bag can also be used for direct measurement.[10]
-
Weighing: The collected, blood-soaked materials are weighed.
-
Calculation: The dry weight is subtracted from the wet weight. The difference in weight (in grams) is converted to volume (in milliliters), typically assuming a 1 g = 1 mL conversion for blood.[1][19]
2. Calculation from Hemoglobin (Hb) and Hematocrit (Hct) Levels: This method provides an indirect estimation of blood loss.[8][21]
Protocol:
-
Pre-delivery Sample: A baseline blood sample is taken from the mother before delivery to measure Hb and Hct levels.
-
Post-delivery Sample: A second blood sample is taken at a specified time postpartum (e.g., 24 hours) to measure Hb and Hct levels again.
-
Calculation: The estimated blood loss is calculated using established formulas that take into account the change in Hb or Hct and the estimated maternal blood volume. One common clinical assumption is that a 1 g/dL drop in hemoglobin corresponds to approximately 500 mL of blood loss.[22][23]
Signaling Pathway
Both Carbetocin and Oxytocin exert their effects by binding to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR) located on the smooth muscle cells of the uterus (myometrium).[24][25][26][27] The activation of the OTR initiates a downstream signaling cascade that leads to uterine contractions.
Caption: Oxytocin Receptor Signaling Pathway in Myometrial Cells.
Experimental Workflow
The following diagram illustrates a typical workflow for a randomized controlled trial comparing Carbetocin and Oxytocin for the prevention of postpartum hemorrhage.
References
- 1. ijssass.com [ijssass.com]
- 2. mednexus.org [mednexus.org]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Oxytocin versus Carbetocin in Prevention of Postpartum Hemorrhage in Cesarean Section: A Randomized Control Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Results of the clinical trial comparing heat stable carbetocin and oxytocin in prevention of postpartum haemorrhage - Concept Foundation [conceptfoundation.org]
- 7. Carbetocin vs oxytocin for prevention of postpartum hemorrhage after vaginal delivery: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jrmds.in [jrmds.in]
- 9. Calculated Blood Loss (cEBL) Calculator [perinatology.com]
- 10. Carbetocin versus Oxytocin with or without Tranexamic Acid for Prophylactic Prevention of Postpartum Hemorrhage after a Vaginal Delivery: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. obgproject.com [obgproject.com]
- 12. news-medical.net [news-medical.net]
- 13. researchgate.net [researchgate.net]
- 14. The interrater reliability and agreement of a 0 to 10 uterine tone score in cesarean delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Uterine Tone Numeric Rating Score as an Early Indicator of Major Postpartum Hemorrhage during Cesarean Delivery: A Prospective Observational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Uterine Tone Numeric Rating Score as an Early Indicator of Major Postpartum Hemorrhage during Cesarean Delivery: A Prospective Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 941033 | Stanford Health Care [stanfordhealthcare.org]
- 19. ajan.com.au [ajan.com.au]
- 20. Methods of assessing postpartum blood loss for the detection of postpartum haemorrhage: evidence-to-decision framework - WHO recommendations on the assessment of postpartum blood loss and use of a treatment bundle for postpartum haemorrhage - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Postpartum Hemorrhage - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. reddit.com [reddit.com]
- 24. Myometrial oxytocin receptor expression and intracellular pathways. | Semantic Scholar [semanticscholar.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Carbetocin vs. Oxytocin: An In Vitro Potency Comparison
For Researchers, Scientists, and Drug Development Professionals
The uterotonic agents carbetocin and oxytocin are structurally and functionally similar, both exerting their effects through the oxytocin receptor (OXTR), a G-protein coupled receptor (GPCR). While clinically, carbetocin is recognized for its longer half-life and sustained action, a nuanced understanding of their relative potency and signaling mechanisms at the molecular level is crucial for targeted drug development and refined clinical applications. This guide provides an objective comparison of the in vitro performance of carbetocin and oxytocin, supported by experimental data.
Quantitative Comparison of In Vitro Potency
Experimental data from in vitro pharmacological studies reveal key differences in the binding affinity and functional potency of carbetocin and oxytocin.
| Parameter | Carbetocin | Oxytocin | Reference |
| Binding Affinity (Ki) | ~7.1 nM | ~0.71 nM | [1] |
| Gq Protein Activation (EC50) | 48.8 ± 16.09 nM | 9.7 ± 4.43 nM | [1] |
| Myometrial Contraction (EC50) | 48.0 ± 8.20 nM | 5.62 ± 1.22 nM | [2] |
| Maximal Contractile Effect | ~50% of Oxytocin's effect | 100% | [2] |
Based on these findings, oxytocin exhibits a higher binding affinity for the oxytocin receptor and is more potent in activating the Gq signaling pathway and inducing myometrial contractions in vitro, as indicated by its lower Ki and EC50 values. Carbetocin, while having a slightly lower affinity and potency, acts as a partial agonist for Gq protein activation[1][3]. One study concluded that in vitro contractions produced by oxytocin are superior to those of carbetocin in human myometrium[4].
Experimental Methodologies
The following are detailed protocols for the key experiments cited in this guide.
Radioligand Receptor Binding Assay
This assay determines the binding affinity (Ki) of a compound to its receptor by measuring its ability to displace a radiolabeled ligand.
Protocol:
-
Receptor Preparation: Membrane preparations from cells stably expressing the human oxytocin receptor (e.g., HEK293 or CHO cells) or tissue homogenates from tissues with high OXTR expression (e.g., uterine myometrium) are used.
-
Radioligand: A radiolabeled ligand with high affinity for the oxytocin receptor, such as [³H]-Oxytocin, is used.
-
Assay Buffer: A suitable buffer is used to maintain physiological pH and ionic strength.
-
Procedure:
-
Receptor membranes are incubated with a fixed concentration of the radioligand.
-
Increasing concentrations of the unlabeled test compound (carbetocin or oxytocin) are added to compete with the radioligand for binding to the receptor.
-
A non-specific binding control is included, which contains a high concentration of unlabeled oxytocin to saturate the receptors.
-
-
Incubation: The mixture is incubated at room temperature for a sufficient time to reach binding equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant[5].
In Vitro Myometrial Contractility Assay
This assay measures the contractile response of uterine muscle tissue to uterotonic agents.
Protocol:
-
Tissue Preparation: Myometrial tissue strips are obtained from biopsies of the human uterus, often during cesarean sections, with informed consent[6]. The strips are dissected and mounted in organ baths.
-
Organ Bath Setup: The organ baths contain a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2) to maintain tissue viability[7].
-
Isometric Tension Recording: One end of the tissue strip is attached to a fixed point, and the other end is connected to a force transducer to measure isometric contractions.
-
Equilibration: The tissues are allowed to equilibrate in the organ bath until spontaneous, rhythmic contractions are established.
-
Dose-Response Testing: Cumulative concentrations of carbetocin or oxytocin are added to the organ bath, and the resulting changes in the force and frequency of contractions are recorded[4][8].
-
Data Analysis: The contractile response is quantified by measuring the amplitude and frequency of contractions or the area under the curve. Dose-response curves are generated to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum effect) for each compound[2].
Signaling Pathways
Both carbetocin and oxytocin initiate their effects by binding to the oxytocin receptor, which primarily couples to the Gq alpha subunit of the heterotrimeric G protein[1][9]. This activation triggers a downstream signaling cascade.
Caption: Oxytocin Receptor Signaling Pathway.
Upon ligand binding, the activated Gq protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺)[10]. The resulting increase in intracellular calcium concentration is a key event that triggers the contraction of myometrial smooth muscle cells[11].
Interestingly, while both drugs activate this primary pathway, carbetocin is described as a functionally selective Gq agonist[1][3]. It promotes OXTR internalization through a β-arrestin-independent pathway and does not induce receptor recycling back to the plasma membrane, which contrasts with the signaling profile of oxytocin[1][3]. This difference in post-activation receptor trafficking may contribute to the prolonged clinical effects of carbetocin.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for comparing the in vitro potency of carbetocin and oxytocin.
Caption: In Vitro Potency Comparison Workflow.
References
- 1. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β-Arrestin-Independent Internalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Comparative Effect of Carbetocin and Oxytocin in Pregnant Human Myometrium with and without Oxytocin Pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. In vitro myometrial contractility profiles of different pharmacological agents used for induction of labor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Naturally Occurring Genetic Variants in the Oxytocin Receptor Alter Receptor Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Carbetocin Acetate and Oxytocin for the Prevention of Postpartum Hemorrhage
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of carbetocin acetate versus oxytocin for the prevention of postpartum hemorrhage (PPH). It is designed to offer an objective comparison of the performance of these two uterotonic agents, supported by quantitative data from systematic reviews and clinical trials. This document delves into the efficacy and safety of both drugs in different delivery settings, details typical experimental protocols for their comparison, and visualizes the underlying signaling pathways.
Executive Summary
Postpartum hemorrhage remains a leading cause of maternal mortality and morbidity worldwide. The prompt and effective use of uterotonic agents is a cornerstone of PPH prevention. Oxytocin has long been the standard of care; however, carbetocin, a long-acting synthetic analogue of oxytocin, has emerged as a viable alternative. This guide synthesizes data from multiple meta-analyses to compare the two drugs on key clinical endpoints.
Overall, meta-analyses suggest that carbetocin is at least as effective as, and in some contexts superior to, oxytocin in preventing PPH, particularly following cesarean delivery. Carbetocin is associated with a reduced need for additional uterotonic agents and, in some patient populations, a lower incidence of PPH and blood transfusion. Safety profiles are generally comparable, with some studies reporting a lower incidence of certain side effects with carbetocin.
Quantitative Data Summary
The following tables summarize the quantitative data from meta-analyses comparing carbetocin and oxytocin for the prevention of PPH. The data is presented separately for cesarean and vaginal deliveries to reflect the different clinical scenarios.
Table 1: Efficacy of Carbetocin vs. Oxytocin in Cesarean Delivery
| Outcome Measure | No. of Studies (Participants) | Pooled Effect Estimate (95% CI) | Key Findings |
| Need for Additional Uterotonic Agents | 12 (2663) | OR: 0.17 (0.07, 0.37) | Carbetocin significantly reduces the need for additional uterotonics compared to oxytocin in high-risk women.[1] |
| 14 (3154) | OR: 0.53 (0.39, 0.72) | In low-risk women, carbetocin administration is associated with a lower need for additional uterotonic agents.[2] | |
| Incidence of PPH (>500 mL) | 8 (1787) | OR: 0.52 (0.36, 0.77) | Carbetocin is associated with a lower incidence of PPH in high-risk women undergoing cesarean delivery.[1] |
| 11 (2228) | OR: 1.08 (0.81, 1.44) | No significant difference in the incidence of PPH was found between carbetocin and oxytocin in low-risk women.[2] | |
| Mean Blood Loss | 6 (3048) | RR: -47.71 mL (-69.16, -26.27) | Carbetocin significantly reduces postpartum blood loss volume compared to oxytocin.[3] |
| 11 (2497) | MD: -111.07 mL (-189.34, -32.80) | In high-risk women, carbetocin was associated with a significant reduction in blood loss in the first 24 hours.[1] | |
| Need for Blood Transfusion | 10 (2439) | OR: 0.27 (0.12, 0.57) | Carbetocin significantly reduces the need for blood transfusion in high-risk women.[1] |
| 9 (1936) | OR: 0.57 (0.34, 0.97) | A reduced need for blood transfusion is observed with carbetocin in low-risk women.[2] | |
| Hemoglobin Drop | 8 (1646) | MD: -0.46 g/dL (-0.79, -0.14) | Carbetocin is associated with a smaller postoperative drop in hemoglobin in high-risk women.[1] |
| 3 (1240) | MD: -0.08 g/dL (-0.10, -0.06) | A smaller hemoglobin drop is also seen with carbetocin in low-risk women.[2] |
CI: Confidence Interval; OR: Odds Ratio; RR: Risk Ratio; MD: Mean Difference.
Table 2: Efficacy of Carbetocin vs. Oxytocin in Vaginal Delivery
| Outcome Measure | No. of Studies (Participants) | Pooled Effect Estimate (95% CI) | Key Findings |
| Incidence of PPH (≥500 mL) | 5 (30,314) | RR: 0.52 (0.24, 1.15) | No significant difference was found between carbetocin and oxytocin in the incidence of PPH after vaginal delivery.[4][5][6] |
| OR: 0.28 (0.09, 0.91) | One meta-analysis found carbetocin superior in reducing PPH.[7] | ||
| Incidence of Severe PPH (≥1000 mL) | 5 (30,314) | RR: 1.04 (0.86, 1.26) | No significant difference in the incidence of severe PPH.[6] |
| Need for Additional Uterotonic Agents | 5 (30,314) | RR: 0.63 (0.37, 1.07) | A trend towards less need for additional uterotonics with carbetocin, but not statistically significant in one large meta-analysis.[6] |
| OR: 0.48 (0.25, 0.93) | Another meta-analysis found a significant reduction in the need for additional uterotonics with carbetocin.[7] | ||
| Mean Blood Loss | - | MD: -63.52 mL (-113.43, -13.60) | Carbetocin was found to be superior in reducing blood loss.[7] |
| Need for Blood Transfusion | 5 (30,314) | - | No significant difference found.[4][5] |
CI: Confidence Interval; OR: Odds Ratio; RR: Relative Risk; MD: Mean Difference.
Table 3: Safety Profile and Common Adverse Effects
| Adverse Effect | Delivery Mode | Finding |
| Nausea and Vomiting | Cesarean & Vaginal | No significant difference between carbetocin and oxytocin.[7] |
| Headache | Cesarean | Carbetocin was associated with a lower incidence of headache.[7] |
| Vaginal | No significant difference.[4][5] | |
| Abdominal Pain | Cesarean & Vaginal | No significant difference.[4][5][7] |
| Flushing | Cesarean & Vaginal | No significant difference.[4][5][7] |
| Tremors/Shivering | Cesarean & Vaginal | No significant difference.[4][5][7] |
| Itching/Pruritus | Cesarean | One study reported a higher incidence with carbetocin.[8] |
| Vaginal | No significant difference.[4][5] | |
| Dizziness | Cesarean & Vaginal | No significant difference.[4][5][7] |
| Fever | Cesarean & Vaginal | No significant difference.[7] |
Experimental Protocols
The following outlines a typical methodology for a randomized controlled trial (RCT) comparing carbetocin and oxytocin for PPH prevention, based on protocols from the reviewed meta-analyses.
1. Study Design: A prospective, double-blind, randomized controlled clinical trial.
2. Patient Population:
- Inclusion Criteria: Pregnant women scheduled for either elective cesarean section or singleton vaginal delivery at term (≥37 weeks gestation). Participants may be stratified into low-risk and high-risk for PPH.
- Exclusion Criteria: Known hypersensitivity to carbetocin or oxytocin, significant cardiovascular, renal, or hepatic disease, and conditions that could independently increase the risk of PPH (e.g., placenta previa, bleeding disorders).
3. Randomization and Blinding:
- Participants are randomly assigned to one of two groups: the carbetocin group or the oxytocin group.
- Randomization is typically performed using a computer-generated sequence.
- To ensure blinding, the study drugs are prepared in identical syringes by a pharmacist not involved in patient care. Both patients and healthcare providers remain unaware of the treatment allocation.
4. Intervention:
- Carbetocin Group: A single intravenous (IV) dose of 100 µg of carbetocin is administered over one minute immediately after the delivery of the newborn.
- Oxytocin Group: A standard infusion of oxytocin (e.g., 10-30 IU in 500-1000 mL of crystalloid solution) is administered intravenously after the delivery of the newborn. The infusion rate and duration may vary according to institutional protocols.
5. Outcome Measures:
- Primary Outcomes:
- Incidence of PPH, defined as an estimated blood loss of ≥500 mL or ≥1000 mL.
- The need for additional uterotonic agents.
- Secondary Outcomes:
- Estimated blood loss.
- The need for blood transfusion.
- Change in hemoglobin and hematocrit levels pre- and post-delivery.
- The incidence of adverse effects (e.g., nausea, vomiting, headache, changes in vital signs).
6. Data Collection:
- Blood loss is estimated by weighing surgical swabs and measuring the volume in suction containers.
- Vital signs (blood pressure, heart rate) are monitored at regular intervals.
- All adverse events are recorded.
- Blood samples are collected before delivery and at a specified time postpartum (e.g., 24 hours) to measure hemoglobin and hematocrit.
7. Statistical Analysis:
- The primary and secondary outcomes are compared between the two groups using appropriate statistical tests (e.g., chi-squared test for categorical variables, t-test for continuous variables).
- Odds ratios or relative risks with 95% confidence intervals are calculated for binary outcomes.
- A p-value of <0.05 is typically considered statistically significant.
Mandatory Visualizations
Signaling Pathways
Both carbetocin and oxytocin exert their effects by binding to the oxytocin receptor (OXTR), a G-protein coupled receptor. The activation of OXTR initiates a cascade of intracellular signaling events, primarily through the Gαq protein subunit. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The elevated intracellular calcium and activated PKC contribute to the contraction of uterine smooth muscle cells.
Caption: Oxytocin and Carbetocin Signaling Pathway.
Experimental Workflow
The following diagram illustrates the typical workflow of a randomized controlled trial comparing carbetocin and oxytocin.
Caption: Experimental Workflow for a Comparative Clinical Trial.
References
- 1. Carbetocin versus oxytocin in prevention of postpartum hemorrhage after cesarean delivery in high-risk women. A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A systematic review and meta-analysis of randomized trials comparing carbetocin to oxytocin in prevention of postpartum hemorrhage after cesarean delivery in low-risk women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jogcr.com [jogcr.com]
- 4. Carbetocin vs oxytocin for prevention of postpartum hemorrhage after vaginal delivery: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbetocin vs oxytocin for prevention of postpartum hemorrhage after vaginal delivery: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effectiveness and safety of carboxytocin versus oxytocin in preventing postpartum hemorrhage: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of oxytocin versus carbetocin in prevention of postpartum hemorrhage after cesarean section under general anesthesia: a prospective randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Carbetocin vs. Oxytocin: A Cost-Effectiveness and Efficacy Comparison for Postpartum Hemorrhage Prevention
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of carbetocin and oxytocin, the two leading uterotonic agents for the prevention of postpartum hemorrhage (PPH). The following sections detail their cost-effectiveness based on international studies, outline the experimental protocols from key clinical trials, and illustrate their molecular signaling pathways and a general experimental workflow.
Executive Summary
Postpartum hemorrhage remains a leading cause of maternal morbidity and mortality globally. The proactive administration of uterotonic agents is a critical intervention for preventing PPH. While oxytocin has long been the standard of care, carbetocin, a long-acting synthetic analogue of oxytocin, has emerged as a clinically effective and often more cost-effective alternative. Numerous studies have demonstrated that despite a higher initial drug cost, carbetocin can lead to overall cost savings by reducing the need for additional uterotonic interventions and managing PPH-related complications.
Data Presentation: Cost-Effectiveness Analysis
The cost-effectiveness of carbetocin compared to oxytocin has been evaluated in various healthcare systems. The data below, summarized from several key studies, highlights the economic advantages of carbetocin, primarily driven by its superior efficacy in preventing PPH and the subsequent reduction in the need for further medical interventions.
| Country/Region | Delivery Method | Key Findings | Cost Savings with Carbetocin | Citations |
| United Kingdom | Vaginal Birth | Carbetocin was associated with lower costs and fewer PPH events. | £55 per woman | [1][2][3] |
| United Kingdom | Cesarean Section | Carbetocin use led to a reduction of 30 PPH events per 1500 cases and was cost-saving. | £27,518 per 1500 cases | [4][5] |
| Peru | Cesarean Delivery | Carbetocin was found to be more cost-effective than oxytocin. | S/. 49,918 per QALY gained | [6] |
| Hong Kong, China | Vaginal & Cesarean | Carbetocin reduced PPH-related costs and saved Quality-Adjusted Life Years (QALYs). | USD 29 per birth | [7][8] |
| Colombia | Cesarean Delivery | Carbetocin was identified as a dominant alternative, being more effective and less costly. | Col$ 94,887 per avoided hemorrhagic event | [9] |
| Colombia | Vaginal Delivery | Carbetocin was more effective but also costlier, with the incremental cost-effectiveness ratio above the national threshold. | - | [9] |
Clinical Efficacy: A Summary of Comparative Data
Clinical trials have consistently demonstrated carbetocin's efficacy in reducing the incidence of PPH and the need for additional uterotonic agents compared to oxytocin.
| Outcome Measure | Carbetocin | Oxytocin | Key Findings | Citations |
| Need for Additional Uterotonics (Cesarean Section) | 4.7% | 10.1% | Odds of treatment failure were 2.03 times higher in the oxytocin group. | [10] |
| PPH Events (>500ml) Avoided (Vaginal Birth) | - | - | 3.42 avoided PPH events per 100 women compared to oxytocin. | [1][2] |
| Mean Blood Loss (Vaginal Delivery, High-Risk) | 181.33 mL | 256.75 mL | Significantly lower mean blood loss with carbetocin. | [10] |
| Reduction in PPH (≥1000 mL) (Cesarean Section) | 7.8% | 9.7% | A 1.9% absolute reduction in PPH with carbetocin. | [11] |
| Reduction in Secondary Uterotonic Treatment (Cesarean Section) | - | - | A 20% reduction in the need for secondary uterotonics with carbetocin. | [11] |
Experimental Protocols
The methodologies of randomized controlled trials (RCTs) comparing carbetocin and oxytocin are crucial for interpreting the validity of their findings. Below are summaries of typical experimental protocols.
Protocol 1: Double-Blind, Randomized Controlled Trial in Cesarean Section
-
Objective: To compare the efficacy and safety of a single intravenous (IV) dose of carbetocin with a standard IV infusion of oxytocin for the prevention of PPH after elective cesarean section.
-
Study Design: A multicenter, double-blind, randomized, active-control trial.
-
Participants: Pregnant women aged 18 years or older, scheduled for an elective cesarean section under epidural or spinal anesthesia.
-
Randomization: Participants are randomly assigned in a 1:1 ratio to one of two treatment groups.
-
Intervention:
-
Carbetocin Group: Receives a single 100 µg IV bolus of carbetocin immediately after the delivery of the infant.
-
Oxytocin Group: Receives a standard infusion of oxytocin (e.g., 10-30 IU in 500-1000 mL crystalloid solution) administered over several hours.
-
-
Primary Outcome: The need for additional uterotonic agents (e.g., oxytocin, ergometrine, prostaglandins) due to uterine atony.
-
Secondary Outcomes:
-
Estimated blood loss.
-
Incidence of PPH (defined as blood loss ≥500 mL and ≥1000 mL).
-
Change in hemoglobin and hematocrit levels pre- and post-delivery.
-
Need for blood transfusion.
-
Adverse events (e.g., nausea, vomiting, hypotension, headache).
-
-
Data Analysis: Statistical comparison of the primary and secondary outcomes between the two groups using appropriate tests (e.g., chi-square test for categorical variables and t-test for continuous variables).
Protocol 2: Randomized Controlled Trial in Vaginal Delivery
-
Objective: To compare the efficacy of a single intramuscular (IM) dose of carbetocin with a standard IM/IV dose of oxytocin in the active management of the third stage of labor.
-
Study Design: A single-center or multicenter, double-blind, randomized controlled trial.
-
Participants: Women with a singleton pregnancy at term, anticipating a vaginal delivery.
-
Randomization: Participants are randomized to receive either carbetocin or oxytocin after the delivery of the baby.
-
Intervention:
-
Carbetocin Group: Receives a single 100 µg IM injection of carbetocin.
-
Oxytocin Group: Receives a standard dose of oxytocin (e.g., 10 IU) via IM injection or IV infusion.
-
-
Primary Outcome: Incidence of PPH (blood loss ≥500 mL).
-
Secondary Outcomes:
-
Amount of postpartum blood loss.
-
Use of additional uterotonic agents.
-
Duration of the third stage of labor.
-
Incidence of severe PPH (blood loss ≥1000 mL).
-
Maternal side effects.
-
Mandatory Visualization
Signaling Pathways of Carbetocin and Oxytocin
Both carbetocin and oxytocin exert their effects by binding to the oxytocin receptor, a G-protein coupled receptor (GPCR). This binding initiates a downstream signaling cascade that leads to myometrial contractions.[6][7]
Caption: Signaling pathway of Carbetocin and Oxytocin.
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for a randomized controlled trial comparing carbetocin and oxytocin for PPH prevention.
Caption: Comparative experimental workflow diagram.
References
- 1. Comparison of carbetocin and oxytocin for the prevention of postpartum hemorrhage following vaginal delivery:a double-blind randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. Carbetocin - Wikipedia [en.wikipedia.org]
- 4. ijsr.net [ijsr.net]
- 5. Carbetocin vs oxytocin for prevention of postpartum hemorrhage after vaginal delivery: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Carbetocin? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of Oxytocin versus Carbetocin in Vaginal Delivery - A Randomised Controlled Study [ijsr.net]
- 11. mednexus.org [mednexus.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
